3-Bromo-4-propoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCNUXTGAESOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429219 | |
| Record name | 3-bromo-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849509-45-1 | |
| Record name | 3-bromo-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid (CAS No. 849509-45-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-4-propoxybenzoic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic insights, explore its critical application in the development of novel cancer immunotherapies, and outline essential safety and handling procedures.
Core Compound Identity and Properties
This compound is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a propoxy group on the benzoic acid core, makes it a versatile intermediate for creating more complex molecules with specific biological activities.[1]
| Property | Value | Source |
| CAS Number | 849509-45-1 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.10 g/mol | [4] |
| Canonical SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | [2] |
| MDL Number | MFCD07185160 | [2] |
Note: Specific experimental data for melting point, boiling point, and solubility are not consistently available in public literature; these properties should be determined empirically upon synthesis or acquisition.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process. This involves the bromination of a p-hydroxybenzoic acid derivative, followed by a Williamson ether synthesis to introduce the propoxy group. This strategic approach allows for precise control over the substitution pattern on the aromatic ring.
Step 1: Bromination of 4-Hydroxybenzoic Acid
The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho position.
Reaction: 4-Hydroxybenzoic acid + Br₂ → 3-Bromo-4-hydroxybenzoic acid + HBr
Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis, a reliable method for forming ethers.[5] In this Sₙ2 reaction, the phenoxide ion of 3-Bromo-4-hydroxybenzoic acid, formed by deprotonation with a strong base, acts as a nucleophile, attacking an n-propyl halide (e.g., 1-bromopropane).[5] The use of a primary alkyl halide is crucial to favor substitution over elimination.[1]
Reaction: 3-Bromo-4-hydroxybenzoic acid + CH₃CH₂CH₂Br + Base → this compound + Salt + H₂O
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of analogous compounds.
Materials:
-
4-Hydroxybenzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Potassium Hydroxide (KOH)
-
1-Bromopropane
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid [6]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid in glacial acetic acid with gentle heating.
-
Once dissolved, bring the solution to a gentle reflux.
-
Slowly add a solution of bromine in glacial acetic acid to the refluxing mixture.
-
Continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Allow the reaction to cool to room temperature, then pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to yield pure 3-Bromo-4-hydroxybenzoic acid.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the dried 3-Bromo-4-hydroxybenzoic acid from Step 1 in ethanol.
-
Add a stoichiometric amount of potassium hydroxide (dissolved in a small amount of water) to the flask to form the potassium salt of the phenol.
-
To this solution, add a slight excess of 1-bromopropane.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After reflux, add an additional amount of 10% aqueous potassium hydroxide and reflux for another 1-2 hours to saponify any esters that may have formed.
-
Cool the reaction mixture to room temperature and acidify with 5N hydrochloric acid until the product precipitates out of solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry.
-
Recrystallize the crude this compound from ethanol to obtain the purified product.
Application in Drug Discovery: A Scaffold for ENPP1 Inhibitors
A significant and high-impact application of this compound is as a key starting material for the synthesis of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[7][8]
The Role of ENPP1 in Cancer Immunotherapy
ENPP1 is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[7][9] Cancer cells can release cyclic GMP-AMP (cGAMP), which activates the STING pathway in immune cells, leading to an anti-tumor response.[3] ENPP1 hydrolyzes cGAMP, effectively dampening this immune response and allowing tumors to evade immune surveillance.[8] Therefore, inhibiting ENPP1 can potentiate the cGAS-STING pathway, making it a promising strategy for cancer immunotherapy.[7][9]
Caption: Mechanism of ENPP1 inhibition in cancer immunotherapy.
From Building Block to Potent Inhibitor
This compound serves as the "tail" or "core" fragment in the modular design of many small-molecule ENPP1 inhibitors. The carboxylic acid group provides a handle for amide bond formation, linking it to other fragments that interact with the enzyme's active site. The bromo-propoxy-phenyl moiety itself occupies a specific pocket in the enzyme, contributing to the overall binding affinity and selectivity of the inhibitor.
Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule can significantly impact the inhibitor's potency. For example, in a series of phosphonate inhibitors of ENPP1, compounds incorporating moieties derived from this compound have demonstrated high potency, with Kᵢ values in the low nanomolar range.[8]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Identification: May cause an allergic skin reaction and serious eye irritation.[5] It is also considered an irritant and may be harmful if ingested or inhaled.[5]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves (chemical-resistant), safety goggles or a face shield, and a lab coat.[5]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
This compound (CAS No. 849509-45-1) is more than a simple chemical intermediate; it is a crucial component in the rational design of next-generation therapeutics. Its well-defined synthesis and specific structural features make it an invaluable tool for medicinal chemists, particularly in the burgeoning field of cancer immunotherapy. A thorough understanding of its properties, synthesis, and applications, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully leverage the potential of this versatile molecule.
References
- Wang, M., & Sintim, H. O. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. [Link]
- Carozza, J. A., Brown, J. A., Böhnert, V., Fernandez, D., Al-Ashtal, H. A., Mardjuki, R. E., ... & Liau, B. B. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. [Link]
- Patsnap Synapse. (2025). What ENPP1 inhibitors are in clinical trials currently?. [Link]
- Zhang, H., Xie, Z., & Zhu, J. (2024). Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. European Journal of Medicinal Chemistry, 269, 116211. [Link]
- Appchem. (n.d.). This compound. [Link]
- LookChem. (n.d.). Cas 849509-45-1, this compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. [Link]
- Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. [Link]
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An In-depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid: A Key Intermediate in Modern Synthesis
This guide provides a comprehensive technical overview of 3-Bromo-4-propoxybenzoic acid, a halogenated aromatic carboxylic acid of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, its key analytical features, and its potential as a strategic building block for complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
This compound is a crystalline solid at standard conditions. Its structure, featuring a carboxylic acid group, a propoxy ether, and a bromine atom on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. The bromine atom and the carboxylic acid group are key handles for synthetic modification, while the propoxy group enhances lipophilicity, a critical parameter in drug design.
Structural and Chemical Identifiers
The fundamental identity of this compound is established by its CAS number and molecular formula. These identifiers are crucial for unambiguous sourcing and regulatory compliance.
Physicochemical Data Summary
While experimentally determined physical properties such as melting and boiling points are not widely published, computational predictions and data from analogous compounds provide a reliable estimation. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value / Predicted Value | Source / Rationale |
| IUPAC Name | This compound | P&S Chemicals[1] |
| CAS Number | 849509-45-1 | Appchem[2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | Appchem[2] |
| Molecular Weight | 259.10 g/mol | Appchem[2] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Not available (Est. 140-160 °C) | Inferred by comparison to 3-Bromo-4-hydroxybenzoic acid (155-160 °C) and considering the effect of the propoxy chain. |
| Boiling Point | 349.2 ± 27.0 °C | Predicted[3] |
| pKa | 4.09 ± 0.10 | Predicted[3] |
| Density | 1.479 ± 0.06 g/cm³ | Predicted[3] |
Synthesis and Reaction Chemistry
The most logical and efficient synthesis of this compound is via a two-step process starting from the commercially available 4-hydroxybenzoic acid. This pathway leverages classic, high-yielding reactions that are scalable and well-understood.
Synthetic Pathway Overview
The synthesis involves an initial electrophilic bromination of a protected 4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the propoxy group.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of the final product.
Step 1: Electrophilic Bromination of Methyl 4-hydroxybenzoate
-
Causality: The hydroxyl group of 4-hydroxybenzoic acid is a strong activating group, directing electrophilic substitution to the ortho positions. To prevent di-bromination and protect the carboxylic acid, the synthesis begins with the methyl ester.
-
Methodology:
-
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of Bromine (1.0 eq) in glacial acetic acid dropwise at room temperature. The reaction is exothermic and the bromine color should dissipate.
-
Stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into cold water to precipitate the product, Methyl 3-bromo-4-hydroxybenzoate.
-
Filter the solid, wash with water, and dry under vacuum. The product can be recrystallized from an ethanol/water mixture if necessary.
-
Step 2: Williamson Ether Synthesis
-
Causality: This classic Sɴ2 reaction forms the ether linkage. A polar aprotic solvent (DMF) is chosen to maximize the nucleophilicity of the phenoxide. Potassium carbonate is a suitable base, strong enough to deprotonate the phenol but mild enough to avoid side reactions.
-
Methodology:
-
To a solution of Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.2 eq) and heat the mixture to 60-70 °C.
-
Monitor the reaction by TLC. After 3-5 hours, the reaction should be complete.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 3-bromo-4-propoxybenzoate.
-
Step 3: Saponification (Ester Hydrolysis)
-
Causality: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base.
-
Methodology:
-
Dissolve the crude ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the solution to reflux for 1-2 hours.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify with 2M HCl until a precipitate forms (pH ~2).
-
Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.
-
Analytical Characterization: The Spectroscopic Signature
Structural confirmation relies on a combination of spectroscopic techniques. While a definitive experimental spectrum is not publicly available, the expected data can be accurately predicted based on the known effects of its constituent functional groups.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.2 ppm). Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern. Propoxy Group (7H): A triplet (~4.1 ppm, 2H, -OCH₂-), a sextet (~1.9 ppm, 2H, -CH₂-), and a triplet (~1.1 ppm, 3H, -CH₃). Carboxylic Acid (1H): A broad singlet (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: ~165-170 ppm. Aromatic Carbons: 6 signals, including two quaternary carbons (C-Br and C-O) and four C-H carbons. Propoxy Carbons: Three signals at ~70 ppm (-OCH₂-), ~22 ppm (-CH₂-), and ~10 ppm (-CH₃). |
| FTIR (ATR) | O-H Stretch (Carboxylic Acid): Very broad absorption from ~3300 to 2500 cm⁻¹.[4] C-H Stretch (Aliphatic/Aromatic): Sharp peaks just below and above 3000 cm⁻¹. C=O Stretch (Carbonyl): Strong, sharp absorption between 1710-1680 cm⁻¹.[5] C-O Stretch (Ether & Acid): Strong absorptions in the 1320-1210 cm⁻¹ region.[5] C-Br Stretch: Absorption in the fingerprint region, typically 600-500 cm⁻¹. |
| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 257/259, showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio). |
Protocol: Acquiring a High-Quality FTIR Spectrum
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.
Applications in Research and Drug Discovery
This compound serves as a valuable scaffold in synthetic chemistry. Its utility stems from the orthogonal reactivity of its functional groups.
-
As a Building Block: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecules. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[2]
-
In Cross-Coupling Reactions: The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of C-C, C-N, and C-O bonds, enabling the rapid diversification of the molecular core to build libraries of compounds for screening.
-
Modulation of Physicochemical Properties: The 4-propoxy group provides a degree of lipophilicity that can be crucial for membrane permeability and oral bioavailability of potential drug candidates. Its role as a "lipophilic ligand" can enhance interactions with hydrophobic pockets in biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related precursor, 3-Bromo-4-hydroxybenzoic acid, provides a strong basis for handling protocols.[6]
-
Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and to cause serious eye irritation/damage. May cause skin and respiratory tract irritation.[6]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- Infrared Spectrum of Benzoic Acid. (n.d.). Doc Brown's Chemistry.
- This compound | 849509-45-1. (n.d.). Appchem.
- FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... (n.d.). ResearchGate.
- The Williamson Ether Synthesis. (n.d.). University of Massachusetts.
- FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate.
- Product information, this compound. (n.d.). P&S Chemicals.
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Williamson Ether Synthesis. (n.d.). St. Norbert College.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Experiment 06 Williamson Ether Synthesis. (n.d.). Truman State University.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2025). ResearchGate.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- 3-Bromo-4-hydroxybenzoic acid. (n.d.). PubChem.
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- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Bromo-4-propoxybenzoic acid molecular weight
An In-depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis and purification, and explores its applications as a versatile building block in medicinal chemistry and organic synthesis. The document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring both accuracy and practical utility for professionals in drug development and chemical research.
This compound is a substituted aromatic carboxylic acid. Its structure, which incorporates a bromine atom and a propoxy ether group on the benzoic acid framework, makes it a valuable intermediate. The carboxylic acid group serves as a reactive handle for derivatization into esters, amides, and other functional groups. The bromine atom and propoxy chain modulate the molecule's lipophilicity, electronic properties, and steric profile, which are critical parameters in designing molecules for specific biological targets.
All quantitative and identifying data for this compound are summarized in the table below for ease of reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 849509-45-1[1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃[1][2] |
| Molecular Weight | 259.10 g/mol [1] |
| SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1[1][2] |
| MDL Number | MFCD07185160[1][2] |
| Storage | Sealed in dry, 2-8°C[1] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is most effectively achieved via a two-step process. This route begins with the regioselective bromination of a readily available precursor, 4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the propoxy group. This methodology is reliable, scalable, and utilizes standard laboratory techniques.
Synthetic Workflow Overview
The logical flow of the synthesis is designed for efficiency and purity, minimizing the formation of byproducts through controlled reaction conditions.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid
This protocol is adapted from established methods for the bromination of phenolic compounds.[3]
-
Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 400 mL of glacial acetic acid. Gentle heating may be required to achieve full dissolution.
-
Bromination: While stirring vigorously, heat the solution to reflux. Separately, prepare a solution of 58 g (0.36 mol) of bromine in 60 mL of glacial acetic acid. Add the bromine solution dropwise to the refluxing reaction mixture. Causality Note: The dropwise addition to a boiling solution is crucial to maintain a steady reaction rate and prevent bumping and localized over-bromination.
-
Reaction: Maintain the reflux for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture into 2 L of cold deionized water. A white precipitate of the product will form. Causality Note: The product is poorly soluble in water, leading to its precipitation upon changing the solvent system from organic to aqueous.
-
Isolation: Collect the white solid by suction filtration and wash thoroughly with cold water to remove residual acetic acid and salts.
-
Purification: Recrystallize the crude product from a minimal amount of hot glacial acetic acid or an ethanol/water mixture to yield purified 3-Bromo-4-hydroxybenzoic acid. Dry the crystals under vacuum. A typical yield is around 70%.[3]
Step 2: Synthesis of this compound
This step employs the Williamson ether synthesis, a robust method for forming ethers.
-
Setup: To a 500 mL round-bottom flask, add the 3-Bromo-4-hydroxybenzoic acid (e.g., 21.7 g, 0.1 mol) synthesized in Step 1, 200 mL of acetone, and an excess of a weak base, such as potassium carbonate (e.g., 20.7 g, 0.15 mol).
-
Alkylation: Add 1-bromopropane (e.g., 14.8 g, 0.12 mol) to the suspension. Causality Note: Using a slight excess of the alkylating agent ensures the complete conversion of the starting material.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with 1 M HCl to remove any unreacted base, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a solvent system such as hexanes/ethyl acetate to yield the final product.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The expected spectral data are as follows:
-
¹H NMR: The spectrum should exhibit distinct signals for the three aromatic protons, with coupling patterns indicative of their positions. The propoxy group will show a triplet for the terminal methyl group (~1.0 ppm), a sextet for the internal methylene group (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm).
-
FT-IR: Key vibrational bands will confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-O stretching for the ether and acid, and a C-Br stretch in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial scaffold for building more complex molecules.[4] Its utility stems from its unique combination of functional groups.
Role as a Synthetic Intermediate
The compound serves as a key building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[4] The carboxylic acid allows for the formation of amide bonds, a cornerstone of medicinal chemistry, by coupling with various amines to generate a library of derivatives for biological screening.
Caption: Derivatization potential of the core scaffold.
Significance in Drug Discovery
While direct biological activity of this specific acid is not widely reported, its structural motifs are present in many bioactive molecules.[5]
-
Scaffold for Kinase Inhibitors: The benzoic acid scaffold is a common feature in anticancer agents, particularly kinase inhibitors.[5] Derivatives can be designed to target specific enzyme active sites.
-
Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties.[5] The lipophilic propoxy group can enhance membrane permeability, a key aspect of drug design.
-
Antiparasitic and Antifungal Agents: Halogenated compounds, including those with bromine, have shown promise as antimicrobial agents.[6] The bromine atom can participate in halogen bonding, a specific and directional interaction that can enhance binding affinity to a biological target.
The development of prodrugs is another key area where this molecule could be valuable. The carboxylic acid can be masked as an ester, which is later hydrolyzed in vivo to release the active parent drug, potentially improving bioavailability.[7]
Safety, Handling, and Storage
Potential Hazards (based on analogous compounds):
| Hazard Type | GHS Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust |
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Avoid generating dust.[10] In case of accidental skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[1][10]
-
Keep away from strong oxidizing agents.[9]
Conclusion
This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for creating diverse molecular libraries. By understanding its fundamental properties, synthetic pathways, and potential applications as outlined in this guide, scientists can effectively leverage this compound to advance their research objectives.
References
- This compound | 849509-45-1 | C10H11BrO3. Appchem. [Link]
- Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]
- This compound | 849509-45-1 | C10H11BrO3 | Appchem. [Link]
- Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. [Link]
- 4-Propoxybenzoic acid - NIST WebBook. National Institute of Standards and Technology. [Link]
- Cas 849509-45-1, this compound - LookChem. [Link]
- 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data.
- Pro-Drug Development - International Journal of Pharmaceutical Sciences. [Link]
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3-Bromo-4-propoxybenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of various organic compounds.[1] Its unique structure, featuring a carboxylic acid, a bromine atom, and a propoxy group, makes it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The presence of these functional groups allows for a wide range of subsequent chemical modifications, making it an important scaffold in the discovery and development of novel therapeutic agents and other biologically active molecules.[1][2]
This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound. It is designed for chemistry professionals, offering a detailed, step-by-step protocol grounded in fundamental organic chemistry principles, an analysis of the reaction mechanisms, and best practices for purification and characterization.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most strategically approached via a two-step sequence starting from the commercially available and inexpensive 4-hydroxybenzoic acid. This retrosynthetic strategy involves two key transformations:
-
Williamson Ether Synthesis: Disconnecting the propoxy ether linkage reveals 3-bromo-4-hydroxybenzoic acid and a suitable propyl electrophile (e.g., 1-bromopropane). This is a classic and highly efficient method for forming aryl ethers.
-
Electrophilic Aromatic Substitution: Disconnecting the C-Br bond points back to 4-hydroxybenzoic acid as the starting material. The hydroxyl group is a strong ortho-, para-directing group, making the selective introduction of bromine at an ortho position (C-3) a feasible transformation.
This forward-synthetic approach ensures high regioselectivity and leverages robust, well-documented reactions, providing a reliable pathway to the target molecule.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway: Step-by-Step Protocols and Mechanistic Insights
The chosen synthetic route is executed in two primary experimental stages.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
This step involves the selective bromination of 4-hydroxybenzoic acid. The powerful activating and ortho-, para-directing nature of the hydroxyl group governs the position of bromination, while the carboxyl group acts as a deactivating meta-director. The net electronic effect strongly favors substitution at the positions ortho to the hydroxyl group (C-3 and C-5). By controlling the stoichiometry, monosubstitution at the C-3 position can be achieved with high efficiency.
Protocol: Electrophilic Bromination [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (e.g., 50 g, 0.36 mol) in glacial acetic acid (370 mL) with gentle heating.
-
Bromine Addition: Once the solid has completely dissolved, bring the solution to a boil. Separately, prepare a solution of bromine (59 g, 0.37 mol) in glacial acetic acid (60 mL). Add the bromine solution rapidly to the boiling reaction mixture. Causality Note: Adding bromine to a boiling solution helps to maintain a high reaction rate and can prevent localized high concentrations of bromine, which could lead to the formation of the 3,5-dibromo byproduct.[4]
-
Reaction: Maintain the solution at reflux with continuous stirring for approximately six hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) if desired.
-
Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled solution into a large beaker containing cold water (approx. 2 L). A white precipitate of 3-bromo-4-hydroxybenzoic acid will form, as it is largely insoluble in water.[3]
-
Isolation and Purification: Collect the white crystals by suction filtration. Wash the crystals with cold water to remove residual acetic acid and salts. For further purification, recrystallize the crude product from glacial acetic acid to yield pure 3-bromo-4-hydroxybenzoic acid. A typical yield is around 70%.[3]
Step 2: Synthesis of this compound
This transformation is achieved via the Williamson ether synthesis, a reliable SN2 reaction.[5] First, a base is used to deprotonate the acidic phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid, forming a phenoxide nucleophile. This nucleophile then attacks an alkyl halide (1-bromopropane), displacing the bromide leaving group to form the desired ether linkage.
Protocol: Williamson Ether Synthesis (Adapted from a similar procedure[6])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-bromo-4-hydroxybenzoic acid (e.g., 25 g, 0.115 mol) obtained from Step 1 in ethanol (600 mL).
-
Reagent Addition: Add 1-bromopropane (approx. 21 g or 15 mL, 0.17 mol) to the solution. Rationale: A slight excess of the alkylating agent is used to ensure the complete conversion of the starting material.
-
Base Addition and Reaction: Prepare a solution of potassium hydroxide (KOH) (e.g., 13 g, 0.23 mol) in water (60 mL). Add this aqueous KOH solution to the reaction mixture. Heat the resulting solution to reflux for 10-12 hours. Mechanistic Insight: The KOH deprotonates both the phenolic hydroxyl and the carboxylic acid. While the carboxylate is a poor nucleophile, the phenoxide readily attacks the 1-bromopropane.[5]
-
Saponification (Optional but recommended): To ensure any ester byproducts are hydrolyzed back to the carboxylic acid, add an additional 125 mL of 10% aqueous KOH and reflux for another 2 hours.
-
Acidification and Precipitation: Allow the reaction to cool to room temperature. Carefully acidify the mixture by adding 5 N hydrochloric acid (HCl) until the pH is strongly acidic (pH ~1-2). This protonates the carboxylate, causing the final product, this compound, to precipitate out of the solution.
-
Isolation and Purification: Collect the crystalline product via suction filtration. Wash the solid thoroughly with water to remove inorganic salts. Dry the product and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.
Overall Synthesis Workflow
The entire process, from starting material to final product, involves a logical sequence of reaction, isolation, and purification steps.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. The expected data provides a benchmark for successful synthesis.
| Property | Expected Value |
| CAS Number | 849509-45-1[7][8] |
| Molecular Formula | C₁₀H₁₁BrO₃[9] |
| Molecular Weight | 259.10 g/mol [9] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 163-169 °C (for the precursor 3-Bromo-4-hydroxybenzoic acid)[10]. The final product's MP should be determined experimentally. |
| ¹H NMR | Expect signals for the propyl group (a triplet, a sextet, and a triplet), and distinct signals for the three aromatic protons in the region of 7-8.5 ppm. |
| ¹³C NMR | Expect 10 distinct carbon signals, including those for the propyl group, the aromatic ring, and the carboxyl carbon (>165 ppm). |
| Purity (by HPLC) | >97% |
Safety and Handling
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.
-
Potassium Hydroxide (KOH) & Hydrochloric Acid (HCl): Corrosive bases and acids. Handle with care to avoid skin and eye burns.
-
Organic Solvents: Ethanol and other solvents are flammable. Work away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The described two-step synthesis pathway, commencing with 4-hydroxybenzoic acid, represents a logical, efficient, and scalable method for producing this compound. The strategy relies on fundamental and high-yielding reactions—electrophilic aromatic substitution and Williamson ether synthesis—ensuring a high degree of control and predictability. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably access this important chemical intermediate for applications in drug discovery, materials science, and specialized organic synthesis.
References
- PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
- LookChem. This compound. [Link]
- PubChem, National Center for Biotechnology Information. 3-Bromo-4-hydroxybenzoic acid. [Link]
- Google Patents.
- IJISRT.
- The Organic Chemistry Tutor via YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
- Appchem. This compound. [Link]
- PrepChem. Synthesis of 3-bromo-4-n-heptyloxybenzoic acid. [Link]
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- 10. B21338.09 [thermofisher.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid
Introduction
3-Bromo-4-propoxybenzoic acid is a substituted benzoic acid derivative that serves as a valuable building block in organic synthesis. Its structural features—a carboxylic acid for amide or ester formation, a bromine atom for cross-coupling reactions, and a propoxy ether—make it a versatile intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of the viable synthetic pathways starting from commercially available materials, offering field-proven insights into experimental design and execution for researchers and drug development professionals.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary synthetic strategies originating from the common and inexpensive starting material, 4-hydroxybenzoic acid. The key transformations are an electrophilic aromatic substitution (bromination) and a nucleophilic substitution (Williamson ether synthesis). The order in which these reactions are performed dictates the overall synthetic route and can influence yield and purity.
Two primary disconnections are considered:
-
C-O Bond Disconnection (Etherification last): This pathway involves the bromination of 4-hydroxybenzoic acid to form the key intermediate 3-bromo-4-hydroxybenzoic acid, followed by the propylation of the phenolic hydroxyl group.
-
C-Br Bond Disconnection (Bromination last): This alternative pathway begins with the propylation of 4-hydroxybenzoic acid to yield 4-propoxybenzoic acid, which is then subjected to electrophilic bromination.
The choice between these pathways depends on factors such as the activating/deactivating effects of the substituents on the aromatic ring at each stage and the potential for side reactions. Both routes are chemically sound and will be explored in detail.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway 1: Bromination Followed by Etherification
This is often the preferred route. The strong activating effect of the hydroxyl group in 4-hydroxybenzoic acid facilitates a clean and selective electrophilic bromination at one of the ortho positions (C3 or C5). Subsequent etherification of the resulting 3-bromo-4-hydroxybenzoic acid completes the synthesis.
Caption: Workflow for Synthetic Pathway 1.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid
Causality: The hydroxyl group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the carboxylic acid, bromination occurs selectively at the ortho position (C3). Glacial acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂.
Protocol: This protocol is adapted from a well-established procedure for the bromination of p-hydroxybenzoic acid.[1]
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| 4-Hydroxybenzoic Acid | 138.12 | 50.0 g | 0.362 | 1.0 |
| Bromine | 159.81 | 59.0 g | 0.369 | 1.02 |
| Glacial Acetic Acid | 60.05 | 430 mL | - | - |
Methodology:
-
In a fume hood, dissolve 50 g (0.362 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heating may be required to achieve full dissolution.
-
In a separate flask, carefully dissolve 59 g (0.369 mol) of bromine in 60 mL of glacial acetic acid.
-
Heat the solution of 4-hydroxybenzoic acid to boiling.
-
Add the bromine solution rapidly to the boiling solution. The rapid addition to a boiling solution helps to avoid bumping and ensures rapid mixing.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, allow the reaction to cool to room temperature.
-
Pour the cooled reaction mixture into 2 liters of cold water. A white precipitate of 3-bromo-4-hydroxybenzoic acid will form.
-
Collect the white solid by suction filtration and wash with cold water.
-
Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid. The expected yield is approximately 70%.[1]
Step 2: Synthesis of this compound
Causality: This step is a classic Williamson ether synthesis, an SN2 reaction.[2][3] A base (potassium carbonate) is used to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. This nucleophile then attacks the primary alkyl halide (1-bromopropane), displacing the bromide and forming the ether linkage. A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) but not the nucleophile, increasing its reactivity.
Protocol:
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| 3-Bromo-4-hydroxybenzoic acid | 217.02 | 10.0 g | 0.046 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 9.5 g | 0.069 | 1.5 |
| 1-Bromopropane | 123.00 | 7.0 g (5.2 mL) | 0.057 | 1.2 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
Methodology:
-
Combine 10.0 g (0.046 mol) of 3-bromo-4-hydroxybenzoic acid, 9.5 g (0.069 mol) of anhydrous potassium carbonate, and 100 mL of DMF in a round-bottom flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 7.0 g (0.057 mol) of 1-bromopropane to the mixture.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into 500 mL of cold water.
-
Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate will form.
-
Collect the solid product by suction filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthetic Pathway 2: Etherification Followed by Bromination
This route reverses the order of operations. While feasible, the propoxy group is also an ortho-, para-director. However, the etherification of the unprotected carboxylic acid can sometimes lead to esterification as a side reaction, although this is less favorable with a phenolic hydroxyl group under these conditions.
Caption: Workflow for Synthetic Pathway 2.
Step 1: Synthesis of 4-Propoxybenzoic acid
Causality: The principles of the Williamson ether synthesis apply here as in Pathway 1.[4][5] The phenolic hydroxyl group of 4-hydroxybenzoic acid is significantly more acidic than the carboxylic acid proton in the presence of a base like K₂CO₃, allowing for selective deprotonation and subsequent alkylation at the hydroxyl position.
Protocol:
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| 4-Hydroxybenzoic Acid | 138.12 | 10.0 g | 0.072 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 g | 0.108 | 1.5 |
| 1-Bromopropane | 123.00 | 10.7 g (8.0 mL) | 0.087 | 1.2 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
Methodology:
-
Combine 10.0 g (0.072 mol) of 4-hydroxybenzoic acid and 15.0 g (0.108 mol) of anhydrous potassium carbonate in 100 mL of DMF.
-
Add 10.7 g (0.087 mol) of 1-bromopropane and heat the mixture to 70-80°C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup as described in Pathway 1, Step 2 (cooling, pouring into water, acidifying, and filtering) to isolate the 4-propoxybenzoic acid.[6][7]
Step 2: Synthesis of this compound
Causality: The propoxy group is a strong ortho-, para-directing activator. With the para position occupied, bromination will occur at the C3 position. The reaction mechanism is electrophilic aromatic substitution, similar to the bromination in Pathway 1.[8]
Protocol:
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| 4-Propoxybenzoic acid | 180.20 | 10.0 g | 0.055 | 1.0 |
| Bromine | 159.81 | 9.2 g | 0.058 | 1.05 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
Methodology:
-
Dissolve 10.0 g (0.055 mol) of 4-propoxybenzoic acid in 100 mL of glacial acetic acid in a flask protected from light.
-
Slowly add 9.2 g (0.058 mol) of bromine to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into 500 mL of cold water containing a small amount of sodium bisulfite to quench any excess bromine.
-
Collect the resulting precipitate by suction filtration, wash with water, and dry.
-
Recrystallize from ethanol/water to obtain the pure this compound.
Product Characterization
The identity and purity of the final product, this compound (C₁₀H₁₁BrO₃, MW: 259.10 g/mol )[9], should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of the propoxy group (triplet, sextet, triplet).
-
¹³C NMR: To confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight and characteristic isotopic pattern of bromine.
-
Melting Point: To assess purity.
Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.
-
Dimethylformamide (DMF): A potential teratogen. Handle with care and avoid inhalation or skin contact.
-
Alkyl Halides (1-Bromopropane): Volatile and potentially harmful. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
- Chegg.com. Williamson Ether Synthesis Mechanism. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- PubChem, National Center for Biotechnology Information. 3-Bromo-4-hydroxybenzoic acid. [Link]
- Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]
- Francis Academic Press.
- Organic Chemistry Data.
- PubChem, National Center for Biotechnology Inform
- NIST WebBook. 4-Propoxybenzoic acid. [Link]
- Wikipedia. 4-Hydroxybenzoic acid. [Link]
- Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]
Sources
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- 5. francis-press.com [francis-press.com]
- 6. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 849509-45-1|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-propoxybenzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-propoxybenzoic acid, a substituted benzoic acid derivative, presents a molecule of interest for medicinal chemistry and materials science. Its structural features—a carboxylic acid group imparting acidic properties, a bromine atom that can influence lipophilicity and serve as a handle for further synthetic modifications, and a propoxy chain—collectively define its physicochemical profile. This guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive experimental data in publicly accessible literature, this document emphasizes the robust experimental methodologies required to elucidate these properties, ensuring a self-validating approach for researchers.
Molecular Identity and Structural Characteristics
At the core of its properties, the molecular structure of this compound dictates its behavior.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 849509-45-1 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3] |
| Molecular Weight | 259.1 g/mol | [3] |
| SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | [2] |
Predicted Physicochemical Properties
While experimental data is scarce, computational models provide valuable estimations for key physical properties. These predictions, primarily sourced from chemical databases, offer a preliminary understanding of the compound's behavior.
| Property | Predicted Value | Source |
| Boiling Point | 349.2 ± 27.0 °C | [6] |
| Density | 1.479 ± 0.06 g/cm³ | [6] |
| pKa | 4.09 ± 0.10 | [6] |
It is imperative for researchers to experimentally verify these values, as computational predictions can deviate from empirical results.
Experimental Determination of Physical Properties
The following sections detail the rigorous experimental protocols for determining the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while impurities typically depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This is crucial for uniform heat transfer.
-
Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. Tightly pack the sample by tapping the tube to avoid air pockets.
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus.
-
Place the capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Validation:
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
For closely related compounds, such as 3-Bromo-4-hydroxybenzoic acid, the reported melting point is 155-160 °C. This can serve as a preliminary, albeit rough, estimate for setting the initial heating temperature.
-
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of this compound in various solvents is fundamental for its application in drug formulation and as a synthetic reagent. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the solubility in aqueous and organic solvents.
-
Solvent Selection:
-
Aqueous: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Organic: Select a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and n-heptane).
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After agitation, allow the samples to stand for a defined period to permit the sedimentation of undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be employed for clear separation.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).
-
For aqueous solubility, a pH-solubility profile can be constructed by plotting solubility against pH.
-
Caption: Workflow for Equilibrium Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter influencing the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent system like water-methanol or water-ethanol, to ensure complete dissolution.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest portion of the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The propoxy group should exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons (110-160 ppm), and the carbons of the propoxy group (aliphatic region). The carbon attached to the bromine atom will be influenced by its electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ is expected for the C-O stretching of the carboxylic acid.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be present.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.
For comparison, the NIST Chemistry WebBook provides IR spectra for related compounds such as 3-bromobenzoic acid[7] and 4-propoxybenzoic acid[8][9].
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (259.1 g/mol ). Due to the presence of bromine, an isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways may include the loss of the propoxy group, the carboxylic acid group, and the bromine atom.
The mass spectra of related compounds like 3-bromobenzoic acid and 4-bromobenzoic acid are available on the NIST Chemistry WebBook for comparative analysis[10][11].
Conclusion
This technical guide provides a framework for understanding and determining the physical properties of this compound. While a complete set of experimentally determined data is not yet available in the public domain, the predicted values and detailed experimental protocols outlined herein offer a solid foundation for researchers. The emphasis on robust, self-validating methodologies will empower scientists in drug development and chemical research to accurately characterize this compound, facilitating its potential applications. The provided analysis of expected spectroscopic features, supported by data from analogous compounds, will further aid in its identification and structural elucidation.
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An In-depth Technical Guide to the Provisional Safety Profile of 3-Bromo-4-propoxybenzoic Acid
Compound Identification and Physicochemical Properties
3-Bromo-4-propoxybenzoic acid is a substituted benzoic acid derivative.[1] Its structure, containing a brominated aromatic ring and a carboxylic acid functional group, suggests physicochemical and toxicological properties that can be inferred from closely related analogs.
Structural Analogs for Safety Assessment
The selection of analogs is critical for constructing a reliable provisional safety profile. The compounds chosen for this analysis share the core bromobenzoic acid scaffold, allowing for a reasoned extrapolation of hazard data.
Caption: First-aid response workflow for different exposure routes.
Detailed First-Aid Protocols
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or absent, trained personnel should administer artificial respiration. Seek medical attention if symptoms persist or develop. [2][3]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [4]Wash clothing before reuse. If skin irritation occurs, seek medical advice. The rationale is to physically remove and dilute the irritant as quickly as possible.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing. [5]Remove contact lenses if present and easy to do. Due to the high potential for serious eye irritation, immediate medical attention from an ophthalmologist is strongly advised. [6]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. [7][4]Seek immediate medical attention and show the container or label.
Fire-Fighting Measures
While not expected to be highly flammable, as a combustible solid, this compound can burn if ignited. [6]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [7][8]The choice of agent can be adapted to the surrounding fire.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can be hazardous. During a fire, irritating and toxic gases may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). [4][3]* Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [6][9]
Accidental Release Measures
A systematic approach is required to handle spills safely, preventing secondary contamination and personnel exposure.
Caption: Step-by-step workflow for managing an accidental laboratory spill.
Spill Cleanup Protocol
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 7. Avoid breathing dust and prevent contact with skin and eyes. [7][10]2. Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways. [6][7]3. Methods for Containment and Cleaning Up:
-
For a solid spill, carefully sweep up the material to avoid generating dust. [11] * Place the collected material into a suitable, labeled container for disposal.
-
Clean the affected area thoroughly with a wet cloth or sponge to remove any residual powder.
-
Dispose of all contaminated materials as hazardous waste according to local regulations. [6]
-
Handling and Storage
Proper handling and storage are essential preventative measures to ensure laboratory safety.
Precautions for Safe Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [4][10]Eyewash stations and safety showers should be readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. [8]Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. [6]* Dust Prevention: Minimize dust generation and accumulation during handling. [3]
Conditions for Safe Storage
-
Container: Store in a tightly-closed, original container. [6][8]* Environment: Keep in a cool, dry, and well-ventilated place. [4]* Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents. [7]
Exposure Controls and Personal Protective Equipment (PPE)
As no official occupational exposure limits have been established, a conservative approach to PPE is warranted. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU). [10]* Skin Protection:
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. [7][11] * Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.
-
-
Respiratory Protection: If engineering controls (like a fume hood) are insufficient or if handling generates significant dust, a NIOSH-approved particulate respirator (e.g., N95) should be used. [7]
Toxicological Information
No specific toxicological studies have been published for this compound. The information below is an expert assessment based on the toxicological profiles of its analogs.
-
Acute Toxicity: Expected to have moderate acute oral toxicity, similar to other brominated benzoic acids. [12]Inhalation of dust may be harmful.
-
Skin Corrosion/Irritation: Assumed to be a skin irritant. Prolonged or repeated contact may cause redness and discomfort. [6]* Serious Eye Damage/Irritation: Assumed to cause serious eye irritation or potentially damage, a common property of acidic organic solids. [6][12]* Respiratory/Skin Sensitization: No data is available, but sensitization is not strongly indicated by the analog data.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest that this compound or its close analogs are carcinogenic, mutagenic, or pose a reproductive hazard. [6][7]
Disposal Considerations
Waste material must be treated as hazardous chemical waste.
-
Disposal Method: Disposal should be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local environmental regulations. [6][13]* Contaminated Packaging: Uncleaned containers should be treated as the product itself.
-
Prohibition: Do not dispose of waste by allowing it to enter drains or the environment. [7][14]
References
- PubChem. 3-Bromo-4-propylbenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20387043
- AK Scientific, Inc. Safety Data Sheet: 4-Bromo-3-isopropoxybenzoic acid. URL: https://www.aksci.com/sds/SR11502.pdf
- PubChem. 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/84368
- Sigma-Aldrich. Safety Data Sheet: 3-Bromobenzoic acid. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/186295
- Sigma-Aldrich. Safety Data Sheet: 4-Bromobenzoic acid. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/108510
- Thermo Fisher Scientific. Safety Data Sheet: 3,5-Dibromo-4-hydroxybenzoic acid. URL: https://www.fishersci.com/sds?productName=A18361
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- Fisher Scientific. Safety Data Sheet: 3-Bromo-4-methylbenzoic acid. URL: https://www.fishersci.com/sds?productName=AC389020010
- Fisher Scientific. Safety Data Sheet: 4-Bromo-3-methylbenzoic acid. URL: https://www.fishersci.com/sds?productName=AC389030010
- Fluorochem. Safety Data Sheet: 4-Bromo-2-(difluoromethoxy)benzoic acid. URL: https://www.fluorochem.co.uk/sds/F737834
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- TCI America. Safety Data Sheet: 3-Bromo-4-methylbenzoic Acid. URL: https://www.tcichemicals.com/US/en/sds/B3049_US_EN.pdf
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An In-depth Technical Guide to the Solubility of 3-Bromo-4-propoxybenzoic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4-propoxybenzoic acid. In the absence of specific published quantitative data for this compound, this document establishes a predictive solubility profile based on first principles of physical chemistry and solubility data of structurally analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring a self-validating system for data generation. This guide is intended to empower researchers in drug development, chemical synthesis, and formulation science with the foundational knowledge and practical tools necessary to effectively work with this compound.
Introduction: Understanding this compound
This compound is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₃. Its structure, featuring a benzoic acid core with a bromine atom and a propoxy group, suggests a molecule of moderate polarity with potential for diverse intermolecular interactions. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or intermediates in the synthesis of more complex molecules. An understanding of its solubility in various organic solvents is paramount for its purification, formulation, and application in subsequent synthetic steps.
Physicochemical Properties:
-
Molecular Weight: 259.10 g/mol
-
Structure: A benzene ring substituted with a carboxylic acid group, a bromine atom at position 3, and a propoxy group at position 4.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted by analyzing its key structural features:
-
Polar Carboxylic Acid Group (-COOH): This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.
-
Propoxy Group (-OCH₂CH₂CH₃): This ether linkage introduces some polar character through its oxygen atom, but the alkyl chain contributes to its nonpolar nature.
-
Bromine Atom (-Br): The bromo substituent adds to the molecular weight and volume, and it contributes to the overall polarizability of the molecule.
-
Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents.
The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile.
Analog Compound Analysis: To substantiate this prediction, we can examine the solubility of structurally similar compounds:
-
3-Bromobenzoic Acid: Soluble in polar organic solvents such as methanol, ethanol, acetone, and ether.[3][4][5][6]
-
4-Bromobenzoic Acid: Soluble in ethanol, ether, and acetone, with slight solubility in hot water.[7][8][9][10][11]
-
4-Propoxybenzoic Acid: Soluble in hot methanol.[12]
-
4-Methoxybenzoic Acid: Highly soluble in alcohols like methanol and ethanol, and soluble in ether and acetone.[13]
Based on this analogous data, a qualitative solubility profile for this compound is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of alcohols, leading to favorable solute-solvent interactions. |
| Polar Aprotic | Acetone, DMSO, THF | High to Moderate | The polar nature of these solvents allows for strong dipole-dipole interactions with the carboxylic acid and propoxy groups. The absence of a hydrogen-bonding donor group might slightly reduce solubility compared to alcohols. |
| Ethers | Diethyl ether | Moderate | The ether linkage in the solvent can interact with the propoxy group of the solute, and the overall moderate polarity of the solvent can accommodate the aromatic ring. |
| Chlorinated | Dichloromethane | Moderate to Low | These solvents have a moderate polarity and can interact with the polarizable bromine atom and the aromatic ring. However, they are not ideal for solvating the highly polar carboxylic acid group. |
| Non-polar | Hexane, Toluene | Low | The significant polarity of the carboxylic acid group will lead to strong solute-solute interactions (dimerization) that are not easily overcome by the weak van der Waals forces offered by non-polar solvents. |
Intermolecular Interactions Governing Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The following diagram illustrates these competing forces for this compound.
Caption: Key intermolecular forces in the dissolution of this compound.
For dissolution to be favorable, the energy released from solvation must be comparable to or greater than the energy required to overcome the crystal lattice forces of the solid solute and the cohesive forces of the solvent.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[14][15][16][17] The following protocol provides a step-by-step guide for its implementation.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (± 0.1 mg)
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:
-
Time to Equilibrium: Perform a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Purity of Solid: The purity of the starting material should be confirmed by an appropriate method (e.g., NMR, melting point).
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that it has not undergone any phase changes or solvate formation.
Conclusion
References
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An In-depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-propoxybenzoic acid, a key substituted aromatic carboxylic acid utilized in advanced chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's fundamental physicochemical and spectroscopic properties, outlines a robust synthesis protocol, explores its chemical reactivity, and discusses its applications as a versatile building block. Emphasis is placed on the causal relationships behind experimental procedures and the structural features that define its utility. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.
Introduction
This compound (CAS No: 849509-45-1) is a halogenated benzoic acid derivative distinguished by a bromine atom at the meta-position and a propoxy group at the para-position relative to the carboxylic acid function.[1][2] This specific substitution pattern imparts a unique combination of lipophilicity, electronic properties, and reactive handles, making it a valuable intermediate in organic synthesis. Its structural motifs are found in various biologically active molecules, highlighting its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents.[3] This guide serves as a detailed resource for understanding and effectively utilizing this compound in a research and development setting.
Physicochemical and Structural Properties
The physical and chemical characteristics of a molecule are foundational to its application. The properties of this compound are dictated by the interplay between the electron-withdrawing carboxylic acid and bromine substituents and the electron-donating, sterically influential propoxy group.
Key Property Data
The essential quantitative properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 849509-45-1 | [4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4] |
| Molecular Weight | 259.10 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)Br | [4] |
| Calculated LogP | 3.5 | [6] |
Note: Experimental data for melting point, boiling point, and pKa are not consistently available in public databases; these values would typically be determined empirically in the laboratory.
Structural Analysis
The unique arrangement of functional groups on the benzene ring governs the molecule's reactivity and interactions.
-
Carboxylic Acid Group (-COOH): This primary functional group is acidic and serves as a key site for derivatization, such as amidation or esterification, which is critical for creating compound libraries for biological screening.[3]
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that influences the acidity of the carboxylic acid. More importantly, it provides a reactive site for carbon-carbon bond formation via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling complex molecular architectures.
-
Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage increases the molecule's lipophilicity (as indicated by the calculated LogP of 3.5), which can be crucial for modulating pharmacokinetic properties like membrane permeability in drug candidates.[6] It also acts as an electron-donating group, influencing the regioselectivity of any further electrophilic aromatic substitution.
Caption: Chemical structure of this compound.
Spectroscopic Profile (Theoretical)
Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected spectral characteristics for this compound based on its structure and data from analogous compounds.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-COOH Proton: A broad singlet, typically downfield (>10 ppm), resulting from the acidic proton.
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton ortho to the carboxylic acid will be the most deshielded, followed by the proton between the bromo and propoxy groups, and finally the proton ortho to the propoxy group, which will be the most shielded.
-
Propoxy Protons: A triplet for the -OCH₂- group (approx. 4.0 ppm), a sextet for the middle -CH₂- group (approx. 1.8 ppm), and a triplet for the terminal -CH₃ group (approx. 1.0 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals for the benzene ring carbons, with chemical shifts influenced by the attached substituents. The carbon attached to the oxygen (C-O) will be significantly downfield (approx. 155-160 ppm), while the carbon attached to the bromine (C-Br) will be more upfield (approx. 110-120 ppm).
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether and Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity would be observed at m/z 258 and 260.
-
Synthesis and Purification Protocol
This compound is most commonly synthesized via a Williamson ether synthesis, starting from the commercially available 3-Bromo-4-hydroxybenzoic acid.[9] This two-step approach involves the initial synthesis of the precursor followed by the etherification.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid
This precursor is prepared by the electrophilic bromination of p-hydroxybenzoic acid.
Protocol:
-
Dissolution: Dissolve 4-hydroxybenzoic acid (1.0 eq) in glacial acetic acid by heating with stirring.[10]
-
Bromination: To the boiling solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise. The rapid addition to a hot solution is a key experimental choice to ensure homogenous reaction and prevent localized over-bromination.[10]
-
Reflux: Reflux the reaction mixture for 4-6 hours. This provides the necessary activation energy to overcome the deactivating effect of the carboxylic acid group and drive the reaction to completion.[10]
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. The organic product, being insoluble in water, will precipitate out.[10]
-
Isolation & Purification: Collect the white precipitate by vacuum filtration. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or glacial acetic acid) to yield pure 3-Bromo-4-hydroxybenzoic acid.[10]
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-4-hydroxybenzoic acid (1.0 eq), a suitable polar aprotic solvent (e.g., acetone or DMF), and a weak base such as potassium carbonate (K₂CO₃, ~1.5-2.0 eq).
-
Causality: K₂CO₃ is the base of choice as it is strong enough to deprotonate the phenolic hydroxyl group (pKa ~8-9) to form the highly nucleophilic phenoxide ion, but not so strong that it would deprotonate the carboxylic acid (pKa ~4-5) or cause side reactions.
-
-
Alkylation: Add 1-bromopropane or 1-iodopropane (1.1-1.2 eq) to the mixture.
-
Causality: A slight excess of the alkylating agent ensures the reaction goes to completion. 1-iodopropane is more reactive but also more expensive; 1-bromopropane is often a cost-effective compromise.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter off the inorganic salts (K₂CO₃ and KBr). Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Acidify the aqueous layer and extract again to recover any unreacted starting material if necessary.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Caption: General synthesis workflow for this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile chemical intermediate. While direct biological applications are not widely reported, its structural components are prevalent in molecules targeting a range of therapeutic areas.
-
Scaffold for Medicinal Chemistry: The benzoic acid scaffold is a common feature in many approved drugs.[3] The functional handles on this specific derivative allow for systematic modification to explore structure-activity relationships (SAR). The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate binding and solubility, while the bromo-substituent allows for the introduction of diverse chemical groups via cross-coupling.
-
Intermediate for Bioactive Molecules: Structurally related benzoic acids have been used to develop agents with potential anticancer and anti-inflammatory properties.[3] This molecule serves as a valuable starting material for synthesizing libraries of compounds to be screened against biological targets like protein kinases or inflammatory mediators.[3]
-
Materials Science: Substituted benzoic acids can be used as ligands for metal-organic frameworks (MOFs) or as monomers for specialty polymers. The specific properties imparted by the bromo and propoxy groups can be exploited to tune the characteristics of the resulting materials.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount to ensure safety.
-
Hazard Identification: This compound is generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Some sources also indicate it may be harmful if swallowed.[13][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling and prevent contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory area.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from strong oxidizing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13]
Conclusion
This compound is a strategically functionalized building block with significant potential in medicinal chemistry and materials science. Its well-defined reactive sites—the carboxylic acid for derivatization, the bromo group for cross-coupling, and the propoxy group for modulating lipophilicity—offer chemists a powerful tool for constructing complex molecular targets. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in advancing scientific research.
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A Guide to the Physicochemical Characterization of 3-Bromo-4-propoxybenzoic Acid: A Focus on Melting Point Determination
Introduction: The Significance of a Fundamental Property
3-Bromo-4-propoxybenzoic acid (CAS 849509-45-1) is a halogenated and ether-substituted benzoic acid derivative.[1][2] As a bifunctional molecule, it serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures for pharmaceutical and materials science research. Like any crystalline solid used in these demanding fields, its identity and purity must be unequivocally established.
The melting point is one of the most fundamental and informative physicochemical properties of a solid organic compound. It is the temperature at which a substance transitions from the solid to the liquid phase.[3] For a pure crystalline substance, this transition occurs over a narrow, reproducible temperature range. This guide provides a comprehensive overview of the principles, protocols, and significance of melting point determination as it applies to specialty research chemicals like this compound, where publicly cataloged data may be sparse, necessitating rigorous in-house characterization.
The Role of Melting Point in a Regulated & Research Environment
In drug discovery and chemical development, melting point analysis is a primary analytical technique for several critical reasons:
-
Indicator of Purity: The presence of even minor impurities disrupts the crystal lattice of a solid, typically causing the melting point to be lower and the melting range to be broader than that of the pure substance.[4][5] A sharp, well-defined melting point is a strong indicator of high purity.[3]
-
Compound Identification & Confirmation: While not unique, a measured melting point can be compared against a known standard to help confirm the identity of a synthesized compound.[3] Furthermore, the "mixed melting point" technique—where a 1:1 mixture of the unknown and a known standard is analyzed—is a powerful confirmation tool. If no depression or broadening of the melting range occurs, the two compounds are identical.[6]
-
Influence on Bioavailability: The melting point is intrinsically linked to the lattice energy of the crystal. This, in turn, affects the compound's solubility and dissolution rate, two key parameters that govern the bioavailability of an active pharmaceutical ingredient (API).[7]
Physicochemical Profile: this compound
Before any experimental work, it is essential to consolidate the known identifiers for the target compound. As of this guide's publication, a definitive, peer-reviewed melting point for this specific compound is not widely reported, underscoring the need for the robust experimental protocol detailed below.
| Identifier | Value | Source |
| IUPAC Name | This compound | P&S Chemicals |
| CAS Number | 849509-45-1 | ChemicalBook[1], Appchem[2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | Appchem[2] |
| Molecular Weight | 259.10 g/mol | Appchem[2] |
| Melting Point | Not widely published; requires experimental determination |
A Validated Protocol for Accurate Melting Point Determination
The following protocol is based on the capillary method, which is the most common and reliable technique for determining the melting point of powdered solids.[8] It is designed to produce accurate and reproducible results suitable for both research and quality control environments.
Principle & Apparatus
A small, packed sample of the solid in a glass capillary tube is heated at a controlled rate.[8] The temperatures at which the first signs of melting are observed (onset) and at which the entire sample becomes liquid (clear point) are recorded as the melting range.[9] Modern digital instruments (e.g., DigiMelt, OptiMelt) offer precise, automated control of the heating rate and digital recording of the melting range.
Experimental Workflow
The entire process, from sample receipt to final data analysis, follows a logical and self-validating sequence to ensure data integrity.
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An In-depth Technical Guide to the Thermal Characterization of 3-Bromo-4-propoxybenzoic Acid
Abstract
This technical guide addresses the determination of the boiling point for 3-Bromo-4-propoxybenzoic acid (CAS No. 849509-45-1). Direct experimental data for the atmospheric boiling point of this compound is not available in scientific literature, a common situation for complex organic molecules that are prone to thermal decomposition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the theoretical factors governing its thermal behavior and outlines robust experimental protocols for its characterization. We will explore the structural influences on boiling point, the high probability of decomposition, and detail the application of advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as the definitive methods for characterizing the thermal stability of this compound.
Introduction: The Challenge of Defining a Boiling Point
This compound is a substituted aromatic carboxylic acid, a class of molecules pivotal as building blocks in pharmaceutical synthesis.[1][2][3][4] A critical physicochemical parameter for any compound is its boiling point, which dictates purification methods, reaction conditions, and formulation strategies. However, for many multi-functional organic solids, a classical boiling point at atmospheric pressure is a theoretical concept rather than a measurable property.
Heating complex molecules can provide enough energy to break intramolecular bonds, causing the compound to decompose into smaller, more volatile fragments, before the bulk material can transition into the gaseous phase.[5] Studies on benzoic acid and its derivatives have shown that they can undergo complex thermal events, including decarboxylation, as the temperature increases.[6] Therefore, attempting to measure a standard boiling point for this compound would likely result in sample degradation and yield misleading data. The primary objective thus shifts from determining a boiling point to defining the compound's thermal stability profile.
Physicochemical Properties and Structural Considerations
To build a predictive framework, we first summarize the known and computed properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 849509-45-1 | Appchem[1], Arctom Scientific[3] |
| Molecular Formula | C₁₀H₁₁BrO₃ | Appchem[1] |
| Molecular Weight | 259.10 g/mol | Appchem[1] |
| SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | Appchem[1] |
| Boiling Point | Not available; likely decomposes before boiling. | N/A |
| Melting Point | Not experimentally reported in cited literature. | N/A |
The boiling point of a substance is primarily governed by its molecular weight and the strength of its intermolecular forces. For this compound, these forces are:
-
Hydrogen Bonding: The carboxylic acid moiety is the most significant contributor, allowing molecules to form strong hydrogen-bonded dimers. This dramatically increases the energy required to separate molecules into the gas phase.
-
Dipole-Dipole Interactions: The polar C-Br bond and the C-O ether linkage introduce permanent dipoles, leading to electrostatic attractions between molecules.
-
Van der Waals Forces: These London dispersion forces increase with molecular size and surface area, contributing to the overall intermolecular attraction.
Substituents on the benzene ring modify these properties. Electron-withdrawing groups, such as the bromine atom, can influence the acidity and electronic distribution of the molecule, which in turn affects intermolecular interactions.[7][8][9][10][11]
Recommended Analytical Strategy: Moving Beyond Boiling Point
Given the high likelihood of thermal decomposition, a definitive characterization requires a more sophisticated approach than simple boiling point measurement. The logical workflow is to assess thermal stability first.
Caption: Logical workflow for thermal characterization.
The primary and most robust method for this analysis is a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[13] It provides a clear indication of the onset temperature of decomposition, where significant mass loss begins.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[14] DSC can identify the melting point (an endothermic event) and any exothermic events that may indicate decomposition.[15]
Experimental Protocol: TGA/DSC for Thermal Stability Profiling
This protocol provides a self-validating system for accurately determining the thermal stability and melting point of this compound.
Objective: To determine the melting point (Tm) and onset of decomposition temperature (Td) of this compound.
Instrumentation: A simultaneous TGA/DSC instrument is ideal, but separate instruments can be used.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity this compound into an aluminum or ceramic TGA/DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.
-
Place an empty, tared pan on the reference balance.
-
-
Instrument Setup and Purge:
-
Place the sample and reference pans into the instrument cell.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This is critical to prevent oxidative decomposition, which is not representative of the material's intrinsic thermal stability.[13]
-
-
Thermal Program:
-
Equilibration: Hold the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal equilibrium.
-
Heating Ramp: Heat the sample from 30 °C to a final temperature of approximately 500 °C. A standard heating rate of 10 °C/min is appropriate for an initial survey scan.[16] Slower rates (e.g., 5 °C/min) can be used for higher resolution of thermal events.[17]
-
Data Collection: Continuously record the sample mass (TGA), differential heat flow (DSC), and temperature throughout the experiment.
-
-
Data Analysis:
-
DSC Thermogram:
-
Identify the melting point (Tm) as the onset temperature of the sharp endothermic peak.
-
Observe for any exothermic peaks following the melt, which are strong indicators of decomposition.
-
-
TGA Thermogram:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Td) using the tangent method at the point of initial significant mass loss (typically >5%).
-
-
Correlation: Correlate the TGA and DSC data. A significant mass loss in the TGA curve that coincides with an exothermic event in the DSC curve confirms decomposition.
-
Caption: Step-by-step TGA/DSC experimental workflow.
Safety and Handling Precautions
When performing thermal analysis on halogenated organic compounds, safety is paramount.
-
Ventilation: All heating experiments should be conducted in a well-ventilated area or under a chemical fume hood.
-
Decomposition Products: Thermal decomposition may release hazardous gases, including carbon oxides (CO, CO₂), and corrosive hydrogen bromide (HBr).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, must be worn.[18][19][20]
Conclusion
While a conventional boiling point for this compound is not documented and is likely unattainable due to thermal decomposition, its thermal behavior can be rigorously characterized. The authoritative approach for this class of compound is to determine its thermal stability profile using TGA and DSC. This provides essential data for drug development professionals, including the melting point and the onset temperature of decomposition. This information is critical for establishing safe handling procedures, designing synthetic routes, and developing stable formulations. By employing the detailed protocols within this guide, researchers can generate reliable and reproducible data, ensuring scientific integrity and advancing their development programs.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-4-propoxybenzoic Acid and Its Derivatives
Introduction: A Versatile Scaffold for Modern Chemistry
3-Bromo-4-propoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal building block in the fields of medicinal chemistry, drug discovery, and materials science. Its structure incorporates three key features for chemical diversification: a carboxylic acid group amenable to esterification and amidation, a bromine atom that is a prime handle for cross-coupling reactions, and a propoxy ether linkage that can modulate physicochemical properties such as lipophilicity.[1] This guide provides a comprehensive overview of the synthesis of the parent molecule and its subsequent transformation into diverse derivatives, offering both the theoretical underpinnings and detailed, field-tested protocols for practical application in the laboratory.
Part 1: Core Synthesis of this compound
The synthesis of the title compound is efficiently achieved in a two-step sequence starting from the readily available p-hydroxybenzoic acid. The strategy involves an initial electrophilic bromination followed by a classic Williamson ether synthesis.
Step 1: Regioselective Bromination of p-Hydroxybenzoic Acid
The first step is the synthesis of the key intermediate, 3-bromo-4-hydroxybenzoic acid. The powerful activating and ortho-, para-directing effect of the hydroxyl group on the aromatic ring governs the regioselectivity of this reaction. Since the para position is blocked by the carboxylic acid, bromination occurs selectively at one of the ortho positions.
Causality in Experimental Design: The reaction is typically performed in glacial acetic acid, which serves as a polar protic solvent that can solubilize the starting material and facilitate the electrophilic substitution. The use of elemental bromine (Br₂) is a standard and effective brominating agent for activated aromatic rings. Refluxing the solution ensures the reaction proceeds to completion in a reasonable timeframe.[2]
Caption: Workflow for the synthesis of 3-bromo-4-hydroxybenzoic acid.
Step 2: Propoxylation via Williamson Ether Synthesis
With the intermediate in hand, the propoxy group is introduced via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an SN2 mechanism.[1] The phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide (in this case, a propyl halide) to displace the halide and form the ether linkage.
Causality in Experimental Design: A strong base like potassium hydroxide is used to ensure complete deprotonation of the phenol, which is more acidic than an aliphatic alcohol but still requires a sufficiently strong base. Ethanol is a suitable solvent that dissolves the reactants and is compatible with the basic conditions. Using an excess of the alkylating agent (propyl bromide) helps drive the reaction to completion. A final reflux in a more concentrated basic solution ensures the saponification of any ester byproducts, yielding the desired carboxylic acid.[3]
Part 2: Synthesis of Key Derivatives
The true utility of this compound lies in its capacity for diversification. The following sections detail protocols for creating esters, amides, and biaryl derivatives.
A. Esterification: Modulating Polarity and Pro-drug Potential
Esterification of the carboxylic acid is a common strategy to mask the polar carboxylic acid group, thereby increasing membrane permeability or creating pro-drugs that are hydrolyzed in vivo to the active carboxylic acid.
Methodology: A variety of methods can be employed, from classic Fischer esterification with an alcohol under acidic catalysis to milder, more versatile methods. One effective modern approach uses N-bromosuccinimide (NBS) as a catalyst, which offers mild reaction conditions and avoids the need for strong acids.[3]
Caption: General workflow for NBS-catalyzed esterification.
B. Amide Synthesis: Building Blocks for Bioactive Molecules
The formation of an amide bond is arguably one of the most important reactions in drug discovery. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. Direct coupling of the carboxylic acid with a primary or secondary amine using a coupling agent is the most common and efficient method.
Methodology: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.
Caption: Workflow for direct amide coupling synthesis.
C. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] This reaction is exceptionally powerful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic materials. The bromine atom on the this compound scaffold is an ideal handle for this transformation. For this reaction, the carboxylic acid is often protected as an ester to prevent side reactions and improve solubility.
Methodology: The reaction involves the coupling of the aryl bromide (the ester of this compound) with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent mixture (e.g., Dioxane/Water).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid [2]
-
Materials: p-Hydroxybenzoic acid (50 g, 0.37 mol), glacial acetic acid (430 ml), bromine (59 g, 0.37 mol).
-
Procedure: a. Dissolve p-hydroxybenzoic acid in 370 ml of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, heating as necessary. b. In a separate flask, dissolve the bromine in 60 ml of glacial acetic acid. c. Bring the p-hydroxybenzoic acid solution to a boil. Rapidly add the bromine solution to the boiling mixture. d. Reflux the resulting solution for 6 hours with continuous stirring. e. After reflux, allow the reaction mixture to cool to room temperature. f. Pour the cooled solution into 2 liters of cold water. A white precipitate will form. g. Collect the white crystals by suction filtration. h. Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.
-
Expected Yield: ~70%.
Protocol 2: Synthesis of this compound (Adapted from[3])
-
Materials: 3-Bromo-4-hydroxybenzoic acid (25.8 g, 0.119 mol), ethanol (615 ml), 1-bromopropane (29.3 g, 0.238 mol), potassium hydroxide (13.5 g), water (62 ml).
-
Procedure: a. Dissolve 3-bromo-4-hydroxybenzoic acid in ethanol in a round-bottom flask equipped with a reflux condenser. b. Add 1-bromopropane to the solution. c. Prepare an aqueous solution of potassium hydroxide by dissolving 13.5 g of KOH in 62 ml of water. d. Add the aqueous KOH solution to the flask and heat the mixture to reflux for 10 hours. e. Add an additional 125 ml of 10% aqueous potassium hydroxide and reflux for another 2 hours to ensure complete reaction and saponification. f. Allow the reaction to cool to room temperature. g. Acidify the solution by adding 5 N hydrochloric acid until the product crystallizes out. h. Collect the solid product by suction filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed if necessary.
Protocol 3: General Protocol for Methyl Esterification
-
Materials: this compound (1 mmol), Methanol (2 mL), N-bromosuccinimide (NBS) (0.07 mmol).
-
Procedure: a. Combine the carboxylic acid, methanol, and catalytic amount of NBS in a sealed reaction vial. b. Stir the mixture at 70 °C for 20-24 hours, monitoring by TLC. c. After completion, cool the mixture to room temperature and evaporate the methanol under reduced pressure. d. Dissolve the residue in ethyl acetate and wash sequentially with 10% Na₂S₂O₃ (aq), saturated NaHCO₃ (aq), and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester.
Protocol 4: General Protocol for Amide Synthesis
-
Materials: this compound (1.0 eq), desired amine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), Diisopropylethylamine (DIPEA) (2.5 eq), DMF or DCM as solvent.
-
Procedure: a. Dissolve the carboxylic acid in the chosen solvent in a dry flask under an inert atmosphere (e.g., nitrogen). b. Add HOBt and EDCI to the solution and stir for 15-30 minutes at room temperature to activate the acid. c. Add the amine, followed by the dropwise addition of DIPEA. d. Stir the reaction at room temperature until completion (monitor by TLC, typically 4-16 hours). e. Dilute the reaction mixture with ethyl acetate and wash with 1 N HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Part 4: Data Summary Table
| Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| Bromination | p-Hydroxybenzoic Acid | Br₂, Acetic Acid | 3-Bromo-4-hydroxybenzoic Acid | ~70%[2] |
| Propoxylation | 3-Bromo-4-hydroxybenzoic Acid | 1-Bromopropane, KOH, Ethanol | This compound | 60-80% (Est.) |
| Esterification | This compound | Methanol, NBS (cat.) | Methyl 3-bromo-4-propoxybenzoate | >90%[3] |
| Amide Synthesis | This compound | Amine, EDCI, HOBt, DIPEA | 3-Bromo-4-propoxybenzamide | 70-95% |
| Suzuki Coupling | Methyl 3-bromo-4-propoxybenzoate | Arylboronic Acid, Pd(PPh₃)₄, Base | Methyl 3-aryl-4-propoxybenzoate | 70-95% |
References
- Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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- Cas 849509-45-1,this compound. LookChem. [Link]
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
- Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. [Link]
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
- Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]
- Synthesis of 3-bromo-4-n-heptyloxybenzoic acid. PrepChem.com. [Link]
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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The Strategic Utility of 3-Bromo-4-propoxybenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffolding Moiety
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 3-Bromo-4-propoxybenzoic acid, a substituted aromatic carboxylic acid, has emerged as a particularly valuable scaffold in medicinal chemistry. Its unique structural features—a carboxylic acid handle for facile derivatization, a bromine atom for cross-coupling reactions, and a propoxy group to modulate lipophilicity and target engagement—provide a trifecta of chemical functionality that medicinal chemists can exploit to systematically explore chemical space and optimize drug-like properties.[1]
This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the causality behind its use in this therapeutic area, provide detailed, field-proven protocols for its chemical modification, and present a framework for its strategic deployment in drug discovery campaigns.
Core Application: A Key Building Block for TrkA Kinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors for Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that, when activated by its ligand, Nerve Growth Factor (NGF), plays a crucial role in the development and survival of neurons. However, aberrant TrkA signaling has been implicated in various pathological conditions, including pain, inflammation, and cancer.[2][3] Consequently, the development of potent and selective TrkA inhibitors is a highly pursued therapeutic strategy.
The 3-bromo-4-propoxybenzoyl moiety serves as a foundational element in a class of six-membered heteroaryl benzamide compounds that have been patented as TrkA kinase inhibitors.[2][3] The rationale for its use is multifaceted:
-
The Benzamide Core: The benzamide structure is a well-established pharmacophore in a multitude of kinase inhibitors. The amide bond provides a rigid linker and a hydrogen bond donor-acceptor pair that can engage in critical interactions within the kinase active site.
-
The 3-Bromo Substituent: The bromine atom at the 3-position is not merely a placeholder. It serves as a key reactive handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the benzamide core to enhance potency and selectivity.
-
The 4-Propoxy Group: The propoxy group at the 4-position is a critical modulator of the molecule's physicochemical properties. It increases lipophilicity, which can enhance cell permeability and oral bioavailability. Furthermore, this group can occupy a hydrophobic pocket within the TrkA active site, contributing to binding affinity.
Data Presentation: Physicochemical Properties and Hypothetical SAR
To effectively utilize this compound in a drug discovery program, a thorough understanding of its properties and the impact of its modifications is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 849509-45-1 | [4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4] |
| Molecular Weight | 259.10 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols); poorly soluble in water. |
Table 2: Hypothetical Structure-Activity Relationship (SAR) for TrkA Inhibition
The following table presents a hypothetical SAR based on the known importance of substituents in related kinase inhibitors. This serves as a guide for rational drug design starting from the this compound scaffold.
| R Group (at 3-position via Suzuki Coupling) | Relative Potency (IC₅₀) | Rationale |
| -Br (Parent) | + | Starting point |
| Phenyl | ++ | Increased hydrophobic interactions |
| 4-Fluorophenyl | +++ | Potential for hydrogen bonding and improved metabolic stability |
| Pyridin-3-yl | ++++ | Potential for hydrogen bonding with the kinase hinge region |
| Pyrazol-4-yl | +++++ | Can act as both a hydrogen bond donor and acceptor, enhancing target engagement |
Experimental Protocols: Synthesizing Bioactive Derivatives
The following protocols provide detailed, step-by-step methodologies for the two most critical transformations of this compound in the context of synthesizing TrkA inhibitors: amide bond formation and Suzuki-Miyaura coupling.
Protocol 1: Amide Bond Formation
This protocol details the synthesis of a generic N-substituted-3-bromo-4-propoxybenzamide, the core of many TrkA inhibitors.
Workflow Diagram: Amide Bond Formation
Caption: A generalized workflow for the synthesis of benzamide derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., 2-amino-5-chloropyridine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid, forming the HOBt ester in situ. The causality here is that the carboxylic acid itself is not electrophilic enough to react directly with the amine. EDC is a water-soluble carbodiimide that acts as a dehydrating agent, facilitating the formation of the more reactive activated ester. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.
-
Add the substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, pour the mixture into water. This step quenches the reaction and precipitates the product, which is typically less soluble in water than the starting materials and reagents.
-
Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid and HOBt) and then with brine (to remove residual water).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-substituted-3-bromo-4-propoxybenzamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the diversification of the N-substituted-3-bromo-4-propoxybenzamide at the 3-position.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-substituted-3-bromo-4-propoxybenzamide (1.0 eq)
-
Arylboronic acid (e.g., 3-pyridinylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(dppf)]) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the N-substituted-3-bromo-4-propoxybenzamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
-
Add the degassed solvent system. The choice of solvent and base is crucial and often needs to be optimized for specific substrates. A mixture of an organic solvent and water is common, as the base is often more soluble in the aqueous phase.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[6][7]
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-aryl-N-substituted-4-propoxybenzamide.
Authoritative Grounding & Comprehensive References
The methodologies and insights presented in this guide are grounded in established principles of medicinal and synthetic organic chemistry. The strategic use of substituted benzoic acids is a cornerstone of modern drug discovery, with numerous examples in the literature.[2] The protocols provided are based on standard, well-validated chemical transformations that are widely employed in the pharmaceutical industry.[3][4][6]
Hypothetical Signaling Pathway
Caption: Inhibition of TrkA signaling by a derivative of this compound.
Conclusion
This compound represents a powerful and versatile building block for medicinal chemists. Its inherent functionalities allow for the rapid and systematic generation of diverse chemical libraries, particularly in the pursuit of kinase inhibitors. The protocols and strategic insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable scaffold in their quest for novel therapeutics.
References
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- WO2015148344A3 - Trka kinase inhibitors, compositions and methods thereof.
- This compound | 849509-45-1 | C10H11BrO3 | Appchem. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC, PubMed Central. [Link]
- N-(4-bromo-3-methylphenyl)-4-propoxybenzamide. PubChem. [Link]
- WO/2015/148344 TRKA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
- Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. PubMed. [Link]
- (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
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3-Bromo-4-propoxybenzoic acid in organic synthesis
<3-Bromo-4-propoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Senior Application Scientist Narrative: In the landscape of pharmaceutical and materials science, the strategic value of a molecular scaffold is often defined by its versatility and efficiency in generating structural diversity. This compound has emerged as a particularly noteworthy building block. Its substituted benzoic acid core, featuring a strategically placed bromine atom and a propoxy group, presents a trifecta of reactive sites. This unique arrangement allows for sequential and orthogonal chemical modifications, making it a powerful tool for medicinal chemists and material scientists aiming to construct complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this valuable intermediate, grounded in established chemical principles and supported by peer-reviewed literature.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 849509-45-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][3][4][5][6] |
| Molecular Weight | 259.1 g/mol | [1][3][5] |
| Boiling Point | 349.2±27.0 °C (Predicted) | [1] |
| Density | 1.479±0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.09±0.10 (Predicted) | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Core Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its utility stems from the ability to leverage its functional groups in key bond-forming reactions. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, the carboxylic acid is readily converted to amides, and the propoxy group modulates solubility and can engage in key interactions with biological targets.[7]
Synthesis of TRPA1 Antagonists for Pain Management
The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a significant target in pain research.[8][9] Antagonists of this channel are being investigated as novel analgesics. This compound is a key component in the synthesis of certain TRPA1 antagonists. The synthetic strategy often involves an initial amide bond formation followed by a Suzuki coupling reaction.
Development of Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have garnered significant interest for their potential to provide the benefits of androgens (like increased muscle mass and bone density) with fewer side effects.[10][11][12][13][14] The modular nature of this compound allows for its incorporation into SARM scaffolds, where the propoxy group can be tailored to optimize receptor binding and the aromatic core can be further functionalized.
Building Blocks for Sodium Channel Blockers
Voltage-gated sodium channels are critical in the pathophysiology of various neurological and cardiovascular disorders.[15][16][17] Blockers of these channels are used as antiarrhythmics, anticonvulsants, and anesthetics. The lipophilic propoxy group and the reactive handles of this compound make it a suitable starting material for the synthesis of novel sodium channel blockers with potentially improved selectivity and pharmacokinetic profiles.
Key Synthetic Transformations and Protocols
The true utility of this compound is realized through its reactivity in fundamental organic reactions. The following sections detail the protocols for its most common and impactful transformations.
Protocol 1: Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[18] The carboxylic acid functionality of this compound can be readily coupled with a wide variety of amines to generate a diverse library of amides.
Reaction Principle: The carboxylic acid is activated in situ using a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond.[19][20][21]
Workflow for Direct Amide Coupling
Caption: General workflow for amide bond formation.
Detailed Experimental Protocol:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add the desired amine (1.1 mmol, 1.1 eq), HATU (1.1 mmol, 1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[22][23][24] The bromine atom of this compound serves as an excellent electrophilic partner in this reaction.
Reaction Principle: The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination of the biaryl product, regenerating the Pd(0) catalyst.[23][24]
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol:
-
In a reaction vessel, combine this compound (or its corresponding amide derivative) (1.0 mmol, 1.0 eq), the desired arylboronic acid or ester (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as potassium carbonate (2.0 mmol, 2.0 eq).[22]
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-24 hours.[25]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[26]
Application in the Synthesis of a TRPA1 Antagonist Intermediate
The following multi-step synthesis illustrates the practical application of this compound in the preparation of a key intermediate for TRPA1 antagonists.
Synthetic Pathway
Caption: Synthetic route to a TRPA1 antagonist intermediate.
This synthetic route highlights the strategic use of sequential amide coupling and Suzuki cross-coupling reactions, demonstrating the power of this compound as a versatile starting material in drug discovery.
References
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- PubMed Central. Lipoyl-Based Antagonists of Transient Receptor Potential Cation A (TRPA1)
- PubMed Central. Selective androgen receptor modulators in preclinical and clinical development. [Link]
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- PubMed Central.
- Asian Journal of Chemistry.
- PubChem. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780. [Link]
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- PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]
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Application Notes and Protocols: NMR Analysis of 3-Bromo-4-propoxybenzoic Acid
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-Bromo-4-propoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines the fundamental principles behind the NMR analysis of substituted benzoic acids, offers a step-by-step protocol for sample preparation and data acquisition, and provides a thorough interpretation of the expected ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is a critical step in the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a sample. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, it is possible to confirm the identity and purity of this compound.
This application note will guide the user through the necessary steps to acquire and interpret high-quality NMR data for this specific molecule.
Core Principles of NMR Analysis for Substituted Benzoic Acids
The NMR spectrum of a substituted benzoic acid is influenced by the electronic effects of the substituents on the benzene ring. Protons and carbons in the aromatic ring experience different local magnetic fields, leading to a dispersion of chemical shifts.[1] The electronegativity of the bromine atom and the oxygen of the propoxy group, as well as the carboxylic acid group, will deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[1]
The substitution pattern on the benzene ring in this compound (a 1,2,4-trisubstituted system) results in a unique set of signals for the aromatic protons, each with a specific multiplicity due to spin-spin coupling with its neighbors. The coupling constants (J-values) are characteristic of the relative positions of the protons (ortho, meta, or para).[2]
Experimental Protocol
A meticulously prepared sample is fundamental to obtaining a high-quality NMR spectrum. The following protocol is a validated system for the analysis of this compound.
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Materials and Reagents
| Material/Reagent | Specification |
| This compound | >95% purity |
| Deuterated Chloroform (CDCl₃) | ≥99.8% D |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | ≥99.8% D |
| Tetramethylsilane (TMS) | NMR reference standard (optional, as solvent peak can be used) |
| 5 mm NMR Tubes | High-precision glass |
| Pasteur Pipettes | Glass |
| Cotton or Glass Wool | For filtration |
| Vortex Mixer/Ultrasonic Bath |
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the compound has limited solubility in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, which will result in sharper spectral lines.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
Spectral Interpretation and Analysis
The following sections detail the expected ¹H and ¹³C NMR spectra of this compound based on established principles of NMR spectroscopy and data from analogous compounds.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons and the protons of the propoxy group. The carboxylic acid proton may be observed as a broad singlet at a high chemical shift, often above 10 ppm, though its presence and sharpness can be concentration and solvent dependent.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.1-8.2 | d | ~2.0 (meta) | 1H |
| H-5 | ~7.8-7.9 | dd | ~8.5 (ortho), ~2.0 (meta) | 1H |
| H-6 | ~6.9-7.0 | d | ~8.5 (ortho) | 1H |
| -OCH₂- | ~4.0-4.1 | t | ~6.5 | 2H |
| -CH₂- | ~1.8-1.9 | sextet | ~7.0 | 2H |
| -CH₃ | ~1.0-1.1 | t | ~7.5 | 3H |
| -COOH | >10 (variable) | br s | - | 1H |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Justification of Assignments:
-
Aromatic Protons: The aromatic region (typically 6.5-8.5 ppm) will show three distinct signals due to the substitution pattern.[1][3]
-
H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromine and propoxy groups. It is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to meta-coupling with H-5.
-
H-5: This proton is ortho to the carboxylic acid and ortho to H-6, as well as meta to H-2. It will therefore be a doublet of doublets, showing both ortho and meta coupling.
-
H-6: This proton is ortho to the electron-donating propoxy group and will be the most shielded of the aromatic protons, appearing as a doublet due to ortho-coupling with H-5.
-
-
Propoxy Group Protons:
-
-OCH₂-: The methylene group attached to the oxygen will be the most deshielded of the aliphatic protons, appearing as a triplet due to coupling with the adjacent methylene group.
-
-CH₂-: The central methylene group will appear as a sextet (or multiplet) due to coupling with the adjacent methylene and methyl groups.
-
-CH₃: The terminal methyl group will be the most shielded, appearing as a triplet.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165-170 |
| C-4 (C-O) | ~158-162 |
| C-1 (C-COOH) | ~125-128 |
| C-2 (C-H) | ~134-136 |
| C-5 (C-H) | ~131-133 |
| C-6 (C-H) | ~114-116 |
| C-3 (C-Br) | ~112-114 |
| -OCH₂- | ~70-72 |
| -CH₂- | ~22-24 |
| -CH₃ | ~10-12 |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Justification of Assignments:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and will appear at a high chemical shift, typically in the range of 165-170 ppm.[4]
-
Aromatic Carbons:
-
C-4: The carbon attached to the electron-donating propoxy group will be significantly deshielded and appear at the highest chemical shift among the aromatic carbons.
-
C-1: The carbon bearing the carboxylic acid group will be deshielded, but typically less so than C-4.
-
C-2 and C-5: These carbons are adjacent to electron-withdrawing groups and will have intermediate chemical shifts in the aromatic region.
-
C-6: This carbon is ortho to the electron-donating propoxy group and will be more shielded.
-
C-3: The carbon attached to the bromine atom will also be in the aromatic region, with its exact shift influenced by the "heavy atom effect".[5]
-
-
Propoxy Group Carbons: The chemical shifts of the aliphatic carbons will decrease with increasing distance from the electronegative oxygen atom.
Conclusion
The NMR analysis of this compound provides a definitive method for its structural elucidation and purity assessment. By following the detailed protocol for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this guide, researchers can confidently confirm the identity of their synthesized compound. The predicted ¹H and ¹³C NMR data, based on established substituent effects and analysis of analogous structures, serve as a reliable reference for this analysis.
References
- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
- Breitmaier, E., & Voelter, W. (1987).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- JoVE.
- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
- PubChem. This compound. [Link]
- SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- UCL. Chemical shifts. [Link]
- Wiley Online Library.
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Characterization of 3-Bromo-4-propoxybenzoic Acid by Mass Spectrometry: Protocols and Fragmentation Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document provides a comprehensive guide to the analysis of 3-Bromo-4-propoxybenzoic acid using modern mass spectrometry techniques. The structure of this guide is designed to be fluid, mirroring the scientific process from foundational principles to practical application. We move from the physicochemical nature of the analyte to the rationale behind methodological choices, culminating in detailed, field-tested protocols. Our objective is to not only provide a "how-to" but to explain the "why," ensuring these protocols are robust, adaptable, and self-validating for your research and development needs.
Introduction: The Analytical Imperative
This compound is a substituted aromatic carboxylic acid, a structural motif frequently encountered in medicinal chemistry and materials science. As a potential building block in drug discovery or a candidate molecule itself, its unambiguous identification and characterization are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight.[1][2] It provides definitive molecular weight confirmation, and through tandem MS (MS/MS), it elucidates fragmentation pathways that serve as a structural fingerprint.[3][4]
This guide details two primary workflows for its analysis:
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): A direct analysis of the polar, non-volatile native compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the compound after chemical derivatization to enhance its volatility.[5]
Analyte Physicochemical Profile
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [6] |
| Average Molecular Weight | 259.10 g/mol | [6] |
| Monoisotopic Mass | 257.98915 Da | Calculated |
| Structure | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | [6] |
| Key Isotopic Feature | Contains one bromine atom, resulting in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br.[7] |
Methodological Rationale: Selecting the Right Tool
The choice of ionization source and chromatographic method is dictated by the analyte's chemical nature.
Electrospray Ionization (ESI)
ESI is the premier choice for polar molecules like carboxylic acids that are readily ionized in solution.[8] For this compound, the carboxylic acid proton is labile, making negative ion mode ESI highly effective. In this mode, the molecule is deprotonated to form the [M-H]⁻ ion, which is a stable and abundant precursor for MS/MS analysis. This "soft" ionization technique typically keeps the parent molecule intact, providing a clear molecular weight determination.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds.[5] However, the carboxylic acid group in our analyte makes it polar and non-volatile, which is unsuitable for direct GC analysis. To overcome this, chemical derivatization is necessary. Silylation, for instance, replaces the acidic proton with a non-polar group like trimethylsilyl (TMS), increasing volatility and thermal stability.[10] The subsequent analysis using Electron Ionization (EI) at a standard 70 eV provides reproducible, extensive fragmentation, creating a rich spectrum that is ideal for structural confirmation and library matching.[1]
Predicted Fragmentation Pathways
Understanding how a molecule will fragment is key to interpreting the resulting mass spectra. The presence of the bromine atom provides a crucial validation checkpoint for every assigned fragment.
ESI-MS/MS Fragmentation of the [M-H]⁻ Ion
In negative ion mode, the precursor ion will be the deprotonated molecule at m/z 257.9/259.9. Collision-induced dissociation (CID) is expected to induce specific cleavages:
-
Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a carboxylate anion is the neutral loss of CO₂ (44.01 Da). This is a highly favorable process leading to a stable carbanion.
-
Cleavage of the Propoxy Group: Fragmentation can occur at the ether linkage. A likely pathway is the loss of propene (C₃H₆, 42.08 Da) via a rearrangement, or the loss of the entire propoxy radical.
-
Loss of Bromine: While less common for aryl bromides under these conditions compared to other losses, cleavage of the C-Br bond is possible.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
GC-MS (EI) Fragmentation of the TMS Derivative
After derivatization to the trimethylsilyl ester, the molecule will have a monoisotopic mass of 330.04706 Da. EI fragmentation will be more extensive:
-
Molecular Ion (M⁺˙): The intact ionized molecule at m/z 330/332 should be visible.
-
Loss of Methyl Radical (•CH₃): A very common fragmentation for TMS derivatives is the loss of a methyl group from the silicon atom, leading to a stable [M-15]⁺ ion at m/z 315/317.[10]
-
Alpha-Cleavage: Cleavage of the bond adjacent to the ether oxygen can lead to the loss of a propyl radical (•C₃H₇, 43 Da), resulting in an ion at m/z 287/289.
-
Loss of the Propoxy Group: Loss of the entire propoxy group (•OC₃H₇, 75 Da) can occur.
-
TMS-Specific Ions: The presence of the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 is a hallmark of TMS-derivatized compounds.[10]
Experimental Protocols
Safety Precaution: Always handle this compound and all solvents and reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][13]
Protocol 1: LC-ESI-MS/MS Analysis
Objective: To determine the molecular weight and obtain structural information via MS/MS fragmentation of the native compound.
Materials and Reagents:
-
This compound standard
-
LC-MS grade acetonitrile (ACN) and water
-
LC-MS grade formic acid (FA) or ammonium hydroxide (for pH adjustment)
-
Calibrated positive displacement pipettes and appropriate tips
-
2 mL autosampler vials with septa caps
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in a 50:50 (v/v) ACN:water mixture.[14] A low concentration is crucial to avoid detector saturation.[15]
-
For negative ion mode, the solvent system is usually sufficient. If signal is low, adding 0.1% ammonium hydroxide can enhance deprotonation.
-
Vortex the solution thoroughly and centrifuge to pellet any particulates before transferring to an autosampler vial.[15]
-
-
Instrumentation & Parameters:
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Injection Volume: 2-5 µL.
-
-
MS System (Q-TOF or Orbitrap recommended):
-
Ionization Mode: ESI, Negative.
-
Capillary Voltage: -3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow (N₂): 800 L/hr.[16]
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA). Select the top 3 most intense ions per scan for fragmentation.
-
Precursor Ion: Target m/z 257.99 for fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread to ensure a rich fragmentation spectrum.[8]
-
-
-
Data Analysis & Interpretation:
-
In the MS1 spectrum, locate the ion cluster at m/z 257.99 and 259.99. Verify that their intensity ratio is approximately 1:1.
-
Extract the MS/MS spectrum for the m/z 257.99 precursor.
-
Identify fragment ions and propose losses based on the predicted pathways (e.g., a loss of 44 Da corresponding to CO₂).
-
Ensure that all proposed bromine-containing fragments also exhibit the characteristic 1:1 M/M+2 isotopic pattern.
-
Protocol 2: GC-MS with TMS Derivatization
Objective: To analyze the volatile derivative of the compound, yielding a reproducible EI fragmentation pattern for structural confirmation.
Materials and Reagents:
-
This compound standard
-
Anhydrous pyridine or other suitable solvent
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Heating block or oven
-
GC vials with inserts
Step-by-Step Methodology:
-
Derivatization:
-
Weigh approximately 100-200 µg of the compound into a clean, dry GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes. The TMCS acts as a catalyst to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
Instrumentation & Parameters:
-
GC System:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Program: Hold at 100 °C for 1 minute, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis & Interpretation:
-
Identify the chromatographic peak for the TMS-derivatized analyte.
-
Examine the mass spectrum associated with this peak.
-
Locate the molecular ion (M⁺˙) at m/z 330/332.
-
Identify key fragments: the [M-15]⁺ ion (m/z 315/317), the characteristic TMS ion at m/z 73, and other fragments resulting from losses of the propoxy group.
-
Compare the obtained spectrum against spectral libraries (if available) or interpret it based on known fragmentation rules for TMS esters and aromatic compounds.[17]
-
Workflow Visualization
The following diagram illustrates the decision-making and experimental process for the mass spectrometric analysis of this compound.
Caption: Overall workflow for MS analysis of this compound.
References
- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362–387. [Link]
- PubChem. (n.d.). 3-Bromo-4-propylbenzoic acid. National Center for Biotechnology Information.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
- Aspect Analytics. (n.d.). Introduction to mass spectrometry data analysis.
- ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
- ResearchGate. (n.d.). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
- Applied Spectroscopy. (1991). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection.
- Fiveable. (n.d.). Mass spectrometry (MS). Organic Chemistry II.
- eCampusOntario Pressbooks. (n.d.). Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Appchem. (n.d.). This compound.
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- MDPI. (2020). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research.
- University of California, Davis. (n.d.). Sample Preparation Guide - Proteins & Peptides. Mass Spectrometry.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- University of New Hampshire. (n.d.). Sample Preparation Guidelines. Analytical Instrumentation Center.
- National Center for Biotechnology Information. (2017). Identification of small molecules using accurate mass MS/MS search.
- OpenStax. (n.d.). Interpreting Mass Spectra. Organic Chemistry.
- ACS Publications. (1999). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- Biocompare. (2018). Sample Prep for Mass Spec.
- LookChem. (n.d.). 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER Safety Data Sheets(SDS).
- NIST. (n.d.). Mass Spectrometry of Analytical Derivatives.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information.
- IRIS-AperTO. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air.
- Semantic Scholar. (1981). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- National Center for Biotechnology Information. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
- National Center for Biotechnology Information. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.
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Application Notes and Protocols for the Purification of 3-Bromo-4-propoxybenzoic Acid
Abstract
This comprehensive technical guide provides detailed methodologies for the purification of 3-Bromo-4-propoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Recognizing the critical importance of purity for downstream applications, this document outlines several robust purification techniques, including recrystallization, acid-base extraction, and column chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, enabling researchers, scientists, and drug development professionals to make informed decisions and troubleshoot effectively. Furthermore, this guide details methods for the analytical assessment of purity, ensuring the final compound meets the rigorous standards required for research and development.
Introduction and Physicochemical Profile
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a propoxy ether linkage, imparts a unique combination of polarity, acidity, and lipophilicity. These characteristics are central to its reactivity in synthetic schemes and dictate the strategies for its purification.
The purity of this compound is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic impurities in final products. This guide addresses the common challenges associated with purifying this compound and provides validated protocols to achieve high purity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Bromo-4-hydroxybenzoic acid | 4-Propoxybenzoic acid | 3-Bromobenzoic acid |
| Molecular Formula | C₁₀H₁₁BrO₃[1] | C₇H₅BrO₃[2] | C₁₀H₁₂O₃ | C₇H₅BrO₂ |
| Molecular Weight | 259.10 g/mol [1] | 217.02 g/mol [2] | 180.20 g/mol | 201.02 g/mol |
| Melting Point (°C) | Not consistently reported; requires experimental determination. | 155-160 | 144-146 | 155-158 |
| pKa (estimated) | ~3.8 - 4.2 | ~4.0 (estimated) | 4.78 | 3.86 |
| Appearance | Expected to be a crystalline solid. | Powder | Liquid crystal | Off-white crystalline powder |
Understanding Potential Impurities
A crucial first step in developing a purification strategy is to understand the potential impurities that may be present in the crude material. These impurities typically arise from the synthetic route used to prepare this compound. A common and logical synthetic pathway is the Williamson ether synthesis, starting from 3-bromo-4-hydroxybenzoic acid and a propylating agent (e.g., 1-bromopropane or 1-iodopropane).
A plausible synthesis is adapted from the preparation of a similar compound, 3-bromo-4-n-heptyloxybenzoic acid[3].
Potential Impurities from Synthesis:
-
Unreacted 3-bromo-4-hydroxybenzoic acid: Incomplete alkylation will leave the starting material in the crude product.
-
Excess Propylating Agent (e.g., 1-bromopropane): This is typically volatile and may be removed during initial workup, but traces can remain.
-
Inorganic Salts: Bases such as potassium carbonate or potassium hydroxide are used to deprotonate the starting phenol. Residual salts (e.g., KBr, KHCO₃) are common inorganic impurities.
-
Over-alkylation or Side-Reaction Products: While less common for this specific reaction, side reactions can occur, leading to structurally similar impurities.
-
Solvent Residues: Solvents used in the reaction (e.g., ethanol, DMF) may be present in the crude product.
Purification Methodologies
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification. For this compound, a multi-step approach combining acid-base extraction and recrystallization is often highly effective. Column chromatography can be employed for challenging separations or when very high purity is required.
Method 1: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities (e.g., residual alkyl halides) will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, causing it to precipitate.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake gently, periodically venting to release pressure from CO₂ evolution. Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the desired acid. Combine the aqueous extracts.
-
Back-washing (Optional): Wash the combined aqueous extracts with a small amount of fresh ethyl acetate or diethyl ether to remove any entrained neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper).
-
Precipitation and Isolation: The pure this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Diagram 1: Workflow for Acid-Base Extraction
Workflow for Acid-Base Extraction of a Carboxylic Acid.
Method 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
Solvent Selection: The selection of an appropriate solvent is critical for successful recrystallization. For benzoic acid derivatives, common solvents include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water or hexane/ethyl acetate. Given the presence of the propoxy group, the polarity of this compound is lower than its hydroxy analog. A mixed solvent system, such as ethanol/water or acetic acid/water, is likely to be effective.
Protocol:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent system. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Diagram 2: Recrystallization Workflow
Workflow for Purification by Recrystallization.
Method 3: Column Chromatography
Principle: Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with higher polarity will interact more strongly with the polar silica gel and elute more slowly, while less polar compounds will travel down the column more quickly.
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. For aromatic carboxylic acids, a mixture of hexane and ethyl acetate with a small amount of acetic acid (to prevent tailing) is a common choice[4].
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.
Table 2: Analytical Methods for Purity Assessment
| Method | Principle | Typical Conditions |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point range. Impurities typically depress and broaden the melting point range. | Calibrated melting point apparatus. Compare the experimentally determined melting point to literature values of analogous compounds. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. Purity is indicated by a single spot. | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3) with 0.5% acetic acid. Visualization: UV light (254 nm). |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase. Purity is determined by peak area percentage. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water gradient with 0.1% formic or trifluoroacetic acid[5][6][7]. Detection: UV at an appropriate wavelength (e.g., 230-260 nm). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. The absence of impurity signals in ¹H and ¹³C NMR spectra is a strong indicator of high purity. | Solvent: CDCl₃ or DMSO-d₆. Analysis of chemical shifts, integration, and coupling constants. |
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. The choice of purification technique should be guided by the nature and extent of the impurities present in the crude material. A combination of acid-base extraction to remove neutral and basic impurities, followed by recrystallization to afford a highly crystalline product, is a robust and efficient strategy. For challenging separations, column chromatography offers a powerful alternative. The purity of the final product should always be verified using appropriate analytical methods, such as melting point analysis, TLC, and HPLC, to ensure its suitability for downstream applications in research and development.
References
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-bromo-, ethyl ester on Newcrom R1 HPLC column.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC).
- University of Glasgow, School of Chemistry. (n.d.). Recrystallisation of benzoic acid.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Various Authors. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. ResearchGate.
- University of Missouri–St. Louis, Department of Chemistry. (n.d.). The Recrystallization of Benzoic Acid.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Various Authors. (2018). TLC tailing and carboxylic acid?. ResearchGate.
- PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-n-heptyloxybenzoic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- PubChem. (n.d.). 3-Bromo-4-propylbenzoic acid.
- PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid.
- Applichem. (n.d.). This compound | 849509-45-1 | C10H11BrO3.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Stenutz, R. (n.d.). 3-bromo-4-methoxybenzoic acid.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid.
Sources
- 1. appchemical.com [appchemical.com]
- 2. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Separation of Benzoic acid, 4-bromo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-Bromo-4-propoxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and a robust scientific foundation for the described synthetic routes.
Two primary and reliable synthetic pathways to this compound are explored herein:
-
Route A: Bromination followed by Alkylation. This classic approach commences with the bromination of a readily available starting material, 4-hydroxybenzoic acid or its corresponding methyl ester, followed by the alkylation of the resultant phenolic hydroxyl group.
-
Route B: Alkylation followed by Bromination. In this alternative strategy, the propoxy group is first introduced onto the aromatic ring, followed by a regioselective bromination to yield the final product.
Each route possesses distinct advantages and challenges, which will be discussed in detail to enable the selection of the most appropriate method based on available resources and experimental objectives.
Route A: Bromination Followed by Alkylation
This synthetic pathway is often favored due to the low cost of the starting material, 4-hydroxybenzoic acid. The synthesis proceeds in two key steps: the electrophilic bromination of the aromatic ring and the subsequent Williamson ether synthesis to introduce the propoxy group.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
The initial step involves the regioselective bromination of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-directing group, while the carboxylic acid is a deactivating meta-directing group. The powerful activating effect of the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho to it.
A well-established protocol for this transformation involves the use of elemental bromine in glacial acetic acid.[1]
Protocol 1: Bromination of 4-Hydroxybenzoic Acid
| Parameter | Value |
| Starting Material | 4-Hydroxybenzoic acid |
| Reagents | Bromine, Glacial Acetic Acid |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Work-up | Precipitation in cold water, filtration |
| Purification | Recrystallization from glacial acetic acid |
| Reported Yield | 70.3%[1] |
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating.
-
Once the solid has dissolved, bring the solution to a boil.
-
In a separate container, prepare a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.
-
Add the bromine solution rapidly to the boiling solution of 4-hydroxybenzoic acid. Caution: This reaction should be performed in a well-ventilated fume hood as it generates HBr gas.
-
Maintain the reaction mixture at reflux with continuous stirring for 6 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into 2 liters of cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[1]
An alternative approach involves the bromination of methyl 4-hydroxybenzoate. This method can sometimes offer better control over the reaction and minimize the formation of dibrominated byproducts.[2] The resulting ester can then be carried forward to the next step.
Protocol 2: Bromination of Methyl 4-Hydroxybenzoate
| Parameter | Value |
| Starting Material | Methyl 4-hydroxybenzoate |
| Reagents | Liquid Bromine, Glacial Acetic Acid |
| Solvent | Dichloromethane |
| Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 32-35 hours |
| Work-up | Quenching with Na2S2O3, extraction |
| Key Advantage | May reduce dibrominated byproducts[2] |
Detailed Experimental Protocol:
-
Dissolve methyl 4-hydroxybenzoate (1 eq) in dichloromethane in a round-bottom flask.
-
Add glacial acetic acid (1.1 eq) and stir until the solid is completely dissolved.
-
Cool the reaction mixture to below 5 °C in an ice bath.
-
Slowly add liquid bromine (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature for 32-35 hours. HBr gas will be evolved.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract the product into an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
Step 2: Propylation of 3-Bromo-4-hydroxybenzoic Acid (Williamson Ether Synthesis)
The second step in this route is the alkylation of the phenolic hydroxyl group with a suitable propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
Protocol 3: Propylation of Methyl 3-Bromo-4-hydroxybenzoate
| Parameter | Value |
| Starting Material | Methyl 3-Bromo-4-hydroxybenzoate |
| Reagents | Propyl iodide, Potassium carbonate |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 12 hours |
| Work-up | Filtration, evaporation of solvent |
Detailed Experimental Protocol:
-
To a solution of methyl 3-bromo-4-hydroxybenzoate (1 eq) in acetone, add potassium carbonate (2-3 eq) and propyl iodide (1.5 eq).
-
Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain crude methyl 3-bromo-4-propoxybenzoate.
Step 3: Hydrolysis of the Ester (if applicable)
If the synthesis was performed using methyl 4-hydroxybenzoate as the starting material, a final hydrolysis step is required to convert the methyl ester to the desired carboxylic acid.
Protocol 4: Hydrolysis of Methyl 3-Bromo-4-propoxybenzoate
| Parameter | Value |
| Starting Material | Methyl 3-Bromo-4-propoxybenzoate |
| Reagents | Sodium hydroxide, Hydrochloric acid |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Work-up | Acidification, filtration |
Detailed Experimental Protocol:
-
Dissolve the crude methyl 3-bromo-4-propoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Route B: Alkylation Followed by Bromination
This route involves the initial preparation of 4-propoxybenzoic acid, followed by its bromination. This approach can be advantageous if the bromination of the propoxy-substituted ring proves to be more selective than the bromination of the hydroxy-substituted precursor.
Step 1: Synthesis of 4-Propoxybenzoic Acid
The synthesis of 4-propoxybenzoic acid is a standard Williamson ether synthesis performed on 4-hydroxybenzoic acid.
Protocol 5: Synthesis of 4-Propoxybenzoic Acid
| Parameter | Value |
| Starting Material | 4-Hydroxybenzoic acid |
| Reagents | Propyl bromide, Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Work-up | Precipitation in water, acidification, filtration |
Detailed Experimental Protocol:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 eq) in DMF.
-
Add potassium carbonate (2.5 eq) and propyl bromide (1.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4-propoxybenzoic acid.
Step 2: Bromination of 4-Propoxybenzoic Acid
The final step in this route is the regioselective bromination of 4-propoxybenzoic acid. The propoxy group is an ortho-, para-director, and the carboxylic acid is a meta-director. The combined directing effects favor the substitution of bromine at the 3-position.
Protocol 6: Bromination of 4-Propoxybenzoic Acid
| Parameter | Value |
| Starting Material | 4-Propoxybenzoic acid |
| Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Evaporation of solvent, purification by column chromatography |
Detailed Experimental Protocol:
-
Dissolve 4-propoxybenzoic acid (1 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) to the solution in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Purification and Characterization
Regardless of the synthetic route chosen, the final product, this compound, should be purified and its identity confirmed. Recrystallization is a common and effective method for purifying solid organic compounds.[3]
Purification by Recrystallization:
A suitable solvent system for the recrystallization of this compound is a mixture of ethanol and water.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the aromatic protons, the propoxy group, and the carboxylic acid proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the C-O stretching of the ether linkage.
Visualization of Synthetic Pathways
To provide a clear visual representation of the described synthetic routes, the following diagrams have been generated.
Caption: Comparative workflows for the synthesis of this compound.
References
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [Link]
- Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Purification of Products. Chemistry LibreTexts. [Link]
Sources
Application Notes & Protocols: The Strategic Role of 3-Bromo-4-propoxybenzoic Acid as a Versatile Intermediate in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 3-Bromo-4-propoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a highly valuable intermediate. Its unique trifecta of functional groups—a reactive carboxylic acid, a lipophilic propoxy chain, and a strategically placed bromine atom—offers a rich platform for chemical modification and optimization of pharmacodynamic and pharmacokinetic properties. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, handling, and strategic application of this compound in the generation of compound libraries for screening and lead optimization.
Introduction: The Architectural Value of this compound
This compound (3B4PBA) is a derivative of benzoic acid distinguished by a bromine atom at the C3 position and a propoxy group at the C4 position. This specific arrangement is not arbitrary; it provides a scaffold with distinct regions for chemical exploration, making it an asset in the design of novel drugs.[1] The true utility of 3B4PBA lies in the synergistic interplay of its constituent parts:
-
The Carboxylic Acid Moiety: This group is a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, or form ionic bonds (salt bridges) with basic residues like lysine or arginine in a protein target. Furthermore, it is the primary site for derivatization, most commonly through amide bond formation, to explore the chemical space around the core scaffold.
-
The 4-Propoxy Group: This ether linkage provides a moderately lipophilic chain that can be crucial for target engagement by fitting into hydrophobic pockets of a binding site. Its presence significantly influences the molecule's overall lipophilicity (LogP), which in turn affects critical ADME (Absorption, Distribution, Metabolism, Excretion) properties such as solubility and membrane permeability.[2]
-
The 3-Bromo Substituent: The bromine atom is more than just a bulky group. It increases lipophilicity and, more importantly, can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein backbone or side chain. This interaction can provide a significant boost in binding affinity and selectivity. It can also serve to block a potential site of metabolic attack, thereby increasing the compound's in vivo half-life.
This guide will detail robust synthetic protocols for 3B4PBA, outline its safe handling, and present a strategic workflow for its use in a typical drug discovery campaign.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are the foundation of any successful experimental work. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 849509-45-1 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][5] |
| Molecular Weight | 259.10 g/mol | [1][5] |
| IUPAC Name | This compound | [6] |
| Appearance | Typically a white to off-white solid/powder | [2] |
| SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | [5] |
Handling and Safety Precautions
As with any laboratory chemical, proper safety protocols must be strictly followed. Users should always consult the latest Safety Data Sheet (SDS) from their supplier.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or goggles.[7]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[7][8]
-
Safe Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly.[7] In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Synthesis and Characterization Protocols
The synthesis of 3B4PBA can be approached from different precursors. Below are two common and reliable synthetic routes.
Diagram 1: Synthetic Routes to this compound
Caption: Two primary synthetic pathways to the target intermediate.
Protocol 1: Synthesis via Bromination and Etherification
This is a robust two-step method starting from a commercially available precursor.
Part A: Bromination of 4-Hydroxybenzoic Acid
-
Principle: This step involves the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho positions. By controlling stoichiometry, monosubstitution at the C3 position can be favored.
-
Materials:
-
4-Hydroxybenzoic acid
-
Glacial acetic acid
-
Bromine (Br₂)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.[9]
-
Gently heat the solution to ensure complete dissolution.
-
In a separate container, cautiously dissolve bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the heated reaction mixture. The solution will typically decolorize as the bromine is consumed.
-
After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold water. A precipitate of 3-bromo-4-hydroxybenzoic acid will form.[9]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid) may be required for purification.[9]
-
Part B: Etherification (Williamson Synthesis)
-
Principle: This classic Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a nucleophilic phenoxide, which then displaces the bromide from 1-bromopropane to form the desired ether linkage.
-
Materials:
-
3-Bromo-4-hydroxybenzoic acid (from Part A)
-
1-Bromopropane (or 1-iodopropane)
-
A suitable base (e.g., K₂CO₃, NaH)
-
A polar aprotic solvent (e.g., DMF, Acetone)
-
-
Procedure:
-
To a solution of 3-bromo-4-hydroxybenzoic acid (1.0 eq) in the chosen solvent, add the base (e.g., K₂CO₃, 2-3 eq).
-
Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the phenoxide and carboxylate salts.
-
Add 1-bromopropane (1.1-1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours or overnight until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Perform an acidic workup: dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute HCl to protonate the carboxylic acid, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify the product via column chromatography or recrystallization.
-
Protocol 2: Oxidation of 3-Bromo-4-propoxybenzaldehyde
-
Principle: This route is effective if the corresponding aldehyde is readily available. It utilizes a strong oxidizing agent to convert the aldehyde functional group to a carboxylic acid without affecting the rest of the molecule.[10]
-
Materials:
-
3-Bromo-4-propoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Aqueous base (e.g., NaOH solution)
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
Suspend 3-Bromo-4-propoxybenzaldehyde in an aqueous base solution.
-
Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, monitoring the temperature to prevent an excessive exotherm. A brown precipitate of MnO₂ will form.
-
Stir vigorously for several hours at room temperature or with gentle heating until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the MnO₂ solid.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
The desired product, this compound, will precipitate out of the acidic solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Structural Characterization
The identity and purity of the synthesized 3B4PBA must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity, showing characteristic peaks for the aromatic protons, the propoxy chain, and the carboxylic acid proton.[10]
-
Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid and a sharp C=O stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Application in a Drug Discovery Workflow
3B4PBA is rarely the final drug; it is a scaffold upon which a final molecule is built. A common strategy is to use the carboxylic acid as an anchor point to append various chemical groups via amide coupling, generating a library of related compounds for screening.
Diagram 2: Drug Discovery Workflow with 3B4PBA as an Intermediate
Caption: A typical workflow from intermediate to lead compound.
Protocol 3: General Procedure for Amide Library Synthesis
-
Principle: Carbodiimide-mediated coupling (e.g., using EDC) is a standard method for forming amide bonds. The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can be intercepted by an amine to form the amide. An additive like HOBt is often included to improve yields and reduce side reactions by forming a more stable activated ester.
-
Materials:
-
This compound (3B4PBA)
-
A diverse set of primary and secondary amines (see Table 2)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole) or OxymaPure
-
A tertiary amine base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Parallel synthesizer or individual reaction vials
-
Table 2: Example Amine Building Blocks for Library Synthesis
| Amine | R-Group Characteristics | Rationale for Inclusion |
| Aniline | Aromatic, neutral | Explores flat, aromatic interactions |
| Benzylamine | Aromatic, flexible linker | Probes deeper into binding pocket |
| Piperidine | Saturated heterocycle, basic | Introduces basicity and 3D shape |
| Morpholine | Saturated heterocycle, H-bond acceptor | Adds polarity and H-bonding capacity |
-
Procedure (for a single reaction):
-
In a dry reaction vial, dissolve 3B4PBA (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq) in anhydrous DCM or DMF.
-
Add the tertiary amine base (e.g., DIPEA, 2.0-3.0 eq) to the mixture.
-
Stir the solution for 5-10 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide derivative using flash column chromatography or preparative HPLC to yield the pure compound for biological testing.
-
Conclusion: A Scaffold for Success
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its pre-installed bromine and propoxy groups allow researchers to focus their synthetic efforts on the carboxylic acid handle, rapidly generating libraries of derivatives with diverse properties. By understanding the synthesis, safety, and application of this intermediate, drug discovery teams can accelerate their programs and more efficiently explore the structure-activity relationships required to develop potent and selective therapeutic agents.
References
- LookChem. (n.d.). 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER Safety Data Sheets(SDS).
- LookChem. (n.d.). Cas 849509-45-1, this compound.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- Spasov, A. A., et al. (2017). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Russian Journal of Bioorganic Chemistry, 43(2), 163–169. (Note: While not a direct match, this article showcases the biological activity of related benzoic acid derivatives).
- Appchem. (n.d.). This compound | 849509-45-1.
- Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54, 231-236.
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- P&S Chemicals. (n.d.). Product information, this compound.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- PubChem - NIH. (n.d.). 3-Bromo-4-hydroxybenzoic acid.
- MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Mar. Drugs 2022, 20(1), 58.
- NIST. (n.d.). 4-Propoxybenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Propoxybenzoic Acid (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry.
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- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-4-propoxybenzoic Acid
Abstract: 3-Bromo-4-propoxybenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] Its specific substitution pattern allows for further functionalization, making it a key intermediate in complex molecular architectures. This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, scalability, and reproducibility. The primary synthetic route discussed is the electrophilic bromination of 4-propoxybenzoic acid, a robust and efficient method for industrial production.
Chemical and Physical Properties
A thorough understanding of the material's properties is critical for handling, reaction control, and storage.
| Property | Value | Source(s) |
| CAS Number | 849509-45-1 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [3] |
| Molecular Weight | 259.10 g/mol | [2] |
| Appearance | White to off-white solid/powder | [4] |
| Storage | Sealed in a dry environment, 2-8°C | [2] |
| SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | [3] |
Synthetic Strategy Overview
The synthesis is a two-stage process beginning with the readily available 4-hydroxybenzoic acid. The first stage involves a Williamson ether synthesis to form the intermediate, 4-propoxybenzoic acid. The second, critical stage is the regioselective electrophilic bromination of this intermediate to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale of approximately 0.5 moles and includes considerations for scaling up.
Part A: Synthesis of 4-Propoxybenzoic Acid (Intermediate)
Rationale: This step forms the necessary propoxy ether functional group. The Williamson ether synthesis is a reliable and high-yielding reaction for this transformation. A strong base like potassium hydroxide (KOH) is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of 1-bromopropane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
|---|---|---|---|
| 4-Hydroxybenzoic Acid | 138.12 | 69.06 | 0.50 |
| Potassium Hydroxide (KOH) | 56.11 | 61.72 | 1.10 |
| 1-Bromopropane | 123.00 | 73.80 | 0.60 |
| Ethanol (Solvent) | - | 1.5 L | - |
| Hydrochloric Acid (HCl, 5N) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 3L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 69.06 g (0.50 mol) of 4-hydroxybenzoic acid and 61.72 g (1.10 mol) of potassium hydroxide in 1.5 L of ethanol.
-
Reagent Addition: Heat the mixture to a gentle reflux. Once refluxing, add 73.80 g (0.60 mol) of 1-bromopropane dropwise over 1 hour.
-
Reaction: Maintain the reflux for an additional 8-10 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. A significant portion of the ethanol can be removed using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 3 L of cold water. Acidify the aqueous solution to a pH of ~2 with 5N hydrochloric acid, which will precipitate the crude 4-propoxybenzoic acid.
-
Isolation and Drying: Filter the white precipitate using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and dry the solid in a vacuum oven at 60-70°C.
-
Yield: The typical yield for this step is 85-95%. The product is generally of sufficient purity for the subsequent bromination step.
Part B: Bromination of 4-Propoxybenzoic Acid
Rationale: This step introduces the bromine atom at the C-3 position. The propoxy group is an ortho-para directing group. Since the para position is occupied by the carboxylic acid, bromination occurs regioselectively at the ortho position. Glacial acetic acid is an excellent solvent as it readily dissolves the starting material and the resulting HBr byproduct.[5] Temperature control is crucial to prevent over-bromination and the formation of the 3,5-dibromo byproduct.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
|---|---|---|---|
| 4-Propoxybenzoic Acid | 180.20 | 72.08 | 0.40 |
| Molecular Bromine (Br₂) | 159.81 | 67.12 | 0.42 |
| Glacial Acetic Acid | - | 750 mL | - |
| Sodium Thiosulfate (sat. soln.) | - | As needed | - |
Procedure:
-
Dissolution: In a 2L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to neutralize HBr gas), dissolve 72.08 g (0.40 mol) of 4-propoxybenzoic acid in 500 mL of glacial acetic acid. Gentle heating may be required.
-
Bromine Solution: In a separate flask, carefully prepare a solution of 67.12 g (0.42 mol) of molecular bromine in 250 mL of glacial acetic acid. (Caution: Perform this in a certified fume hood with appropriate PPE) .[7][8]
-
Reaction: Cool the solution of 4-propoxybenzoic acid to 10-15°C using an ice bath. Slowly add the bromine solution dropwise over 2-3 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: If any reddish-brown color from excess bromine persists, add saturated sodium thiosulfate solution dropwise until the color disappears.
-
Precipitation: Pour the reaction mixture slowly into 4 L of ice-cold water with vigorous stirring. A white or pale-yellow precipitate will form.[5]
-
Isolation: Filter the solid product, wash extensively with cold water to remove acetic acid and salts, and then dry under vacuum.
Part C: Purification by Recrystallization
Rationale: Recrystallization is a highly effective method for removing impurities, particularly any unreacted starting material or di-brominated byproducts, to yield a product of high purity suitable for pharmaceutical applications. A mixed solvent system of ethanol and water often provides excellent results.
Procedure:
-
Dissolution: Transfer the crude, dried this compound to a suitable flask and add a minimal amount of hot ethanol to achieve complete dissolution.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50) mixture, and dry in a vacuum oven at 60°C to a constant weight.
-
Yield & Purity: Typical recrystallized yields are in the range of 75-85% (based on 4-propoxybenzoic acid). Purity should be ≥98% as determined by HPLC.
Safety Precautions and Scale-Up Considerations
A. Critical Safety Protocols
Working with molecular bromine requires stringent safety measures due to its high toxicity, corrosivity, and reactivity.[9][10]
Caption: Essential safety framework for handling molecular bromine.[7][8][11]
-
Handling: Always handle liquid bromine and its solutions in a well-ventilated chemical fume hood.[8]
-
Exposure: Bromine vapors can cause severe respiratory tract irritation, and liquid contact causes severe burns.[8][9] In case of skin contact, flush immediately with plenty of water for at least 15 minutes.[8] For inhalation, move the person to fresh air and seek immediate medical attention.[8]
-
Waste: All bromine-containing waste and scrubbing solutions must be disposed of as hazardous waste according to institutional guidelines.
B. Scale-Up Considerations
-
Thermal Management: The bromination reaction is exothermic. On a large scale, efficient heat removal is critical. A jacketed reactor with a reliable cooling system is mandatory to maintain the optimal temperature range and prevent runaway reactions.
-
Reagent Addition: The rate of bromine addition must be carefully controlled. A programmable syringe pump or addition funnel with precise control is recommended to ensure a steady addition rate and avoid localized high concentrations of bromine.
-
Material Compatibility: For industrial-scale reactors, materials must be highly resistant to bromine and hydrobromic acid. Borosilicate glass or PVDF-lined reactors are suitable choices.[11] Avoid metals like aluminum and stainless steel, which react with bromine.[8][11]
-
Alternative Reagents: For processes where handling liquid bromine is prohibitive, using N-Bromosuccinimide (NBS) can be a safer alternative, although it may require different reaction conditions and catalysts.[12]
-
Process Analytical Technology (PAT): Implementing in-situ monitoring (e.g., FTIR) can provide real-time data on reactant consumption and product formation, allowing for better control and optimization of the reaction endpoint.
Analytical Characterization
Confirming the structure and purity of the final product is essential.
| Analysis Method | Specification | Expected Results |
| ¹H NMR | Conforms to structure | Signals corresponding to the propoxy group protons, aromatic protons, and the carboxylic acid proton. The aromatic region should show a characteristic pattern for 1,2,4-trisubstitution. |
| ¹³C NMR | Conforms to structure | Peaks corresponding to all 10 unique carbon atoms in the molecule. |
| HPLC | Purity ≥ 98% | A single major peak corresponding to the product with an area percentage of ≥98%. |
| LC-MS | Conforms to structure | The mass spectrum should show the molecular ion peak [M-H]⁻ corresponding to the calculated mass of this compound. |
| Melting Point | Report value | A sharp melting point indicates high purity. Compare with literature or reference standard. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination | 1. Incomplete reaction. 2. Loss of bromine due to evaporation. 3. Product loss during work-up. | 1. Increase reaction time or slightly increase temperature (e.g., to 25°C). Confirm completion with TLC/HPLC. 2. Ensure a well-sealed reactor and efficient gas scrubber. 3. Ensure complete precipitation by using ice-cold water and adequate stirring. Minimize transfers. |
| Formation of Di-bromo Impurity | 1. Reaction temperature too high. 2. Excess bromine used. 3. Poor mixing/localized "hot spots". | 1. Maintain strict temperature control below 20°C during bromine addition. 2. Use a slight excess of bromine (e.g., 1.05 equivalents), but avoid larger amounts. 3. Ensure vigorous and efficient stirring throughout the addition. |
| Product Fails Purity Spec | 1. Incomplete removal of starting material. 2. Inefficient recrystallization. | 1. Ensure the reaction goes to completion. 2. Perform a second recrystallization. Ensure the correct solvent ratio is used and cooling is slow to allow for proper crystal formation. |
| Difficult Filtration | Fine, "oily" precipitate formed. | Ensure the precipitation is carried out at a very low temperature (0-5°C) with very rapid stirring to promote the formation of a filterable solid. |
References
- Bromination safety - YouTube. (2024).
- Bromine handling and safety | DOCX - Slideshare.
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
- Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
- 3-Bromo-4-propoxybenzaldehyde|CAS 865138-64-3 - Benchchem.
- Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023).
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. (2022).
- Bromine solution - Safety Data Sheet - Carl ROTH.
- Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com.
- 849509-45-1|this compound|BLD Pharm.
- The Role of 4-Propoxybenzoic Acid (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019).
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
- This compound | 849509-45-1 | C10H11BrO3 | Appchem.
- Cas 849509-45-1,this compound - LookChem.
- 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem.
- Synthesis of 3-bromo-4-n-heptyloxybenzoic acid - PrepChem.com.
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- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
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Application Notes and Protocols for the Spectroscopic Analysis of 3-Bromo-4-propoxybenzoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: Elucidating the Structure of a Key Benzoic Acid Derivative
3-Bromo-4-propoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical entity, a thorough structural characterization is paramount for its use in research and development. This document provides a comprehensive guide to the spectroscopic analysis of this compound, offering both predicted data based on analogous structures and detailed protocols for experimental verification. The methodologies outlined herein are designed to ensure data integrity and provide a robust framework for researchers working with this and similar compounds.
The structural features of this compound, including the carboxylic acid moiety, the trisubstituted benzene ring, and the propoxy group, each give rise to characteristic signals in various spectroscopic techniques. Understanding these is key to confirming the identity and purity of the compound.
Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally related compounds. These serve as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Assignment |
| ~11.5 - 12.5 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |
| ~8.21 | Doublet | 1H | Ar-H | This proton is ortho to the electron-withdrawing carboxylic acid group and is thus the most deshielded of the aromatic protons. |
| ~7.89 | Doublet of doublets | 1H | Ar-H | This proton is meta to the carboxylic acid and ortho to the bromine atom, leading to a downfield shift. |
| ~6.95 | Doublet | 1H | Ar-H | This proton is ortho to the electron-donating propoxy group, which shields it, causing an upfield shift compared to the other aromatic protons. |
| ~4.05 | Triplet | 2H | -OCH₂- | These protons are on the carbon directly attached to the oxygen atom, resulting in a significant downfield shift. |
| ~1.88 | Sextet | 2H | -CH₂- | Protons on the central methylene group of the propoxy chain. |
| ~1.05 | Triplet | 3H | -CH₃ | The terminal methyl group protons of the propoxy chain, being the most shielded. |
| Chemical Shift (δ) ppm | Assignment | Rationale for the Assignment |
| ~171.5 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~160.0 | Ar-C-O | The aromatic carbon attached to the oxygen of the propoxy group is significantly downfield due to the electronegativity of oxygen. |
| ~134.5 | Ar-C | Aromatic quaternary carbon. |
| ~132.0 | Ar-C-H | Aromatic methine carbon. |
| ~124.0 | Ar-C-COOH | The aromatic carbon bearing the carboxylic acid group. |
| ~115.0 | Ar-C-Br | The aromatic carbon attached to the bromine atom; its shift is influenced by the halogen's electronegativity and heavy atom effect. |
| ~112.5 | Ar-C-H | Aromatic methine carbon. |
| ~70.5 | -OCH₂- | The carbon of the propoxy group directly bonded to the oxygen atom. |
| ~22.5 | -CH₂- | The central carbon of the propoxy chain. |
| ~10.5 | -CH₃ | The terminal methyl carbon of the propoxy chain. |
Experimental Protocols
Protocol 1: High-Resolution NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1] b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. d. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2] e. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and match the probe for both the ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. d. For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). e. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope (typically 1024 or more scans). A proton-decoupled experiment is standard. f. Process the raw data by applying Fourier transformation, phase correction, and baseline correction. g. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |
| 2500-3300 | Broad | O-H stretch | Carboxylic acid |
| ~2960 | Medium | C-H stretch | Alkyl C-H of the propoxy group |
| ~1685 | Strong | C=O stretch | Carboxylic acid dimer |
| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~1050 | Medium | C-O stretch | Alkyl ether |
| ~600-800 | Medium-Weak | C-Br stretch | Carbon-bromine bond |
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.
1. Instrument Preparation: a. Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. It can be wiped with a soft tissue dampened with a volatile solvent like isopropanol or ethanol. b. Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[3]
2. Sample Analysis: a. Place a small amount of solid this compound onto the center of the ATR crystal. b. Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal. c. Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
3. Post-Analysis: a. Release the pressure and remove the sample from the crystal. b. Clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.
| m/z | Proposed Fragment | Notes |
| 258/260 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
| 215/217 | [M - C₃H₇]⁺ | Loss of the propyl group. |
| 199/201 | [M - C₃H₇O]⁺ | Loss of the propoxy group. |
| 171/173 | [M - C₃H₇O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 155 | [M - Br - CO₂H]⁺ | Loss of the bromine and carboxylic acid groups. |
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for obtaining an EI mass spectrum.
1. Sample Preparation: a. Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
2. Instrument Setup and Analysis: a. The mass spectrometer should be equipped with an EI source. b. The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for a GC-MS analysis. For a pure standard, a direct insertion probe is often sufficient. c. Set the ionization energy, typically to 70 eV. d. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
3. Data Analysis: a. Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine. b. Analyze the fragmentation pattern and propose structures for the major fragment ions to corroborate the predicted structure.
Visualizing the Workflow and Structure
Molecular Structure with Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR assignments for this compound.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted data and detailed protocols in this guide offer a solid foundation for researchers to experimentally verify the structure and purity of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for any subsequent research or development activities.
References
- Northern Illinois University. (n.d.). Sample preparation for FT-IR.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- University of Alberta. (n.d.). NMR Sample Preparation.
- JEOL. (n.d.). NMR Sample Preparation.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- NIST. (n.d.). 3-(4-Bromobenzoyl)propionic acid. In NIST Chemistry WebBook.
- Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Incocciati, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
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Application Notes and Protocols for Investigating the Potential Biological Activity of 3-Bromo-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of Substituted Benzoic Acids
The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The therapeutic efficacy of these derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic ring, which modulate the molecule's electronic, lipophilic, and steric properties.[1] 3-Bromo-4-propoxybenzoic acid is a derivative of benzoic acid, characterized by a bromine atom and a propoxy group attached to the aromatic ring, features that suggest a potential for interesting biological activities of interest to the pharmaceutical industry.[2] While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a halogenated aromatic ring and an alkoxy group—are present in compounds with known pharmacological effects. This guide, therefore, provides a comprehensive framework for the systematic investigation of the potential biological activities of this compound, drawing upon established structure-activity relationships (SAR) of related benzoic acid derivatives and standard in vitro screening protocols. The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a meticulous process, beginning with a robust biological activity screening cascade to evaluate its biological effects and therapeutic potential.[3][4]
The following sections will detail the scientific rationale and step-by-step protocols for evaluating the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound.
Part 1: Investigating the Anticancer Potential
Scientific Rationale
Numerous benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The presence of a bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially facilitating its passage across cell membranes. Furthermore, halogenated compounds are known to participate in various biological interactions that can lead to cytotoxic effects. The initial step in assessing the anticancer potential of a novel compound is to evaluate its cytotoxicity across a panel of cancer cell lines.[7][8]
Experimental Workflow for Cytotoxicity Screening
The general workflow for in vitro cytotoxicity testing of a novel compound is a critical first step in the discovery of new anticancer agents.[7]
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[10]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined.[7]
| Parameter | Description |
| Cell Lines | A panel of diverse cancer cell lines should be used to assess broad-spectrum activity.[11][12] |
| Concentrations | A wide range of concentrations (e.g., 0.1 to 100 µM) should be tested. |
| Incubation Time | Multiple time points (e.g., 24, 48, 72 hours) help to understand the kinetics of the cytotoxic effect.[7] |
| IC50 Value | The primary endpoint for comparing the cytotoxic potency of the compound.[7] |
Part 2: Exploring the Antimicrobial Potential
Scientific Rationale
Benzoic acid and its derivatives are known for their antimicrobial properties and are often used as preservatives.[13][14] The presence of a halogen, such as bromine, on the aromatic ring can enhance antimicrobial activity.[15] The lipophilicity conferred by the propoxy group may also improve the compound's ability to penetrate microbial cell membranes. Therefore, it is plausible that this compound exhibits antimicrobial activity against a range of bacteria and fungi.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
This compound
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and make serial two-fold dilutions in the appropriate broth in a 96-well plate.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Analysis: The results are typically reported as the MIC value in µg/mL or µM.
| Microorganism | Gram Stain | Potential Significance |
| Staphylococcus aureus | Gram-positive | Common cause of skin and soft tissue infections. |
| Escherichia coli | Gram-negative | Can cause a variety of infections, including urinary tract infections. |
| Candida albicans | Fungus (Yeast) | An opportunistic pathogen that can cause candidiasis. |
| Aspergillus niger | Fungus (Mold) | Can cause aspergillosis, particularly in immunocompromised individuals. |
Part 3: Assessing the Anti-inflammatory Potential
Scientific Rationale
Several benzoic acid derivatives have demonstrated anti-inflammatory properties.[14][17] Inflammation is a complex biological response, and many anti-inflammatory drugs act by inhibiting key enzymes or signaling pathways involved in the inflammatory process. A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.[18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[19]
Potential Signaling Pathway Involvement
Should this compound demonstrate significant anti-inflammatory activity, further investigation into its mechanism of action would be warranted. Potential pathways to explore include the NF-κB and MAPK signaling pathways, which are crucial in regulating the expression of inflammatory mediators.[18]
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological evaluation of this compound. The outlined protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities are robust starting points for any screening campaign.[3][20][21] Positive results in any of these in vitro assays would warrant further investigation, including more extensive screening against a wider panel of cell lines or microbial strains, determination of the mechanism of action, and eventually, evaluation in in vivo models. The systematic application of these protocols will enable a thorough characterization of the biological activity profile of this compound and determine its potential as a lead compound for drug discovery.
References
- BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Ngo, B. M., & Wabo, H. K. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Pharmacognosy and Natural Products, 1(1).
- Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure–Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459.
- Ngo Bum, E., & Wabo, H. K. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
- Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765.
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144.
- BenchChem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery.
- David, R. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines.
- LookChem. (n.d.). This compound.
- Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.
- National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
- ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Cancer Research. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century.
- Index Copernicus. (n.d.). Design of new chemicals entities as anti-inflammatory using structure optimization by molecular modeling studies.
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.
- National Institutes of Health. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
- National Institutes of Health. (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem.
- ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives.
- Thieme. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- P&S Chemicals. (n.d.). Product information, this compound.
- PubMed. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives.
- National Institutes of Health. (n.d.). 3-Amino-4-propoxybenzoic acid. PubChem.
- NIST. (n.d.). 4-Propoxybenzoic acid. WebBook.
- National Institutes of Health. (n.d.). 2-Bromobenzoic acid. PubChem.
- IJISRT. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- PubMed. (n.d.). Pharmacology of bromocriptine in health and disease.
- ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
- National Institutes of Health. (n.d.). Bromocriptine. PubChem.
- ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid.
- Mayo Clinic. (2026). Bromocriptine (oral route).
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The Versatility of 3-Bromo-4-propoxybenzoic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Building Block
In the dynamic field of materials science, the quest for novel molecules that can serve as versatile building blocks for advanced materials is perpetual. 3-Bromo-4-propoxybenzoic acid emerges as a compound of significant interest, possessing a unique combination of functional groups that make it an attractive starting material for the synthesis of high-performance liquid crystals and polymers. Its rigid benzoic acid core, substituted with a bromo group and a propoxy chain, allows for the fine-tuning of crucial material properties such as thermal behavior, mesophase characteristics, and solubility.
The presence of the carboxylic acid group is pivotal, as it facilitates the formation of esters and amides, and critically, enables the self-assembly of molecules through hydrogen bonding to form supramolecular structures, a key principle in the design of many liquid crystalline materials.[1] The bromo-substituent introduces a degree of lateral steric hindrance and modifies the electronic properties of the aromatic ring, which can influence the mesomorphic behavior of the resulting compounds.[2] Furthermore, the propoxy chain contributes to the molecule's overall anisotropy and can impact the melting and clearing points of liquid crystalline phases. This guide provides an in-depth exploration of the applications of this compound in material science, offering detailed experimental protocols for its utilization in the synthesis of calamitic liquid crystals and side-chain liquid crystalline polymers.
I. Application in Calamitic Liquid Crystals: Engineering Mesophase Behavior
Calamitic, or rod-like, liquid crystals are fundamental to a myriad of technologies, most notably in display applications. The molecular architecture of these materials dictates their liquid crystalline properties. This compound serves as an excellent precursor for the synthesis of calamitic liquid crystals, typically through esterification reactions to introduce a second aromatic ring and a terminal functional group.
The general strategy involves the esterification of the carboxylic acid group of this compound with a substituted phenol, often one containing a terminal cyano or another alkoxy group, to create a molecule with a more pronounced rod-like shape.[3] The resulting ester-based mesogens can exhibit a range of liquid crystalline phases, such as nematic and smectic phases, at different temperature ranges.[4]
Key Mechanistic Insights: The Role of Molecular Structure
The propensity of a molecule to exhibit liquid crystalline behavior is a delicate balance of intermolecular forces and molecular geometry. In esters derived from this compound, the following structural features play a crucial role:
-
Core Rigidity: The biphenyl ester core provides the necessary rigidity for the molecules to align along a common axis.
-
Molecular Anisotropy: The elongated shape of the molecule is essential for the formation of anisotropic liquid crystalline phases.
-
Intermolecular Interactions: Dipole-dipole interactions arising from the ester linkage and terminal polar groups, along with van der Waals forces between the aromatic cores and alkyl chains, contribute to the stability of the mesophase.
-
Influence of Substituents: The bromo and propoxy groups on the benzoic acid ring influence the melting point and the breadth of the liquid crystalline range. The bromo-group, in particular, can disrupt packing to a certain extent, potentially lowering the melting point and favoring the formation of a nematic phase over a more ordered smectic phase.[5]
Protocol 1: Synthesis of a Calamitic Liquid Crystal (4-Cyanophenyl 3-Bromo-4-propoxybenzoate)
This protocol details the synthesis of a representative calamitic liquid crystal, 4-cyanophenyl 3-bromo-4-propoxybenzoate, via an esterification reaction.
Materials:
-
This compound
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Polarized Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 4-cyanophenol (1.05 eq) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane (20 mL) to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterization: Recrystallize the purified product from ethanol to obtain white crystals. Determine the melting point and characterize the liquid crystalline phases and transition temperatures using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Expected Results:
The final product, 4-cyanophenyl 3-bromo-4-propoxybenzoate, is expected to be a white crystalline solid. Characterization by POM and DSC should reveal its thermotropic liquid crystalline behavior, including the temperatures of melting into a liquid crystalline phase (e.g., nematic) and clearing into an isotropic liquid.
Data Presentation:
| Property | Expected Value/Observation |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| Clearing Point | To be determined experimentally |
| Mesophase(s) | Expected to be Nematic, to be confirmed by POM |
| Characterization | 1H NMR, 13C NMR, FT-IR, Mass Spectrometry |
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 4-cyanophenyl 3-bromo-4-propoxybenzoate.
II. Application in Side-Chain Liquid Crystalline Polymers: Combining Polymer Properties with Liquid Crystallinity
Side-chain liquid crystalline polymers (SCLCPs) are a fascinating class of materials that integrate the processability and mechanical properties of polymers with the unique optical and electro-optical characteristics of liquid crystals.[6] In SCLCPs, mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone, often via a flexible spacer.[7] this compound can be derivatized to form a polymerizable monomer, which can then be incorporated into a polymer backbone.
A common approach is to first modify the carboxylic acid to an ester containing a polymerizable group, such as an acrylate or methacrylate. This monomer can then be polymerized via free-radical polymerization to yield the SCLCP.
Protocol 2: Synthesis of a Side-Chain Liquid Crystalline Polymer
This protocol outlines a two-step synthesis of a polyacrylate with a 3-bromo-4-propoxybenzoate mesogenic side chain.
Step 1: Synthesis of the Acrylate Monomer (2-(Acryloyloxy)ethyl 3-bromo-4-propoxybenzoate)
Materials:
-
This compound
-
2-Hydroxyethyl acrylate
-
DCC
-
DMAP
-
Dichloromethane (DCM), anhydrous
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
Follow a similar esterification procedure as in Protocol 1, using 2-hydroxyethyl acrylate as the alcohol.
-
It is crucial to add a small amount of an inhibitor like hydroquinone to the reaction mixture to prevent premature polymerization of the acrylate monomer.
-
After work-up and purification, the product should be stored at a low temperature and in the dark to prevent polymerization.
Step 2: Polymerization of the Acrylate Monomer
Materials:
-
2-(Acryloyloxy)ethyl 3-bromo-4-propoxybenzoate (monomer)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene or another suitable solvent, anhydrous
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the monomer and a catalytic amount of AIBN (typically 1-2 mol%) in anhydrous toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere and stir for 24 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of methanol.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The liquid crystalline properties can be investigated using POM and DSC.
Diagram of Polymer Synthesis Workflow:
Caption: Workflow for the synthesis of a side-chain liquid crystalline polymer.
Trustworthiness and Self-Validation
The protocols described are based on well-established synthetic methodologies in organic and polymer chemistry. The success of each step can be validated through standard analytical techniques:
-
TLC: To monitor the progress of the esterification reactions.
-
NMR (1H and 13C): To confirm the chemical structure of the synthesized monomer and to verify the absence of impurities.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl stretch).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized monomer.
-
GPC: To determine the molecular weight and polydispersity of the polymer.
-
POM and DSC: To characterize the thermal transitions and identify the liquid crystalline phases of the final products. The observation of characteristic textures (e.g., schlieren or focal-conic) under POM and the presence of endothermic peaks corresponding to phase transitions in the DSC thermograms will validate the liquid crystalline nature of the materials.[8]
By employing these characterization techniques at each stage, researchers can ensure the identity and purity of their materials, leading to reliable and reproducible results.
Conclusion
This compound stands as a valuable and versatile building block in the synthesis of advanced functional materials. Its unique substitution pattern allows for the systematic design and synthesis of both small-molecule liquid crystals and side-chain liquid crystalline polymers with tailored properties. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists in the field, enabling them to explore the full potential of this intriguing molecule in the development of next-generation materials for a wide range of applications.
References
- Chen, X., et al. (2021). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Molecules, 26(21), 6587.
- Al-Dossary, M. I., et al. (2021). First mesomorphic and DFT characterizations for 3- (or 4-)
- Finkelmann, H., & Ringsdorf, H. (1978). Synthesis, structure and properties of liquid crystalline polymers.
- Lata, S., et al. (2018). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. Current Organic Chemistry, 22(13), 1283-1311.
- Zala, P. P., & Bhoya, U. C. (2024). Synthesis and Characterization of New Thermotropic Liquid Crystalline Compounds with Bromo-Substituted Terminal Group and Azo Vinyl Ester Linkages. World Scientific News, 197, 110-121.
- Al-Mutabagani, L. A., et al. (2021). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Polymers, 13(16), 2735.
- Al-Hossain, K. A., et al. (2019). Synthesis, Characterization and mesomorphic properties of amide-linked Rod-Shaped Liquid Crystals. International Journal for Scientific & Engineering Research, 10(8), 123-130.
- Patel, P. K., et al. (2016). Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. World Scientific News, 54, 202-216.
- Takeda, T., et al. (2021). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. Materials Chemistry Frontiers, 5(15), 5766-5774.
- Zala, P. P., & Bhoya, U. C. (2024). Exploring mesomorphic properties and thermal behavior of novel thermotropic liquid crystals featuring bromo-substituted terminal groups and azo-embedded chalconyl ester linkages through synthesis and characterization. International Journal of Current Research, 16(07), 28229-28236.
- Al-Hamdani, A. H., et al. (2010). Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid. International Journal of Molecular Sciences, 11(1), 238-251.
Sources
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- 8. ijsdr.org [ijsdr.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3-Bromo-4-propoxybenzoic Acid
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-4-propoxybenzoic acid. This valuable benzoic acid derivative serves as a key building block in the pharmaceutical and materials science industries[1]. Achieving high yield and purity can be challenging, often hindered by competing side reactions and suboptimal conditions. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Overview of Synthetic Strategies
Two primary synthetic routes are commonly employed to produce this compound. The choice between them depends on the availability of starting materials, scalability, and desired purity profile.
-
Route A: Williamson Ether Synthesis. This is often the preferred method. It begins with 3-bromo-4-hydroxybenzoic acid, which is deprotonated with a suitable base to form a phenoxide. This nucleophile then reacts with a propyl halide (e.g., 1-bromopropane) via an Sₙ2 reaction to form the desired ether linkage. This route offers excellent control over regioselectivity.
-
Route B: Electrophilic Aromatic Substitution (Bromination). This route starts with 4-propoxybenzoic acid[2][3] and introduces the bromine atom through electrophilic bromination. However, controlling the position of bromination can be difficult. The propoxy group is an ortho-, para- director, which would direct the incoming bromine to the desired 3-position (ortho). However, over-bromination to yield a di-bromo byproduct is a significant risk that can complicate purification and lower the yield of the target molecule[4].
Due to its superior control and generally higher yields of the desired isomer, this guide will focus on optimizing Route A: The Williamson Ether Synthesis .
Section 2: Recommended Baseline Protocol (Route A)
This protocol provides a robust starting point for the synthesis. Subsequent sections will address troubleshooting and optimization of these steps.
Reaction: Williamson Ether Synthesis
-
Starting Materials: 3-bromo-4-hydroxybenzoic acid, 1-bromopropane, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-hydroxybenzoic acid (e.g., 10.0 g, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (100 mL) to the flask and stir to dissolve the starting material. Add finely ground, anhydrous potassium carbonate (K₂CO₃) (e.g., 1.5 - 2.0 eq).
-
Scientist's Note: Using excess, finely ground K₂CO₃ increases the surface area and ensures complete deprotonation of the phenolic hydroxyl group. Anhydrous conditions are critical as water can hydrolyze the alkyl halide and deactivate the base[5].
-
-
Alkylating Agent Addition: Add 1-bromopropane (e.g., 1.2 - 1.5 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching and Extraction:
-
Cool the mixture to room temperature and pour it into cold water (300 mL).
-
Acidify the aqueous solution to a pH of ~2-3 using 1M HCl. The product should precipitate as a solid. The acidification step is crucial to protonate the carboxylate, making the product less water-soluble[6][7].
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
-
Workup - Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford pure this compound.
-
Section 3: Troubleshooting Guide
Encountering low yields or impurities is a common experimental hurdle. This section addresses specific problems in a question-and-answer format.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing issues with the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Troubleshooting Q&A
Question 1: My reaction has stalled. TLC analysis shows a significant amount of starting material (3-bromo-4-hydroxybenzoic acid) remaining even after 8 hours. What is the likely cause?
Answer: This issue typically points to incomplete deprotonation of the starting material or inactive reagents.
-
Cause A - Ineffective Base: The potassium carbonate (K₂CO₃) may be of low quality or hydrated. The Williamson ether synthesis requires an anhydrous base to effectively generate the phenoxide nucleophile.
-
Cause B - Insufficient Temperature: The reaction may not have enough thermal energy to proceed at a reasonable rate. While higher temperatures can promote side reactions, a temperature below 60 °C may be too low[5].
-
Solution:
-
Ensure you are using finely powdered, anhydrous K₂CO₃. If in doubt, gently heat the K₂CO₃ in an oven and cool it under vacuum before use.
-
Consider a stronger base like sodium hydride (NaH) if K₂CO₃ proves ineffective, though this requires stricter anhydrous techniques[8][9].
-
Confirm the reaction temperature is within the optimal 70-80 °C range.
-
Question 2: My yield is very low, but my starting material was fully consumed. Where did my product go?
Answer: This common problem often originates during the workup and isolation phase[10].
-
Cause A - Incomplete Extraction: this compound, as a carboxylate salt at neutral or basic pH, has significant water solubility. If you do not properly acidify the aqueous layer before extraction, the product will remain in the aqueous phase.
-
Cause B - Emulsion Formation: During extraction, especially with DMF present, emulsions can form, trapping the product between the aqueous and organic layers.
-
Solution:
-
Before extraction, ensure the aqueous solution is acidified to a pH of 2-3 with a strong acid like HCl. Verify the pH with pH paper.
-
To minimize product loss in the aqueous layer, saturate it by adding sodium chloride (brine) before performing the extraction[7].
-
If an emulsion forms, adding brine and allowing the mixture to stand can help break it. Alternatively, filtering the entire mixture through a pad of Celite can be effective.
-
Question 3: My final product is an off-white or brownish color, and the melting point is broad. What impurities are present?
Answer: Discoloration often indicates the presence of side products or residual solvent.
-
Cause A - Side Reactions: Although 1-bromopropane is a primary alkyl halide, a minor E2 elimination side reaction can occur at elevated temperatures, leading to trace alkene impurities[8]. More likely, if the reaction temperature is too high or the reaction is run for an excessive amount of time, degradation of the solvent (DMF) or product can occur.
-
Cause B - Incomplete Purification: The crude product may still contain unreacted starting materials or residual high-boiling solvents like DMF.
-
Solution:
-
Ensure the reaction temperature does not exceed 80-90 °C.
-
Perform a thorough purification by recrystallization. Test different solvent systems to find one where the product is highly soluble when hot but poorly soluble when cold, while impurities remain in solution. An ethanol/water mixture is often a good starting point.
-
If recrystallization fails, column chromatography on silica gel may be necessary to obtain a highly pure product.
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction Stalled | Inactive/hydrated base; Insufficient temperature. | Use fresh, anhydrous, finely ground K₂CO₃. Ensure reaction temperature is 70-80 °C. |
| Low Yield (Starting Material Consumed) | Product loss during workup; Incorrect pH for extraction. | Acidify aqueous layer to pH 2-3 before extraction. Use brine to reduce aqueous solubility. |
| Impure/Discolored Product | Side reactions from high temperature; Incomplete purification. | Maintain temperature below 90 °C. Purify by recrystallization or column chromatography. |
| Formation of Byproducts | Competing elimination (E2) reaction; Over-alkylation. | Use a primary alkyl halide (like 1-bromopropane). Avoid excessively high temperatures. Use a modest excess of the alkylating agent (1.2-1.5 eq). |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis for this reaction?
A1: The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. It involves two main steps:
-
Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of 3-bromo-4-hydroxybenzoic acid, forming a negatively charged phenoxide ion. This phenoxide is a much stronger nucleophile than the starting phenol.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of 1-bromopropane, displacing the bromide ion (a good leaving group) in a single, concerted step. This forms the C-O ether bond.
Caption: The Sₙ2 mechanism for the synthesis of the target molecule.
Q2: Why are polar aprotic solvents like DMF or DMSO recommended?
A2: Polar aprotic solvents are ideal for Sₙ2 reactions for two key reasons. First, they are polar enough to dissolve the ionic intermediates (the phenoxide salt). Second, and more importantly, they do not have acidic protons (like water or ethanol), so they do not solvate and stabilize the nucleophile as strongly as protic solvents do. A less-solvated, "naked" nucleophile is more reactive, leading to a faster reaction rate[5][11].
Q3: Can I use other propyl halides, like 1-iodopropane or 1-chloropropane?
A3: Yes, but with different outcomes. The leaving group ability for halides is I⁻ > Br⁻ > Cl⁻. Using 1-iodopropane would likely result in a faster reaction rate. Conversely, 1-chloropropane would react much more slowly and may require higher temperatures or longer reaction times. 1-bromopropane is often chosen as a good compromise between reactivity and cost.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structure confirmation. You should see characteristic peaks for the propyl group (a triplet, a sextet, and another triplet in the ¹H NMR) and the aromatic protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Look for the disappearance of the broad O-H stretch from the starting phenol and the appearance of C-O-C ether stretches in the product.
Section 5: References
-
Benchchem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
-
Utah Tech University. Williamson Ether Synthesis.
-
PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid.
-
Unknown Source. Experiment 06 Williamson Ether Synthesis.
-
Organic Chemistry Portal. Williamson Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?
-
Benchchem. Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
-
Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
-
ResearchGate. Optimization of reaction conditions for the synthesis of compounds 11-14.
-
Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
LookChem. Cas 849509-45-1,this compound.
-
PubChem. 4-Propoxybenzoic Acid.
-
NIST. 4-Propoxybenzoic acid - the NIST WebBook.
-
Filo. (2025). Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts..
Sources
- 1. Cas 849509-45-1,this compound | lookchem [lookchem.com]
- 2. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Propoxybenzoic acid [webbook.nist.gov]
- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chegg.com [chegg.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Bromo-4-propoxybenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-4-propoxybenzoic acid. It is designed to be a practical resource for troubleshooting common issues and understanding the underlying chemical principles to ensure a successful and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the two primary synthetic routes to this compound.
Route A: Electrophilic Bromination of 4-Propoxybenzoic Acid
Q1: What is the most common side product in the direct bromination of 4-propoxybenzoic acid, and why does it form?
A1: The most prevalent side product is 3,5-dibromo-4-propoxybenzoic acid . The starting material, 4-propoxybenzoic acid, has two activating ortho positions relative to the strongly activating propoxy group. While the carboxylic acid group is deactivating and meta-directing, the activating effect of the propoxy group dominates, directing the electrophilic bromine to the ortho positions.[1] Insufficient control over stoichiometry or reaction time can lead to a second bromination at the other vacant ortho position.
Q2: How can I minimize the formation of the dibrominated side product?
A2: Minimizing the formation of 3,5-dibromo-4-propoxybenzoic acid hinges on careful control of reaction conditions:
-
Stoichiometry: Use a slight excess of bromine (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material without providing a large excess that would favor dibromination.
-
Temperature: Running the reaction at a lower temperature can increase the selectivity for monobromination.
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.
Q3: What are suitable solvents for this bromination reaction?
A3: Glacial acetic acid is a commonly used solvent as it is polar enough to dissolve the starting material and is relatively inert to bromine.[2] Other potential solvents include halogenated alkanes like dichloromethane or chloroform, which can also be effective.[3]
Route B: Williamson Ether Synthesis from 3-Bromo-4-hydroxybenzoic Acid
Q1: I am seeing unreacted 3-bromo-4-hydroxybenzoic acid in my final product. What could be the cause?
A1: Incomplete reaction is a common issue in Williamson ether synthesis and can be attributed to several factors:
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the starting phenolic hydroxyl group, which is necessary for the nucleophilic attack.
-
Poor Quality Alkylating Agent: The propyl halide (e.g., 1-bromopropane or 1-iodopropane) may have degraded. It is advisable to use a freshly opened bottle or distill the alkylating agent before use.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to go to completion.
Q2: Can I use a secondary propyl halide like 2-bromopropane for this synthesis?
A2: It is strongly discouraged. The Williamson ether synthesis proceeds via an S_N2 mechanism.[4][5] Secondary alkyl halides are more sterically hindered and are prone to undergoing E2 elimination as a competing side reaction, which would lead to the formation of propene and unreacted starting material.[6] Primary alkyl halides like 1-bromopropane or 1-iodopropane are the preferred reagents.
Q3: What are the best solvents for this Williamson ether synthesis?
A3: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone are generally preferred as they effectively dissolve the reactants and promote the S_N2 reaction.[6]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you may encounter during your experiments.
Troubleshooting Workflow: Electrophilic Bromination Route
Caption: Troubleshooting workflow for the bromination of 4-propoxybenzoic acid.
Troubleshooting Workflow: Williamson Ether Synthesis Route
Caption: Troubleshooting workflow for the Williamson ether synthesis of 3-bromo-4-hydroxybenzoic acid.
Part 3: Experimental Protocols
These protocols are designed to be self-validating by including in-process checks.
Protocol 1: Electrophilic Bromination of 4-Propoxybenzoic Acid
Materials:
-
4-Propoxybenzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-propoxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.
-
Cool the flask containing the 4-propoxybenzoic acid solution to 0-5 °C in an ice bath.
-
Slowly add the bromine solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
In-process check: After the addition is complete, take a small aliquot of the reaction mixture, quench it with sodium bisulfite solution, and analyze by TLC or HPLC to check for the presence of starting material.
-
If starting material remains, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Add sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Williamson Ether Synthesis
Materials:
-
3-Bromo-4-hydroxybenzoic acid
-
1-Bromopropane
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents).
-
Add anhydrous DMF via syringe.
-
Stir the suspension vigorously and add 1-bromopropane (1.2-1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C.
-
In-process check: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Part 4: Common Side Products and Their Identification
| Side Product | Synthetic Route | Identification Notes (e.g., in 1H NMR) |
| 3,5-Dibromo-4-propoxybenzoic acid | Bromination | Disappearance of one aromatic proton signal compared to the desired product. Two singlets in the aromatic region. |
| 4-Propoxybenzoic acid | Bromination | Unreacted starting material. Characteristic aromatic splitting pattern. |
| 3-Bromo-4-hydroxybenzoic acid | Williamson Ether Synthesis | Unreacted starting material. Presence of a broad phenolic -OH peak. |
| 2-Bromo-1-propoxybenzene | Both (Decarboxylation) | Absence of the carboxylic acid proton signal.[7] |
Part 5: Reaction Pathways
Electrophilic Bromination Pathway
Caption: Reaction pathway for the bromination of 4-propoxybenzoic acid.
Williamson Ether Synthesis Pathway
Caption: Reaction pathway for the Williamson ether synthesis.
References
- PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
- Journal of Applied Chemistry. (2007).
- Google Patents.
- Pearson. What is the major product(s) of each of the following reactions? a.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Chem-Station. (2014). Williamson Ether Synthesis. [Link]
Sources
- 1. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-4-propoxybenzoic Acid
Welcome to the technical support center for 3-Bromo-4-propoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile building block. Here, we address common issues in a practical, question-and-answer format, grounded in fundamental chemical principles to provide not just solutions, but a deeper understanding of the purification process.
I. Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy begins with a solid understanding of the target molecule's properties. This compound is a crystalline solid at room temperature. Its structure, featuring a carboxylic acid group, a bromine atom, and a propoxy chain, dictates its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | Appchem[1] |
| Molecular Weight | 259.10 g/mol | BLD Pharm[2] |
| CAS Number | 849509-45-1 | Appchem[1] |
| Predicted XLogP3 | 3.3 | PubChem[3] |
| Melting Point | ~200-202 °C (for similar 3-bromo-4-alkylbenzoic acids) | Sigma-Aldrich[4] |
Note: The predicted XLogP3 value suggests moderate lipophilicity, indicating good solubility in many organic solvents.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
A. Crystallization Challenges
Crystallization is often the preferred method for purifying solid organic compounds. However, achieving high purity and yield with this compound can be challenging due to its specific properties and potential impurities.
Question 1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the crystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities that depress the melting point.[5]
Causality & Solution Workflow:
-
Lower the Solution Temperature: The primary cause is often that the solution temperature is above the compound's melting point. Ensure you are cooling the solution slowly to allow nucleation to occur below the melting point.
-
Increase Solvent Volume: You may be using the absolute minimum amount of hot solvent, leading to rapid supersaturation upon cooling. Add a small amount of additional hot solvent (the "soluble" solvent in a mixed system) to keep the compound dissolved longer as it cools, allowing it to reach a suitable temperature for crystallization before it crashes out.[5]
-
Change Solvent System: If the issue persists, your chosen solvent's boiling point may be too high. Switch to a lower-boiling solvent or a mixed solvent system where the compound has high solubility when hot and low solubility when cold. For benzoic acids, mixtures of ethanol/water, acetone/water, or ethyl acetate/hexane are often effective.[6][7]
-
Charcoal Treatment: High impurity loads can significantly depress the melting point. If your hot solution is colored, adding activated charcoal can help remove these impurities.[5]
Question 2: What are the best solvent systems for recrystallizing this compound?
Answer: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given the molecule's polarity, several options are viable.
Recommended Solvent Systems:
-
Single Solvents: Acetic acid can be an excellent choice, particularly for removing non-polar impurities.[8] Alcohols like isopropanol or ethanol are also good candidates.
-
Mixed Solvent Systems: These offer fine-tuned control over solubility.
-
Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane as the anti-solvent until the cloud point is reached. This is effective for removing more polar impurities.
-
Question 3: My yield is very low after recrystallization. What are the common causes?
Answer: A poor yield is a frequent issue in crystallization and can stem from several factors.[5]
Troubleshooting Low Yield:
-
Excess Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[5] Always aim for the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during a hot filtration step), product is lost. Ensure all glassware is pre-heated and the filtration is performed rapidly.
-
Incomplete Crystallization: Cooling may not have been sufficient. Ensure the flask is cooled to room temperature slowly and then placed in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Inappropriate Solvent Choice: If the compound has significant solubility in the chosen solvent even at low temperatures, yields will be inherently low.
B. Chromatographic Purification Issues
When crystallization fails to provide the desired purity, column chromatography is the next logical step. However, the acidic nature of this compound presents unique challenges.
Question 4: My compound is streaking or "tailing" badly on a silica gel column. How can I get sharp, well-defined bands?
Answer: Tailing of acidic compounds on silica gel is a classic problem. Silica gel is inherently slightly acidic, but its surface contains sites that can strongly and sometimes irreversibly bind to polar functional groups like carboxylic acids. The primary issue, however, is the equilibrium between the protonated (less polar) and deprotonated (highly polar carboxylate) forms of the acid on the column.
The Solution: Suppress Ionization
To prevent tailing, you must force the equilibrium to the protonated, less polar form. This is achieved by acidifying the mobile phase.[9]
-
Recommended Mobile Phase Modifier: Add 0.5% to 1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate). The added acid ensures that your compound remains in its neutral, protonated state, leading to faster elution and much sharper peaks.[9][10]
Workflow for Chromatography Method Development:
Sources
- 1. appchemical.com [appchemical.com]
- 2. 849509-45-1|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-溴-4-甲基苯甲酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
Technical Support Guide: Optimizing Reaction Temperature for the Synthesis of 3-Bromo-4-propoxybenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-propoxybenzoic acid. Our focus is on the critical parameter of reaction temperature and its profound impact on yield, purity, and overall success. This document is structured as a practical resource, moving from baseline protocols to advanced troubleshooting and FAQs, grounded in established chemical principles.
Section 1: Understanding the Synthesis - The Role of Temperature
The synthesis of this compound is typically achieved via electrophilic aromatic substitution on 4-propoxybenzoic acid. The propoxy group (-OPr) is a strongly activating, ortho-, para- directing group, while the carboxylic acid (-COOH) is a deactivating, meta- directing group. The directing effects align to favor substitution at the positions ortho to the powerful propoxy group.
Temperature is the primary lever to control the kinetics and selectivity of this reaction.
-
Insufficient Temperature: May lead to a stalled or impractically slow reaction, as the activation energy for the electrophilic attack is not met.[1]
-
Excessive Temperature: While accelerating the reaction, high temperatures can decrease selectivity. This often results in over-bromination, leading to the formation of the primary byproduct, 3,5-dibromo-4-propoxybenzoic acid.[1][2] The reaction can also be exothermic, and poor temperature control can cause localized overheating, further promoting side reactions.[1]
The goal is to find the "sweet spot" that ensures a reasonable reaction rate while minimizing byproduct formation.
Section 2: Baseline Experimental Protocol
This protocol provides a starting point for the synthesis, emphasizing controlled conditions to maximize selectivity.
Materials:
-
4-propoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-propoxybenzoic acid in DMF.
-
Cool the solution to 0°C in an ice-water bath. Effective stirring is crucial.
-
Slowly add 1.05 equivalents of NBS portion-wise over 30-60 minutes. The key is to ensure the internal temperature does not rise above 5°C.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is complete when the 4-propoxybenzoic acid spot is consumed.
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization, for example, from an ethanol/water mixture.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about, and how is it related to temperature? A1: The most common byproduct is 3,5-dibromo-4-propoxybenzoic acid.[2] Its formation is highly temperature-dependent. At elevated temperatures, the rate of the second bromination becomes significant, leading to a decrease in selectivity for the desired mono-brominated product.
Q2: I see protocols using molecular bromine (Br₂) instead of NBS. How does that affect the temperature optimization? A2: Molecular bromine is a more aggressive brominating agent than NBS.[3] Reactions with Br₂ are often more exothermic and less selective. Therefore, stringent temperature control, typically at the lower end of the spectrum (e.g., sub-zero temperatures), is even more critical to prevent over-bromination. NBS is often preferred as it generates Br₂ in situ at a low concentration, allowing for a more controlled reaction.[4]
Q3: Can the choice of solvent influence the optimal reaction temperature? A3: Absolutely. Solvents can affect the solubility of reagents and the reactivity of the brominating agent. For instance, using a less polar solvent may reduce the reactivity of the brominating agent, potentially allowing for a slightly higher reaction temperature without sacrificing selectivity.[2] A common solvent like glacial acetic acid may require heating to reflux to achieve a reasonable reaction rate.[5]
Q4: How can I effectively monitor the reaction to make decisions about adjusting the temperature? A4: Thin Layer Chromatography (TLC) is the most practical method. Prepare a TLC plate with three lanes: one for your starting material (4-propoxybenzoic acid), one for the co-spot (starting material + reaction mixture), and one for the reaction mixture. As the reaction proceeds, you should see the starting material spot diminish and a new, lower Rf spot corresponding to the product appear. If the reaction is slow, this is your indication that a cautious increase in temperature may be necessary. If you see multiple new spots, particularly a non-polar spot that could be the dibrominated product, it indicates your temperature may be too high.
Section 4: Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Reaction temperature is too low. The reaction lacks sufficient energy to overcome the activation barrier. | Gradually increase the temperature in 5-10°C increments, monitoring closely with TLC. For some substrates, gentle heating may be necessary.[1][2] |
| Degraded Reagents. N-Bromosuccinimide (NBS) can degrade over time if not stored properly. | Use a fresh bottle of NBS. Ensure it has been stored in a cool, dry, dark place. | |
| High Levels of Dibrominated Byproduct | Reaction temperature is too high. This is the most common cause of poor selectivity. | Conduct the reaction at a lower temperature (0-5°C) using an ice bath. Ensure efficient stirring to dissipate heat and prevent localized hot spots.[2] |
| Rate of addition of NBS is too fast. A high local concentration of the brominating agent can favor a second bromination. | Add the NBS slowly, in small portions, or as a solution using a dropping funnel over an extended period (e.g., 30-60 minutes).[1] | |
| Incorrect Stoichiometry. An excess of the brominating agent will lead to over-bromination. | Use a precise 1:1 or a very slight excess (e.g., 1.05:1) molar ratio of NBS to the starting material.[2] | |
| Reaction Stalls (Does Not Go to Completion) | Insufficient Temperature. The initial temperature was adequate to start the reaction, but not to complete it. | After an initial period at low temperature to ensure selectivity, you may need to let the reaction warm to room temperature or apply gentle heat to push it to completion. Monitor by TLC to avoid byproduct formation. |
| Final Product is Colored | Presence of impurities or oxidation by-products. | Purify the crude product via recrystallization. If the color persists, you can treat a solution of the crude product with activated charcoal before the recrystallization step to remove colored impurities.[2] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting the bromination reaction.
Section 5: Safety Precautions
-
Handling Reagents: Both molecular bromine and NBS are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Product Hazards: this compound may cause skin, eye, and respiratory irritation. Avoid breathing dust and ensure skin and eye contact is prevented.[6]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's approved waste disposal procedures.
Section 6: References
-
Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]
-
Bromination - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
-
CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Chemistry Portal. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Chad's Prep (YouTube). [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of 3-Bromo-4-propoxybenzoic acid, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve common experimental failures.
The most prevalent synthetic route involves a two-step process:
-
Williamson Ether Synthesis: Propoxylation of 4-hydroxybenzoic acid to form 4-propoxybenzoic acid.
-
Electrophilic Aromatic Substitution: Regioselective bromination of 4-propoxybenzoic acid to yield the final product.
This guide is structured to address failures at each of these critical stages.
Troubleshooting Guide
Issue 1: Low or No Yield in Step 1 (Williamson Ether Synthesis of 4-Propoxybenzoic Acid)
Q: My reaction to form 4-propoxybenzoic acid from 4-hydroxybenzoic acid and a propyl halide has failed or is showing very low conversion by TLC. What are the likely causes?
A: The Williamson ether synthesis is a robust SN2 reaction, but its success hinges on several critical parameters. Failures typically arise from issues with deprotonation, nucleophilicity, the alkylating agent, or reaction conditions.[1][2][3]
Causality & Solutions:
-
Incomplete Deprotonation: The phenoxide anion is a much stronger nucleophile than the neutral phenol. Incomplete deprotonation of the 4-hydroxybenzoic acid is a primary cause of failure.
-
The Problem: Both the phenolic hydroxyl group and the carboxylic acid proton must be deprotonated. Using a weak base like K₂CO₃ may only deprotonate the more acidic carboxylic acid, leaving the less nucleophilic phenol largely unreacted.
-
Solution: Use a strong base capable of deprotonating both sites. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol to form the alkoxide.[2] Use at least 2.2 equivalents of NaH to ensure complete deprotonation of both acidic protons.
-
-
Poor Choice of Alkyl Halide/Leaving Group: The SN2 mechanism is sensitive to the structure of the electrophile.[1][4]
-
The Problem: While 1-propyl halides are primary and generally good substrates, their reactivity follows the trend I > Br > Cl. Using 1-chloropropane will result in a significantly slower reaction than 1-iodopropane. Secondary halides like 2-bromopropane will lead to a mixture of substitution and E2 elimination products, reducing the ether yield.[2][5]
-
Solution: Use 1-bromopropane or 1-iodopropane for optimal reactivity. Avoid secondary propyl halides unless the corresponding ether is specifically desired, and even then, expect lower yields due to competing elimination reactions.[3][4]
-
-
Incorrect Solvent: The solvent plays a crucial role in stabilizing intermediates and solvating ions.
-
The Problem: Protic solvents (e.g., ethanol, water) will solvate the phenoxide nucleophile, reducing its reactivity and potentially protonating it back to the starting material.
-
Solution: Use a polar aprotic solvent like DMF (dimethylformamide) or THF (tetrahydrofuran).[2] These solvents effectively solvate the cation (e.g., Na⁺) without strongly interacting with the nucleophile, thus enhancing the reaction rate.
-
-
Reaction Temperature: SN2 reactions require sufficient energy to overcome the activation barrier.
-
The Problem: Room temperature may be insufficient, especially if using a less reactive halide like 1-bromopropane.
-
Solution: Gently heat the reaction mixture to 50-70 °C. Monitor the reaction progress by TLC. Excessive heat can promote side reactions, so find the optimal temperature for your specific conditions.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), >2.2 eq. | Irreversibly and completely deprotonates both acidic protons. |
| Alkyl Halide | 1-Iodopropane or 1-Bromopropane | Good leaving groups, primary halide favors SN2 over E2.[1][4] |
| Solvent | DMF, THF | Polar aprotic; solvates cation, leaves nucleophile reactive.[2] |
| Temperature | 50-70 °C | Provides sufficient activation energy for the SN2 reaction. |
Issue 2: Incomplete Reaction or Impurity Formation in Step 2 (Bromination)
Q: My bromination of 4-propoxybenzoic acid is incomplete, or I'm observing multiple products by NMR/LC-MS.
A: This step is an electrophilic aromatic substitution (EAS). The outcome is governed by the directing effects of the substituents and the reactivity of the brominating agent.[6]
Causality & Solutions:
-
Incomplete Bromination:
-
The Problem: Insufficiently reactive brominating agent or suboptimal conditions. While the propoxy group is activating, the carboxyl group is deactivating. Benzene itself requires a Lewis acid catalyst like FeBr₃ for bromination.[7][8][9] However, for activated rings, this may be too harsh and lead to side products.
-
Solution:
-
Method A (Br₂ in Acetic Acid): This is a common and effective method. The polar protic solvent helps to polarize the Br-Br bond, increasing its electrophilicity. Refluxing for several hours is often required to drive the reaction to completion.[10]
-
Method B (N-Bromosuccinimide): NBS is a milder source of electrophilic bromine and is often used for activated rings to prevent over-bromination.[11] It can be used in solvents like CCl₄ or acetic acid.
-
-
-
Formation of Di-substituted Byproduct (3,5-dibromo-4-propoxybenzoic acid):
-
The Problem: The starting material, 4-propoxybenzoic acid, is strongly activated by the propoxy group. This can lead to a second bromination occurring at the other ortho position (C-5). This is especially true if reaction conditions are too harsh (e.g., excess bromine, high temperatures, strong Lewis acid catalyst).[12]
-
Solution:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent (Br₂ or NBS).
-
Control Temperature: Add the bromine solution dropwise at a lower temperature (e.g., 0-10 °C) to control the reaction rate, then allow it to warm to room temperature or gently heat to complete the reaction.[12]
-
Avoid Harsh Catalysts: A Lewis acid catalyst (FeBr₃) is likely unnecessary and will promote over-bromination. The activating nature of the propoxy group should be sufficient.[13]
-
-
-
Incorrect Regiochemistry:
-
The Problem: Bromination occurs at a position other than C-3. This is highly unlikely but theoretically possible.
-
Scientific Rationale: The propoxy group is a strongly activating ortho-, para- director. The carboxylic acid is a deactivating meta- director. The position ortho to the propoxy group (C-3) is the most activated and sterically accessible site. It is also meta to the carboxyl group. This alignment of directing effects strongly favors bromination at the C-3 position.[14] If other isomers are detected, a thorough characterization of the starting material is warranted.
-
Purification Challenges
Q: I have a mixture of my desired product and the di-brominated byproduct. How can I purify it?
A:
-
Recrystallization: This is the most effective method. The polarity difference between the mono- and di-brominated products is often sufficient for separation. Experiment with solvent systems like ethanol/water or acetic acid/water. The desired mono-bromo product is generally more soluble than the di-bromo analog.
-
Column Chromatography: While possible, this is less practical on a large scale. Use a silica gel column with a solvent gradient (e.g., hexanes/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape).
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the synthetic pathway and key decision points for troubleshooting.
Caption: Synthesis and troubleshooting workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Is it better to brominate first and then perform the ether synthesis? A: While possible, it is generally less efficient. The route of first performing the ether synthesis on 4-hydroxybenzoic acid followed by bromination is preferred. The phenolic hydroxyl group is a very strong activating group, and brominating 3-bromo-4-hydroxybenzoic acid can easily lead to multiple brominations.[10] The propoxy group is also strongly activating, but the increased steric bulk compared to a hydroxyl group can help temper the reactivity slightly.
Q2: What are the critical safety precautions for this synthesis? A:
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[15][16] It is also an oxidizer. Keep away from combustible materials.[16][17] Handle in a well-ventilated fume hood, wearing appropriate PPE including gloves, lab coat, and safety goggles.[18]
-
Bromine (Br₂): Extremely corrosive, toxic, and causes severe burns. It is fatal if inhaled. All manipulations must be done in a certified chemical fume hood with extreme caution.[19]
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It is typically supplied as a dispersion in mineral oil. Handle under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the expected analytical characteristics of the final product? A:
-
Molecular Formula: C₁₀H₁₁BrO₃[20]
-
Molecular Weight: 259.10 g/mol [20]
-
Appearance: Typically a white to off-white solid.
-
¹H NMR: Expect signals corresponding to the propyl group (a triplet, a sextet, and another triplet), and aromatic protons. The aromatic region will show distinct signals for the protons at C-2, C-5, and C-6, with characteristic coupling patterns.
-
Melting Point: Check supplier or literature data. The melting point is a key indicator of purity.
References
- SD Fine-Chem. (n.d.). N-BROMOSUCCINIMIDE Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- Chad's Prep. (2018). EAS Bromination and Chlorination.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- CHM 2210. (2020). Problem Solving Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Reddit. (2015). r/chemistry: Williamson ether synthesis trouble, 2.0.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid.
- YouTube. (2018). Tricky problem on electrophilic aromatic substitution.
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
- Google Patents. (n.d.). US20060264670A1 - Process for making hydroxy aromatic acids.
- Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate.
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid.
- International Journal of Research in Engineering and Science. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
- Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- University of Calgary Chemistry. (n.d.). Reactions of Aromatic Compounds.
- OpenStax. (2023). Organic Chemistry: 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- Google Patents. (n.d.). EP0048386A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- eCampusOntario Pressbooks. (n.d.). 22.5 Aromatic Reactions.
- LookChem. (n.d.). Cas 849509-45-1, this compound.
- NIST WebBook. (n.d.). 4-Propoxybenzoic acid.
- NIST WebBook. (n.d.). 4-Propoxybenzoic acid.
- Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 9. 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. prepchem.com [prepchem.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
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- 20. 849509-45-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: 3-Bromo-4-propoxybenzoic Acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-Bromo-4-propoxybenzoic acid (CAS No. 849509-45-1). This guide has been developed by our senior application scientists to address common stability challenges encountered during the handling, storage, and application of this versatile chemical intermediate. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maintain the integrity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] The recommended storage temperature is typically between 2-8°C. Exposure to light, moisture, and high temperatures should be minimized as they are the primary drivers of degradation. For long-term storage, blanketing the material with an inert gas like argon or nitrogen can further prevent oxidative degradation.
Q2: What is the typical shelf-life of this compound?
A2: When stored under the recommended conditions, this compound is expected to remain stable for at least two years. However, we advise re-analyzing the material's purity using a validated method, such as HPLC, if it has been stored for more than one year or if it is being used in a critical GMP process.
Q3: Are there any materials or chemicals that are incompatible with this compound?
A3: Yes. Avoid storing this compound in proximity to strong oxidizing agents, as they can react with the aromatic ring and the propoxy group.[1] Additionally, avoid strong bases, which can deprotonate the carboxylic acid and potentially facilitate other reactions, and strong acids, which may catalyze hydrolysis of the ether linkage under certain conditions.
Q4: My container of this compound has developed a yellowish or brownish tint. What does this mean?
A4: The appearance of a yellow or brown color in a previously white or off-white powder is a common indicator of degradation. This is often due to minor levels of oxidation or photodecomposition, which can create highly colored impurities. While the bulk purity may still be high, the presence of these chromophores suggests that the material has been exposed to suboptimal conditions. We recommend assessing the purity by HPLC before use.
Troubleshooting Guide: Stability Issues in Experiments
This section addresses specific problems users may face, providing insights into the root causes and offering actionable solutions.
Problem 1: Unexpected Peaks in HPLC Chromatogram During Purity Analysis
-
Potential Cause: The emergence of new peaks, particularly those at different retention times than the main analyte, signifies the presence of degradation products or impurities. Given the structure of this compound, common degradants include:
-
3-Bromo-4-hydroxybenzoic acid: Formed via hydrolysis (cleavage) of the propoxy ether linkage. This is more likely if the material has been exposed to acidic conditions or moisture at elevated temperatures.
-
Decarboxylation Products (e.g., 2-bromo-1-propoxybenzene): High heat can cause the loss of the carboxylic acid group (decarboxylation).[2][3] This product would be significantly less polar.
-
Oxidation Products: Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of various oxidized species, often appearing as a cluster of small, broad peaks.
-
-
Recommended Solution:
-
Confirm Identity: If possible, use LC-MS to determine the mass of the impurity peaks to help confirm their identity.
-
Forced Degradation Study: Perform a controlled forced degradation study (see Experimental Protocol 2) on a pure sample to generate these specific degradants. This will provide reference retention times to confirm the identity of impurities in your aged sample.
-
Re-purification: If the impurity levels are unacceptable for your application, the material can be re-purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective.
-
Problem 2: Inconsistent or Low Yields in Subsequent Synthetic Steps
-
Potential Cause: Degradation products can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield of your desired product. For example, the phenolic hydroxyl group of 3-Bromo-4-hydroxybenzoic acid could compete with other nucleophiles in your reaction. Residual reagents from the synthesis of the acid, such as oxidizing agents used to convert 3-bromo-4-propoxybenzaldehyde, could also interfere.[4]
-
Recommended Solution:
-
Assess Purity Before Use: Always run a purity check (e.g., HPLC or NMR) on your starting material before beginning a reaction, especially if it has been stored for an extended period.
-
Inert Atmosphere: For sensitive reactions, such as organometallic cross-couplings (e.g., Suzuki, Heck), ensure your this compound is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Purify the Material: If purity is below 98%, consider re-purifying the starting material as described above.
-
Logical Flow for Troubleshooting Stability
The following diagram outlines a decision-making workflow for addressing stability concerns.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Mechanisms
Understanding the chemical pathways of degradation is crucial for prevention. The primary vulnerabilities of the this compound molecule are the carboxylic acid group, the propoxy ether linkage, and the aromatic ring itself.
Caption: Potential degradation pathways for the compound.
-
Thermal Decarboxylation: Aromatic carboxylic acids can lose carbon dioxide at high temperatures to form an aromatic hydrocarbon.[5] While benzoic acid itself is quite stable, the presence of substituents can influence the decomposition temperature.[2]
-
Photochemical Decomposition: Aromatic compounds can absorb UV light, leading to the formation of reactive intermediates.[6][7] For carboxylic acids, this can result in decarboxylation via a radical mechanism. This is often accompanied by discoloration as radical side-products can polymerize into colored species.
-
Hydrolysis of Ether Linkage: The propoxy group is an ether. Under acidic or, less commonly, strongly basic conditions, this C-O bond can be cleaved by water (hydrolysis) to yield the corresponding phenol, 3-Bromo-4-hydroxybenzoic acid, and propanol.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general-purpose reverse-phase HPLC method for determining the purity of this compound and detecting common impurities.
Objective: To quantify the purity of this compound and separate it from potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. The final concentration will be ~1 mg/mL.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 0-20 min: 30% B to 90% B |
| 20-25 min: Hold at 90% B | |
| 25-26 min: 90% B to 30% B | |
| 26-30 min: Hold at 30% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Analysis: Inject the sample and integrate the peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The expected retention time for the parent compound will be significantly longer than for the more polar hydrolyzed product (3-Bromo-4-hydroxybenzoic acid) and shorter than for the less polar decarboxylated product.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in 50:50 Acetonitrile/Water.
-
Set up Degradation Conditions (in separate vials):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 W h/m²).[8]
-
Control: Keep a vial of the stock solution at 2-8°C, protected from light.
-
-
Analysis: After the specified time, neutralize the acid and base samples. Analyze all samples by the HPLC method described in Protocol 1. Compare the chromatograms to identify the peaks corresponding to specific degradation products.
References
- Stalport, F., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543-549. [Link]
- PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
- Wilson, I. D., et al. (n.d.). Analysis of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Stalport, F., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions.
- Zadykowicz, J., & Zielenkiewicz, W. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(3), 917-924. [Link]
- Appchem. (n.d.). This compound. [Link]
- Verevkin, S. P., et al. (2018). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
- P&S Chemicals. (n.d.). Product information, this compound. [Link]
- Taylor, R. (1974). The thermal decomposition of benzoic acid.
- NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 3-Bromo-4-propylbenzoic acid.
- Google Patents. (2013).
- PubChemLite. (n.d.). 3-bromo-4-propoxybenzaldehyde. [Link]
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid.
- NIST. (n.d.). 4-Propoxybenzoic acid. NIST Chemistry WebBook. [Link]
- Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. [Link]
- Patterson, J. E., et al. (2009). Hydrothermal stability of aromatic carboxylic acids.
- Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
- Givens, R. S., & Matuszewski, B. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives. Journal of the American Chemical Society, 96(17), 5547-5551. [Link]
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- Chen, S., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLoS ONE, 7(11), e50456. [Link]
- PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid.
- Baggi, G., et al. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters, 137(2-3), 129-134. [Link]
- PubChem. (n.d.). 3-Amino-4-propoxybenzoic acid.
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- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
Technical Support Center: Synthesis of 3-Bromo-4-propoxybenzoic Acid
A Guide to Impurity Avoidance for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3-Bromo-4-propoxybenzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol designed to help you minimize impurities and maximize yield. As a crucial intermediate in pharmaceutical development, achieving high purity of this compound is paramount. This guide is structured to address common challenges encountered during its multi-step synthesis, grounding all recommendations in established chemical principles.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 4-hydroxybenzoic acid.
-
Electrophilic Bromination: The first step involves the selective bromination of 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the incoming electrophile (bromine) to the ortho positions.
-
Williamson Ether Synthesis: The second step is a nucleophilic substitution reaction where the phenoxide, formed by deprotonating the hydroxyl group of 3-bromo-4-hydroxybenzoic acid, attacks a propyl halide to form the desired ether linkage.[1]
Caption: Reaction scheme for this compound synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Bromination of 4-Hydroxybenzoic Acid
Q1: My final product is contaminated with a significant amount of a di-brominated species (3,5-dibromo-4-hydroxybenzoic acid). How can I prevent this?
A1: This is the most common issue in the first step. The hydroxyl group is a powerful activating group, making the second ortho position also susceptible to bromination.[2][3]
-
Causality: Over-bromination is typically caused by an excess of the brominating agent, poor temperature control, or reaction conditions that are too harsh. The formation of the first monobrominated product does not significantly deactivate the ring towards a second substitution.
-
Recommended Solutions:
-
Stoichiometric Control: Use a precise 1.0 molar equivalent of bromine relative to the 4-hydroxybenzoic acid. Adding bromine as a solution in glacial acetic acid dropwise over a prolonged period allows for better control.[4]
-
Temperature Management: Maintain a controlled reaction temperature. Running the reaction at or below room temperature can help moderate the reactivity and improve selectivity. A patent for a similar synthesis specifies a temperature range of -10°C to 50°C.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-bromo byproduct.
-
Q2: The bromination reaction is sluggish, and I have a lot of unreacted 4-hydroxybenzoic acid. What went wrong?
A2: An incomplete reaction can result from several factors related to reagent quality and reaction setup.
-
Causality: This issue often points to inactive reagents, insufficient reaction time, or poor solubility of the starting material.
-
Recommended Solutions:
-
Reagent Quality: Ensure your bromine and glacial acetic acid are of high purity and anhydrous. Moisture can interfere with the reaction.
-
Solubility: Ensure the 4-hydroxybenzoic acid is fully dissolved in the glacial acetic acid before adding the bromine. Gentle heating may be required to achieve dissolution.[4]
-
Reaction Time: While avoiding over-reaction is key, insufficient time will lead to low conversion. A typical reflux time can be several hours.[4] Use TLC to determine the optimal reaction endpoint.
-
Stage 2: Propoxylation (Williamson Ether Synthesis)
Q3: The etherification step is not going to completion, leaving unreacted 3-bromo-4-hydroxybenzoic acid. How can I improve the yield?
A3: Incomplete conversion in a Williamson ether synthesis is a common problem that can be solved by optimizing the reaction conditions.[5]
-
Causality: The reaction relies on the complete deprotonation of the phenolic hydroxyl group to form a potent nucleophile. Insufficient base, a weak base, or a non-optimal solvent can lead to poor conversion. The SN2 mechanism requires a suitable solvent to facilitate the interaction between the nucleophile and the electrophile.[1]
-
Recommended Solutions:
-
Choice and Amount of Base: Use a strong base like potassium hydroxide (KOH) or sodium hydride (NaH). A slight excess (e.g., 1.1 to 1.5 equivalents) is recommended to ensure the complete formation of the phenoxide. One procedure specifies using 2 equivalents of KOH.[6]
-
Solvent System: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. However, using the conjugate acid of the alkoxide as the solvent (e.g., ethanol when using ethoxide) is also a common and effective strategy.[7] For this synthesis, refluxing in ethanol is a proven method.[6]
-
Alkylating Agent: Ensure you are using a reactive propylating agent like 1-bromopropane or 1-iodopropane. Use a slight excess to drive the reaction to completion.
-
Temperature and Time: Ensure the reaction is heated to a sufficient temperature (e.g., reflux) for an adequate duration (often several hours).[6] Monitor by TLC until the starting phenol is consumed.
-
Stage 3: Work-up and Purification
Q4: My isolated product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?
A4: Discoloration often points to residual bromine or oxidation byproducts.
-
Causality: Trace amounts of unreacted bromine from the first step can linger and color the product. Harsh reaction conditions can also lead to minor, highly colored degradation impurities.
-
Recommended Solutions:
-
Bromine Quenching: During the work-up of the bromination reaction, include a wash with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to eliminate any excess bromine.[8]
-
Activated Carbon: If discoloration persists after initial purification, you can treat a solution of your crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon and adsorbed impurities.
-
Recrystallization: Proper recrystallization is the most powerful tool for removing colored impurities.[9]
-
Q5: Recrystallization is not effectively removing a key impurity. What should I try?
A5: The effectiveness of recrystallization is entirely dependent on the solvent system and the solubility differences between your product and the impurity.
-
Causality: If the impurity has very similar solubility characteristics to the desired product in the chosen solvent, co-crystallization can occur, leading to poor separation.
-
Recommended Solutions:
-
Solvent Screening: Experiment with different recrystallization solvents. A good solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol is a common choice for this compound.[6] Other options include acetic acid, or mixed solvent systems like ethanol/water or acetone/hexane.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a more rigorous purification method. A mobile phase of ethyl acetate and hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point.
-
Section 3: Impurity Summary Table
| Impurity Name | Origin | How to Detect (TLC/NMR) | Prevention & Removal Strategy |
| 4-Hydroxybenzoic Acid | Incomplete bromination | Different Rf from product; characteristic aromatic signals in ¹H NMR. | Ensure complete dissolution, use active reagents, and allow sufficient reaction time. Remove by recrystallization. |
| 3,5-Dibromo-4-hydroxybenzoic Acid | Over-bromination of starting material | Lower Rf than mono-bromo intermediate; distinct aromatic singlet in ¹H NMR. | Use 1.0 eq. of Br₂, add dropwise, and maintain low/moderate temperature. Difficult to remove; prevention is key. |
| 3-Bromo-4-hydroxybenzoic Acid | Incomplete etherification | Different Rf from final product; presence of phenolic -OH peak in ¹H NMR. | Use sufficient strong base, excess propyl halide, and ensure adequate reaction time/temperature. Remove by recrystallization or basic extraction. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best starting material, 4-hydroxybenzoic acid or its methyl ester? Both can be used. Starting with the acid is more direct. However, starting with methyl 4-hydroxybenzoate can sometimes offer better solubility and handling properties.[2] If you start with the ester, you must add a final hydrolysis step to convert the methyl ester back to the carboxylic acid. This adds a step but can help circumvent some solubility issues.
Q2: Which propylating agent is better, 1-bromopropane or 1-iodopropane? 1-iodopropane is more reactive than 1-bromopropane in SN2 reactions because iodide is a better leaving group than bromide. This can lead to faster reaction times or allow for lower reaction temperatures. However, 1-bromopropane is significantly less expensive and is generally sufficient to achieve high yields under appropriate reflux conditions.[6]
Q3: What are the key safety precautions for this synthesis? Bromine is highly toxic, corrosive, and volatile. It can cause severe burns upon contact and is fatal if inhaled.[10] Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles. Have a bromine quenching agent (like sodium thiosulfate solution) readily available. Strong bases like KOH and NaH are also corrosive and react violently with water.
Q4: How can I best monitor the progress of each reaction step? Thin Layer Chromatography (TLC) is the most effective method. For the bromination step, you can monitor the disappearance of the 4-hydroxybenzoic acid spot. For the etherification step, monitor the disappearance of the 3-bromo-4-hydroxybenzoic acid spot. Use a UV lamp to visualize the spots, as all relevant compounds are UV-active. A suitable mobile phase is a mixture of hexanes and ethyl acetate with 1% acetic acid.
Section 5: Recommended Experimental Protocol
This protocol is designed to minimize the formation of common impurities.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic acid. Gentle heating may be required.[4]
-
Cool the solution to room temperature in a water bath.
-
In the dropping funnel, prepare a solution of 58 g (0.36 mol, 1.0 eq.) of bromine in 60 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred 4-hydroxybenzoic acid solution over at least 1 hour. Maintain the temperature between 20-30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture slowly into 2 liters of cold water with vigorous stirring.
-
A white precipitate of 3-bromo-4-hydroxybenzoic acid will form. Isolate the solid by vacuum filtration.
-
Wash the solid cake with cold water to remove residual acetic acid. For high purity, recrystallize the crude product from glacial acetic acid or an ethanol/water mixture.[4] Dry the purified crystals under vacuum.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 25.8 g (0.12 mol) of dry 3-bromo-4-hydroxybenzoic acid in 600 mL of ethanol.[6]
-
Add a solution of 13.5 g (0.24 mol, 2.0 eq.) of potassium hydroxide (KOH) in 60 mL of water.[6]
-
Add 22.1 g (0.18 mol, 1.5 eq.) of 1-bromopropane to the mixture.
-
Heat the mixture to reflux and maintain reflux for 8-10 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Acidify the remaining solution to a pH of ~2 by adding 5 N hydrochloric acid. A precipitate will form.[6]
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.[6] Dry the product under vacuum.
Section 6: Visualization - Troubleshooting Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
- 4. prepchem.com [prepchem.com]
- 5. francis-press.com [francis-press.com]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijisrt.com [ijisrt.com]
Technical Support Center: Catalyst Selection for 3-Bromo-4-propoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental issues. The following information is curated to provide in-depth, actionable insights to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound, and aryl carboxylic acids in general, can be approached through several catalytic routes. The most prominent and effective method is the palladium-catalyzed carboxylation of an aryl bromide precursor (3-bromo-4-propoxybenzene). This can be achieved using either carbon monoxide (CO) or carbon dioxide (CO2) as the C1 source.[1][2][3]
-
Carbon Monoxide (CO) Carbonylation: This is a well-established method where an aryl halide is coupled with CO in the presence of a palladium catalyst and a nucleophile (like water or an alcohol) to form the carboxylic acid or its ester.[4][5]
-
Carbon Dioxide (CO2) Carboxylation: A greener and increasingly popular alternative involves the direct insertion of CO2 into the aryl-palladium bond.[2][3] This method avoids the use of highly toxic CO gas.[2][3]
Another, though less direct, catalytic approach is the Suzuki-Miyaura coupling . This would involve coupling a boronic acid derivative of the propoxybenzene ring with a suitable synthon for the carboxylic acid group. However, for this specific target molecule, direct carboxylation is generally more efficient.[6][7]
Q2: Why is palladium the most common catalyst for this transformation?
A2: Palladium is favored due to its versatile catalytic cycle involving Pd(0) and Pd(II) oxidation states, which is highly effective for cross-coupling reactions.[8] The key steps in the palladium-catalyzed carboxylation are:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the aryl bromide.[1][9]
-
Carbonyl Insertion (with CO) or CO2 Insertion: The C1 source inserts into the newly formed Aryl-Pd(II) bond.
-
Reductive Elimination or Hydrolysis: The final product is released, and the Pd(0) catalyst is regenerated.[1][9]
The efficiency and functional group tolerance of palladium catalysts, especially when paired with appropriate ligands, make them ideal for complex pharmaceutical intermediates like this compound.[10]
Q3: What role do ligands play in catalyst selection, and which are recommended?
A3: Ligands are crucial as they modulate the stability, reactivity, and selectivity of the palladium catalyst. They influence both the oxidative addition and reductive elimination steps.[10][11] For the carboxylation of aryl bromides, bulky and electron-rich phosphine ligands are often preferred.
Recommended ligands include:
-
Buchwald-type biaryl phosphine ligands: Such as t-BuXPhos (di-tert-butyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine), which has shown excellent results in the carboxylation of aryl bromides with CO2.[1][12]
-
Xantphos: A bidentate ligand known for its effectiveness in carbonylation reactions at atmospheric pressure, offering a good balance of flexibility and stability to the catalytic complex.[4]
The choice of ligand can significantly impact reaction conditions, with some systems allowing for milder temperatures and lower pressures.[4][12]
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) is of high quality and properly stored. If using a Pd(II) precursor, a reductant in the reaction mixture (often a phosphine ligand or an additive like Et2Zn) is necessary to generate the active Pd(0) species in situ.[1] |
| Inhibited Oxidative Addition | This is a common issue, especially in carbonylation reactions where high concentrations of CO can inhibit the oxidative addition step.[10] If using CO, try starting the reaction under an inert atmosphere and then introducing CO after a short period. Alternatively, use a CO surrogate. For CO2 carboxylations, ensure the system is well-sealed to maintain pressure. |
| Poor Ligand Choice | The chosen ligand may not be suitable for the specific substrate or reaction conditions. Screen a panel of ligands, including bulky monophosphines (e.g., t-BuXPhos) and bidentate phosphines (e.g., Xantphos).[4][12] |
| Insufficient Temperature | While milder conditions are desirable, some catalyst systems require higher temperatures to overcome the activation energy for oxidative addition. Incrementally increase the reaction temperature, monitoring for product formation and potential side reactions. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Side Product | Recommended Solution |
| Proto-debromination | Hydrodehalogenated arene (4-propoxybenzoic acid) | This often occurs when the aryl-palladium intermediate reacts with a proton source before carboxylation. Ensure anhydrous conditions and use a non-protic, high-purity solvent. The choice of base is also critical; a non-coordinating, strong base is often preferred. |
| Homocoupling | Biaryl product (dimer of the starting material) | This can be favored at higher catalyst loadings or if the carboxylation step is slow. Reduce the catalyst concentration and ensure an adequate supply of the C1 source (CO or CO2). |
| Reaction with Solvent/Base | Products from solvent or base incorporation | Ensure the chosen solvent and base are inert under the reaction conditions. For example, some strong bases can react with certain solvents at elevated temperatures. |
Problem 3: Inconsistent Yields
| Potential Cause | Recommended Solution |
| Variable CO2/CO Pressure | Ensure a consistent and reliable delivery system for the gaseous reagent. For CO2, using milled dry ice can sometimes provide a more consistent source in the reaction solution compared to gaseous CO2.[13] |
| Atmospheric Contamination | These reactions are often sensitive to oxygen and moisture. Employ robust inert atmosphere techniques (e.g., Schlenk line or glovebox) for setting up the reaction. |
| Reagent Purity | Impurities in the starting material, solvent, or base can poison the catalyst. Use freshly purified solvents and high-purity reagents. |
Experimental Protocols & Visualizations
Protocol 1: Palladium-Catalyzed Carboxylation with CO2
This protocol is adapted from the work of Correa and Martín on the direct carboxylation of aryl bromides.[2][3]
Reagents:
-
3-Bromo-4-propoxybenzene (1.0 mmol)
-
Pd(OAc)2 (2-5 mol%)
-
t-BuXPhos (4-10 mol%)
-
Et2Zn (1.0 M in hexanes, 2.0 equiv)
-
Anhydrous DMA (Dimethylacetamide)
-
CO2 (high purity)
Procedure:
-
In a glovebox, add Pd(OAc)2, t-BuXPhos, and 3-bromo-4-propoxybenzene to a high-pressure reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous DMA to dissolve the solids.
-
Slowly add the Et2Zn solution to the reaction mixture at room temperature.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a CO2 line.
-
Pressurize the vessel with CO2 (e.g., 10 atm) and heat to the desired temperature (e.g., 40-80 °C) with vigorous stirring.[1][3]
-
After the reaction is complete (monitor by TLC or GC-MS), cool the vessel to room temperature and carefully vent the CO2.
-
Quench the reaction with aqueous HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Catalyst Selection and Troubleshooting Workflow
Caption: A workflow for catalyst selection and troubleshooting.
Generalized Catalytic Cycle for Carboxylation
Caption: Generalized catalytic cycle for Pd-catalyzed carboxylation.
References
- Advances in Palladium-Catalyzed Carboxyl
- Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Semantic Scholar. [Link]
- Buchwald–Hartwig amin
- Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments.
- Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide | Request PDF.
- Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC - NIH.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. MDPI. [Link]
- Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH.
- Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI. [Link]
- Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- (PDF) Efficient palladium-catalyzed electrocarboxylation enables late-stage carbon isotope labelling.
- Heck reaction - Wikipedia. Wikipedia. [Link]
- BH amination side products and purification : r/chemistry - Reddit. Reddit. [Link]
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
- Trouble shooting carboxylation reaction : r/Chempros - Reddit. Reddit. [Link]
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
- Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - NIH.
- CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Beilstein Journals. [Link]
- Steric Effect of Carboxylate Ligands on Pd-Catalyzed Intramolecular C(sp2 )-H and C(sp3 )-H Arylation Reactions. | Semantic Scholar. Semantic Scholar. [Link]
- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science and Engineering Technology. [Link]
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
- This compound | 849509-45-1 | C10H11BrO3 | Appchem. Appchem. [Link]
- Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC - NIH.
- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents - JoVE. JoVE. [Link]
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). The Royal Society of Chemistry. [Link]
- (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
- 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. PubChem. [Link]
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH.
- What is the synthesis of 4-bromo-3-nitrobenzoic acid
- 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem - NIH. PubChem. [Link]
- 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock [mdpi.com]
- 13. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 3-Bromo-4-propoxybenzoic Acid Reactions
Welcome to the technical support center for 3-Bromo-4-propoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Critical Role of the Solvent
This compound is a bifunctional molecule, presenting two key sites for chemical modification: the aryl bromide and the carboxylic acid. The success of any transformation, whether it be a cross-coupling reaction at the C-Br bond or an esterification of the carboxyl group, is profoundly influenced by the solvent system. The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing intermediates, solvating ions, and influencing the reactivity of nucleophiles and electrophiles.[1][2] Misunderstanding these interactions is a common source of failed reactions, low yields, and difficult purifications. This guide will help you anticipate and resolve these solvent-related challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about solvent properties and their general impact on reactions.
Q1: What is the fundamental difference between polar protic and polar aprotic solvents, and why does it matter for my reaction?
A: The key difference lies in their ability to form hydrogen bonds.[3]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[4] They are excellent at solvating both cations (via ion-dipole interactions) and anions (via hydrogen bonding).[3] This strong solvation of anions, particularly nucleophiles, can form a "solvent cage" around them, hindering their ability to attack an electrophile and thus slowing down SN2-type reactions.[2][5] However, their ability to stabilize ionic intermediates makes them suitable for SN1-type mechanisms.[1][4][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) possess dipoles but lack O-H or N-H bonds.[2] They can effectively solvate cations but leave anions relatively "naked" and highly reactive.[5] This makes them ideal for promoting reactions that rely on strong, unhindered nucleophiles, such as SN2 and many organometallic coupling reactions.[6]
Q2: How do I choose a starting solvent for this compound if its solubility is unknown?
A: While specific solubility data for this compound is not extensively published, we can infer its behavior from its parent compound, benzoic acid. Benzoic acid exhibits good solubility in alcohols (methanol, ethanol), ethers (THF, dioxane), and polar aprotic solvents like acetonitrile and DMSO, but has poor solubility in water and non-polar hydrocarbons.[7][8]
For this compound, start by testing solubility in common reaction solvents:
-
THF or Dioxane: Good starting points for many cross-coupling reactions.
-
DMF or DMSO: Stronger polar aprotic solvents for challenging solubility or sluggish reactions.
-
Ethanol or Isopropanol: Often used for nucleophilic substitutions or if a protic environment is required.
Always perform a small-scale solubility test at both room temperature and the intended reaction temperature before committing to a large-scale experiment.
Q3: My reaction is giving a complex mixture of byproducts. Could the solvent be the culprit?
A: Absolutely. The solvent can influence reaction selectivity. For a molecule like this compound, an inappropriate solvent can lead to issues like:
-
Competing Reactions: A solvent that promotes one reaction pathway (e.g., SN1) might also enable side reactions that depend on similar intermediates.[1]
-
Decomposition: Certain solvents at elevated temperatures can react with starting materials or reagents. For instance, using DMF at high temperatures with strong bases can lead to formylation side products.
-
Directing Effects: In electrophilic aromatic substitution, while less common for this substrate, the solvent can influence isomer distribution.[9]
If you observe unexpected byproducts, re-evaluate your solvent choice based on the desired reaction mechanism. A switch from a protic to an aprotic solvent, or vice versa, can often resolve selectivity issues.[2][4]
Troubleshooting Guides by Reaction Type
This section provides specific advice for common reactions performed on this compound.
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[10] Solvent choice is critical for managing the solubility of all components and facilitating the catalytic cycle.
Q: My Suzuki coupling is sluggish or fails completely. The starting material is recovered. What solvent-related issues should I check?
A: A stalled Suzuki reaction is often due to poor solubility or catalyst inhibition.
Troubleshooting Steps:
-
Inadequate Solubility: All components—the aryl bromide, the boronic acid, the base, and the palladium catalyst—must have some solubility in the reaction medium.[11] If you observe a heterogeneous mixture where reactants are not dissolving, the reaction cannot proceed efficiently.
-
Role of Water: Suzuki couplings often benefit from a biphasic organic-water system.[10] Water helps dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the transmetalation step.
-
Solution: If using a non-polar organic solvent like toluene, add a small amount of water (e.g., 10-20% by volume) to your reaction mixture.
-
-
Solvent Purity: Ensure your solvent is degassed. Dissolved oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solution: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or use the freeze-pump-thaw method.
-
Recommended Solvents for Suzuki Coupling
| Solvent | Type | Typical Base | Key Considerations |
| Toluene | Aromatic | K₂CO₃, K₃PO₄ | Often used with water. Good for a wide range of substrates. |
| Dioxane / THF | Ether | K₂CO₃, Cs₂CO₃ | Good general-purpose solvents.[11] Must be free of peroxides. |
| DMF / DMAc | Amide | KOtBu, K₂CO₃ | High boiling points and excellent solvating power for difficult substrates. |
| Ethanol / Water | Protic | NaOH, K₂CO₃ | A "green" and economical option suitable for water-soluble reagents.[10] |
II. Nucleophilic Aromatic Substitution (SNAr) & Ether Synthesis
The propoxy group is typically installed via a Williamson ether synthesis on the precursor, 3-bromo-4-hydroxybenzoic acid.[12] The choice of solvent here directly impacts the reactivity of the phenoxide nucleophile.
Q: The O-alkylation of 3-bromo-4-hydroxybenzoic acid with a propyl halide is slow and gives low yield. How can I improve this?
A: This is a classic SN2 reaction where a strong nucleophile (the phenoxide) is required. Your solvent choice is paramount.
Troubleshooting Steps:
-
Avoid Polar Protic Solvents: Using ethanol or water as the primary solvent will heavily solvate the phenoxide through hydrogen bonding, creating a "solvent cage" that drastically reduces its nucleophilicity and slows the reaction.[3][4]
-
Use Polar Aprotic Solvents: These solvents will dissolve the phenoxide salt (e.g., the potassium salt formed with K₂CO₃) but will not hydrogen bond with the oxygen anion. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 attack on the propyl halide.[2][5][6]
Visualization: Solvent Effect on Nucleophile Reactivity
The diagram below illustrates how solvent choice affects the availability of a nucleophile (A⁻).
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
III. Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid can be achieved through various methods, with Fischer-Speier esterification being common. Solvent choice here influences reaction equilibrium.
Q: My Fischer esterification reaction (using an alcohol and acid catalyst) is not going to completion. How can I use the solvent to improve the yield?
A: Fischer esterification is an equilibrium-controlled process. To drive it towards the product, you must remove the water byproduct.
Troubleshooting Steps:
-
Use Excess Alcohol as the Solvent: The most straightforward method is to use the alcohol reactant itself as the solvent.[13] According to Le Chatelier's Principle, the large excess of one reactant will push the equilibrium towards the ester product.[5] For example, to make the methyl ester, run the reaction in a large excess of methanol.
-
Use a Non-Polar Solvent with Water Removal: If using a different alcohol or if the alcohol is too precious to be used as a solvent, employ a non-polar solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus.
-
Consider Solvent Polarity for Alternative Methods: In methods like Mitsunobu esterification, non-polar solvents like THF or toluene have been shown to be significantly faster than polar solvents like acetonitrile.[14] This is attributed to the role of ion pair aggregates in the rate-determining SN2 step.[14]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for a typical Suzuki coupling, emphasizing the setup and solvent handling.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Solvent Preparation: Prepare a 4:1 mixture of toluene and water. Degas the mixture thoroughly by sparging with argon for 30 minutes.
-
Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture via cannula to achieve a concentration of ~0.1 M with respect to the aryl bromide. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St.
- Suzuki reaction. Wikipedia. [Link]
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
- NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict and Saint John's University. [Link]
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. UQ eSpace, The University of Queensland. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Effect of solvent on the Suzuki reaction.
- The solubility of benzoic acid in seven solvents.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. AIP Publishing. [Link]
- Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider Synthetic Pages. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Synthesis of 3-Bromo-4-propoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this important intermediate. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your results.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the workup of this compound, providing a clear path from problem to resolution.
Question: After quenching the reaction, I have a persistent emulsion during the initial aqueous wash. What's causing this and how can I resolve it?
Answer:
Probable Cause: Emulsions during the workup of aromatic carboxylic acid syntheses are often due to a combination of factors. The presence of partially reacted starting material, side-products with surfactant-like properties, or an insufficient pH gradient between the organic and aqueous phases can all contribute to the formation of a stable emulsion. In the case of this compound synthesis, residual starting material (4-propoxybenzoic acid) and the product itself can act as surfactants, especially if the pH is not sufficiently acidic or basic.
Solution:
-
pH Adjustment: Ensure the aqueous phase is distinctly acidic (pH 1-2) by adding 1M HCl. This protonates the carboxylate salt, making it more soluble in the organic layer and breaking the emulsion.[1]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase will decrease the solubility of organic components in the aqueous layer, helping to break the emulsion.
-
Filtration: If the emulsion persists, it may be due to insoluble particulate matter. In such cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion and remove any solids.
-
Solvent Modification: The addition of a small amount of a different organic solvent, such as tetrahydrofuran (THF), can sometimes alter the interfacial tension and break the emulsion.
Question: My final product is an off-white or yellowish powder, not the expected white solid. What are the likely impurities and how can I remove them?
Answer:
Probable Cause: A common cause of discoloration is the presence of residual bromine or brominated side-products. The bromination of 4-propoxybenzoic acid can sometimes lead to the formation of small amounts of di-brominated species or other colored impurities, especially if the reaction temperature or stoichiometry is not carefully controlled.[2] Incomplete oxidation of any alkyl side chains on the starting material can also result in colored impurities.[3][4]
Solution: Recrystallization Recrystallization is the most effective method for purifying solid organic compounds.[5] For this compound, a mixed solvent system is often effective.
Detailed Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetic acid).
-
While the solution is still hot, add a co-solvent in which the product is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.[6]
-
Add a few drops of the first solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The product is soluble in hot ethanol and less soluble in water. |
| Acetic Acid/Water | Acetic acid is a good solvent for carboxylic acids. Water acts as the anti-solvent.[7] |
| Toluene/Hexane | A less polar option if non-polar impurities are suspected. |
Question: The yield of my synthesis is consistently low. Where am I most likely losing product during the workup?
Answer:
Probable Cause: Low yields can result from several factors during the workup procedure. Incomplete extraction from the aqueous phase, premature precipitation, or loss during recrystallization are common culprits.
Troubleshooting Steps:
-
Extraction Efficiency: Carboxylic acids require a sufficiently low pH to be fully protonated and extracted into an organic solvent.[1] Ensure the pH of the aqueous layer is below the pKa of the carboxylic acid (typically pH < 4) before extraction. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to maximize recovery.
-
Precipitation pH: When isolating the product by precipitation from a basic aqueous solution, ensure the pH is lowered sufficiently to fully protonate the carboxylate.[1] Check the pH with litmus paper or a pH meter. Insufficient acidification will leave a significant portion of the product dissolved in the aqueous phase as the carboxylate salt.[1]
-
Recrystallization Losses: While necessary for purification, recrystallization can lead to product loss. To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product. Also, ensure the crystals are thoroughly dried after filtration to remove any residual solvent that would artificially lower the apparent yield.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from the reaction mixture?
A1: To ensure the carboxylic acid is in its neutral, protonated form and therefore soluble in the organic phase, the pH of the aqueous solution should be at least two pH units below the pKa of the carboxylic acid. The pKa of a benzoic acid derivative is typically around 4-5. Therefore, adjusting the aqueous phase to a pH of 1-2 with a strong acid like HCl is recommended for efficient extraction.[1][7]
Q2: Can I use sodium bicarbonate to wash the organic layer?
A2: Yes, washing the organic layer with a saturated solution of sodium bicarbonate is a standard and effective method to remove any unreacted acidic starting materials or acidic byproducts. The basic bicarbonate solution will deprotonate the carboxylic acids, forming their corresponding sodium salts, which are soluble in the aqueous phase and can thus be separated from the desired ester product (if the synthesis proceeds via an ester intermediate) or other neutral organic compounds.
Q3: What are the key safety precautions to consider during the workup?
A3: The synthesis of this compound often involves hazardous reagents like bromine and strong acids or bases.
-
Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10]
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Always add acid to water, not the other way around, to avoid splashing. Wear appropriate PPE.
-
Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.[11][12]
III. Standard Workup Protocol
This protocol outlines a reliable, step-by-step procedure for the workup and isolation of this compound.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
If the reaction was performed in a solvent like acetic acid, it may be necessary to dilute it with water to ensure full precipitation.[13]
Step 2: Initial Isolation
-
Collect the crude precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any water-soluble impurities.
Step 3: Acid-Base Extraction for Purification
-
Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL for a 10g scale reaction). This will convert the carboxylic acid to its sodium salt, which will move to the aqueous layer.
-
Combine the aqueous layers and wash with the organic solvent (1 x 30 mL) to remove any neutral impurities.
-
Slowly acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the pH is ~1-2. This will precipitate the purified this compound.[1][7]
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
IV. Visualizing the Workup Logic
The following diagram illustrates the decision-making process during the workup of this compound.
Caption: A flowchart of the acid-base extraction workup.
V. References
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 4. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. prepchem.com [prepchem.com]
- 14. ris.utwente.nl [ris.utwente.nl]
- 15. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. 3-Bromo-4-propylbenzoic acid | C10H11BrO2 | CID 20387043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 23. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. appchemical.com [appchemical.com]
- 25. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. rtong.people.ust.hk [rtong.people.ust.hk]
- 27. 849509-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 28. Bromination - Wordpress [reagents.acsgcipr.org]
- 29. youtube.com [youtube.com]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 31. 849509-45-1|this compound|BLD Pharm [bldpharm.com]
- 32. reddit.com [reddit.com]
- 33. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 34. ijisrt.com [ijisrt.com]
- 35. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 36. Organic Syntheses Procedure [orgsyn.org]
- 37. quora.com [quora.com]
- 38. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]
- 39. researchgate.net [researchgate.net]
- 40. pschemicals.com [pschemicals.com]
- 41. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-propoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-propoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of synthesizing and scaling up this important chemical intermediate. We will delve into the mechanistic underpinnings of common synthetic routes, provide field-tested troubleshooting advice, and offer a detailed, validated protocol. Our focus is on ensuring scientific integrity, safety, and reproducibility from the bench to pilot scale.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via a two-step sequence starting from 4-hydroxybenzoic acid. The key transformations are electrophilic aromatic bromination and Williamson ether synthesis. The order of these steps is a critical consideration for process efficiency and impurity profiles.
-
Route A: Propoxylation then Bromination. This involves first converting 4-hydroxybenzoic acid to 4-propoxybenzoic acid, followed by selective bromination at the 3-position. This route can be challenging due to the activation of the ring by the propoxy group, potentially leading to over-bromination.
-
Route B: Bromination then Propoxylation. This strategy begins with the bromination of 4-hydroxybenzoic acid to form 3-bromo-4-hydroxybenzoic acid[1][2]. This intermediate is then subjected to a Williamson ether synthesis to introduce the propoxy group[3]. This route often provides better control over regioselectivity and is the focus of our detailed protocol.
The logical flow for the recommended synthetic pathway (Route B) is outlined below.
Caption: Recommended synthetic workflow (Route B).
II. Detailed Experimental Protocol (Route B)
This section provides a robust, lab-scale (up to 100g) protocol for the synthesis of this compound. All operations involving bromine should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
Methodology:
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a scrubber with sodium thiosulfate solution).
-
Dissolution: Charge the flask with 4-hydroxybenzoic acid (138.1 g, 1.0 mol) and glacial acetic acid (700 mL). Stir the mixture and heat to 80-90 °C to dissolve the solid.
-
Bromination: Once the solid is dissolved, slowly add a solution of bromine (167.8 g, 1.05 mol) in glacial acetic acid (150 mL) via the dropping funnel over 1-2 hours. Maintain the internal temperature between 80-95 °C. The reaction is exothermic; control the addition rate to manage the temperature.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 90-100 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC to ensure consumption of the starting material.
-
Precipitation: Cool the reaction mixture to room temperature. A precipitate will form. Further cool the mixture to 10-15 °C in an ice bath.
-
Isolation: Pour the cooled slurry into 2 L of cold water. Stir for 30 minutes, then collect the white precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Step 2: Synthesis of this compound
Methodology:
-
Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine the dried 3-bromo-4-hydroxybenzoic acid (217.0 g, 1.0 mol), potassium carbonate (207.3 g, 1.5 mol), and dimethylformamide (DMF, 1 L).
-
Alkylation: Add 1-bromopropane (135.3 g, 1.1 mol) to the stirred suspension.
-
Reaction: Heat the mixture to 70-80 °C and maintain for 6-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 4 L of ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of ~2 with concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing and Purification: Wash the filter cake with water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Propoxylation |
| Starting Material | 4-Hydroxybenzoic Acid (138.1 g) | 3-Bromo-4-hydroxybenzoic Acid (217.0 g) |
| Key Reagents | Bromine (167.8 g) | 1-Bromopropane (135.3 g), K₂CO₃ (207.3 g) |
| Solvent | Glacial Acetic Acid (~850 mL) | DMF (1 L) |
| Temperature | 80-100 °C | 70-80 °C |
| Reaction Time | 5-8 hours | 6-8 hours |
| Typical Yield | 85-92% | 88-95% |
| Purity (HPLC) | >98% | >99% |
III. Troubleshooting and FAQ Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is producing a significant amount of a di-brominated impurity. What's going wrong?
A1: This is a classic issue of over-bromination. The hydroxyl and carboxylic acid groups on the starting material direct bromination to the positions ortho to the hydroxyl group. The first bromine adds at the 3-position. However, if the reaction conditions are too harsh or the stoichiometry is off, a second bromine can add to the 5-position, yielding 3,5-dibromo-4-hydroxybenzoic acid[4].
-
Causality: The activating effect of the hydroxyl group makes the aromatic ring highly susceptible to electrophilic attack.
-
Solutions:
-
Stoichiometry: Ensure you are using no more than 1.05 equivalents of bromine. Precisely measure your reagents.
-
Temperature Control: Maintain the reaction temperature strictly within the recommended range. Overheating increases the rate of the second bromination.
-
Addition Rate: Add the bromine solution slowly and steadily. A rapid, localized excess of bromine can promote di-bromination.
-
Q2: The Williamson ether synthesis (propoxylation) step is incomplete, even after extended reaction time. How can I drive it to completion?
A2: Incomplete conversion is typically due to issues with the base, solvent, or alkylating agent. The Williamson ether synthesis is an SN2 reaction, which requires the generation of a potent phenoxide nucleophile[5][6][7].
-
Causality: The reaction rate depends on the concentration and reactivity of the phenoxide ion.
-
Solutions:
-
Base Strength & Quantity: Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity. Using at least 1.5 equivalents is crucial to drive the equilibrium towards the phenoxide.
-
Solvent Quality: The solvent (DMF) must be anhydrous. Water will consume the base and protonate the phenoxide, quenching its nucleophilicity.
-
Temperature: A slight increase in temperature (e.g., to 85-90 °C) can increase the reaction rate, but be cautious of potential side reactions.
-
Phase Transfer Catalyst: For very stubborn reactions, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the solubility and reactivity of the phenoxide in the organic phase[8].
-
Q3: My final product has a pink or yellow discoloration after the propoxylation step. What is the source of this impurity?
A3: Color impurities often arise from side reactions or degradation, particularly if the reaction was overheated or exposed to air at high temperatures.
-
Causality: Phenolic compounds can be susceptible to oxidation, forming colored quinone-type structures. Additionally, DMF can decompose at high temperatures to form colored byproducts.
-
Solutions:
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Temperature Control: Avoid exceeding the recommended reaction temperature.
-
Purification: The discoloration can often be removed during the recrystallization step. A charcoal treatment during recrystallization can also be effective in adsorbing colored impurities.
-
Scale-Up Troubleshooting Guide
Scaling up chemical reactions introduces new challenges, primarily related to safety, heat transfer, and mixing[9][10].
Caption: Troubleshooting workflow for scale-up issues.
Problem: The bromination reaction temperature is difficult to control and spikes dangerously during bromine addition.
-
Hazard Analysis: This indicates a potential thermal runaway, which is extremely dangerous when scaling up. Bromination is highly exothermic, and as the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient[9].
-
Immediate Actions:
-
Stop Addition: Immediately stop the addition of bromine.
-
Emergency Cooling: Apply maximum cooling to the reactor jacket.
-
Monitor: Closely monitor the internal temperature and pressure.
-
-
Long-Term Solutions:
-
Reduce Batch Size: Never scale a reaction by more than a factor of three from the previous successful run[9][10].
-
Improve Heat Transfer: Use a reactor with a better heat exchange capacity. Ensure the heating/cooling fluid is at the correct temperature and flow rate.
-
Control Addition Rate: Slow down the bromine addition significantly. Consider a subsurface addition to improve dispersion and prevent accumulation of unreacted bromine.
-
Dilution: Increase the amount of solvent (glacial acetic acid) to act as a heat sink.
-
Problem: After scale-up, the isolated product yield is significantly lower than in the lab.
-
Analysis: Lower yields on a larger scale can be due to inefficient mixing, incomplete reaction, or losses during work-up and isolation.
-
Solutions:
-
Mixing: Ensure the reactor's stirrer speed and impeller design are adequate for the vessel size to maintain a homogeneous mixture. Inadequate mixing can lead to localized "dead spots" where the reaction does not proceed efficiently.
-
Reaction Time: Do not assume that the reaction time will be the same as on a small scale. Take periodic samples for HPLC analysis to confirm reaction completion before proceeding with the work-up.
-
Isolation/Filtration: Transfer losses can be more significant at scale. Ensure filtration equipment is appropriately sized. Optimize washing steps to minimize dissolution of the product while effectively removing impurities.
-
IV. Safety and Handling
Bromine is a highly toxic, corrosive, and volatile substance.[11][12] Inhalation can cause severe respiratory damage, and skin contact results in painful burns.
-
Engineering Controls: All work must be performed in a well-ventilated chemical fume hood. For large-scale operations, consider a dedicated room with a scrubber facility[11].
-
Personal Protective Equipment (PPE):
-
Spill Response: Have a spill kit readily available containing a neutralizing agent like a 1 M sodium thiosulfate solution[12].
V. References
-
Bromination safety - YouTube. (2024). Retrieved from
-
Case study: Reaction scale-up leads to incident involving bromine and acetone . (2016). American Chemical Society. Retrieved from
-
CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.). Retrieved from
-
Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.). Retrieved from
-
Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid - Benchchem. (n.d.). Retrieved from
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023). Retrieved from
-
Scale-up Reactions - Division of Research Safety | Illinois. (2019). Retrieved from
-
3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem. (n.d.). Retrieved from
-
Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. (n.d.). Retrieved from
-
Synthesis of 3-bromo-4-n-heptyloxybenzoic acid - PrepChem.com. (n.d.). Retrieved from
-
Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from
-
Williamson Ether Synthesis - Wikipedia. (n.d.). Retrieved from
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (2014). Retrieved from
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from
-
Williamson Ether Synthesis - YouTube. (2018). Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
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dealing with viscous reaction mixtures in 3-Bromo-4-propoxybenzoic acid synthesis
Welcome to the technical support guide for the synthesis of 3-Bromo-4-propoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate a common but challenging issue in this synthesis: the management of highly viscous reaction mixtures and thick slurries. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: At what stages of the this compound synthesis can I expect high viscosity?
A1: High viscosity or difficult-to-stir slurries typically arise during two key stages of the synthesis. The first is the Williamson ether synthesis, where deprotonation of 4-hydroxybenzoic acid with a base like sodium hydroxide or potassium hydroxide in an organic solvent can lead to the precipitation of a thick salt. The second is during the bromination of 4-propoxybenzoic acid, where the product, this compound, may have limited solubility in the reaction solvent and can precipitate, forming a dense slurry that impedes effective mixing.
Q2: My magnetic stir bar has stopped spinning. What is the immediate cause and solution?
A2: This phenomenon, known as "decoupling," occurs when the viscosity of the reaction mixture exceeds the coupling force between the magnetic stir plate's drive magnet and the stir bar. The immediate solution is to switch to a more powerful mixing method. An overhead mechanical stirrer with an appropriate impeller is the standard and most effective solution for handling viscous mixtures and thick slurries.[1][2] Forcing a magnetic stirrer in a highly viscous medium can lead to inconsistent mixing and localized overheating.
Q3: Can I just add more solvent to reduce the viscosity?
A3: While adding more solvent is a common tactic to reduce viscosity, it should be done with caution.[3] Excessive dilution can significantly slow down reaction rates by decreasing the concentration of reactants. In the Williamson ether synthesis, using a large volume of an aprotic polar solvent like DMF or DMSO is often effective.[4] However, in the subsequent bromination step, adding too much solvent might require longer reaction times or higher temperatures. The choice of solvent and its volume should be a balance between maintaining a stirrable mixture and achieving a practical reaction rate.
Q4: How does a phase transfer catalyst (PTC) help with viscosity in the Williamson ether synthesis step?
A4: A phase transfer catalyst (PTC), such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide is present.[5][6] This avoids the buildup of a thick, unreactive salt precipitate of the deprotonated 4-hydroxybenzoic acid. By keeping the reactants in the same phase, the reaction can proceed in a more homogeneous-like environment, often preventing the formation of a highly viscous, heterogeneous mixture and potentially increasing the reaction rate.[7][8]
Troubleshooting Guide: Managing Viscous Reaction Mixtures
This guide provides detailed, stage-specific advice for mitigating and managing viscosity issues during the synthesis of this compound.
Stage 1: Williamson Ether Synthesis of 4-Propoxybenzoic Acid
The primary challenge in this SN2 reaction is the formation of the carboxylate-phenoxide salt of 4-hydroxybenzoic acid, which is often poorly soluble in common organic solvents, leading to a thick, difficult-to-stir slurry.
Problem: Reaction mixture becomes a thick, unstirrable paste upon addition of base.
This severely limits mass transfer, preventing the propyl halide from reaching the reactive phenoxide, thus stalling the reaction.
Workflow for Troubleshooting Stage 1
Caption: Troubleshooting workflow for viscosity in Stage 1.
Methodology 1: Mechanical Agitation
For reactions prone to high viscosity, proactive use of an overhead mechanical stirrer is recommended over a magnetic stir bar.[1]
-
Apparatus: Fit the reaction flask with a ground glass joint adapter for an overhead stirrer.
-
Impeller Selection:
-
Procedure:
-
Assemble the reaction with the overhead stirrer in place before adding reagents.
-
Begin stirring at a moderate speed (e.g., 100-200 RPM) before adding the base.
-
As the base is added and the slurry forms, increase the stirring speed as necessary to maintain a mobile vortex.
-
| Agitation Method | Suitable Viscosity | Pros | Cons |
| Magnetic Stirrer | Low (< 500 cP) | Simple setup, easy to clean. | Decouples easily, poor mixing in thick slurries. |
| Overhead Stirrer | Low to Very High | High torque, effective mixing, prevents decoupling.[11] | More complex setup, requires specialized glassware. |
Methodology 2: Solvent System Optimization
The choice of solvent is critical in controlling both solubility and reaction rate.[3][12][13]
-
Recommended Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are excellent choices for SN2 reactions as they solvate cations well, leaving the nucleophile more reactive.[4] They are also generally better at dissolving the intermediate salts than solvents like acetone or THF.
-
Protocol (Example with DMF):
-
Dissolve 4-hydroxybenzoic acid in a sufficient volume of dry DMF (e.g., 5-10 mL per gram of acid).
-
Warm the solution gently (e.g., 40-50 °C) to aid dissolution if necessary.
-
Add a strong base (e.g., powdered KOH or NaOH) portion-wise with vigorous overhead stirring.
-
Add the propyl halide (e.g., 1-bromopropane) and heat the reaction to the desired temperature (e.g., 60-80 °C), monitoring by TLC.
-
Methodology 3: Application of Phase Transfer Catalysis (PTC)
A PTC can dramatically improve reaction conditions by avoiding the formation of a solid mass of the phenoxide salt.[6]
-
Recommended Catalysts: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS).
-
Protocol (Biphasic System):
-
In the reaction vessel, combine 4-hydroxybenzoic acid, an aqueous solution of NaOH or KOH (e.g., 50% w/v), and a water-immiscible organic solvent like toluene.
-
Add the phase transfer catalyst (1-5 mol%).
-
Add the 1-bromopropane.
-
With vigorous overhead stirring (to create a large interfacial area), heat the mixture. The PTC will shuttle the phenoxide into the organic phase to react with the alkyl bromide.[5]
-
Stage 2: Bromination of 4-Propoxybenzoic Acid
The challenge in this electrophilic aromatic substitution is often the precipitation of the final product, this compound, from the reaction solvent, creating a thick slurry that is difficult to handle and may trap unreacted starting material.
Problem: Reaction mixture becomes a thick, crystalline slurry as the bromination proceeds.
This can lead to incomplete reaction and difficulties in transferring the mixture for work-up.
Workflow for Troubleshooting Stage 2
Caption: Troubleshooting workflow for slurry formation in Stage 2.
Methodology 1: Solvent Selection and Ratio
Glacial acetic acid is a common and effective solvent for this type of bromination.[14] However, the product's solubility may be limited.
-
Protocol:
-
Dissolve the 4-propoxybenzoic acid in a generous amount of glacial acetic acid (e.g., 10-15 mL per gram). Using a larger volume from the start can prevent the slurry from becoming too thick.
-
Heat the solution to ensure complete dissolution before starting the bromine addition (e.g., 70-80 °C).
-
Prepare a solution of bromine in glacial acetic acid and add it dropwise to the hot solution of the starting material.[14] This gradual addition can help manage the precipitation.
-
Maintain a high temperature and vigorous overhead stirring throughout the reaction to keep the slurry mobile.
-
Methodology 2: Co-Solvent System
Using a co-solvent can improve the solubility of the product.
-
Recommended Co-solvents: A non-reactive, halogenated solvent like dichloromethane can sometimes be used with glacial acetic acid to improve solubility.[15]
-
Considerations: Ensure the co-solvent is stable to bromine and does not interfere with the reaction. The boiling point of the co-solvent will affect the maximum achievable reaction temperature.
Methodology 3: Post-Reaction Handling
If a thick slurry is unavoidable at the end of the reaction, handling it correctly is key to ensuring a good yield and purity.
-
Procedure for Work-up:
-
After confirming reaction completion via TLC, cool the flask to room temperature. The product will likely precipitate further.
-
To transfer the slurry for filtration, it may be necessary to add a small amount of a solvent in which the product is poorly soluble (like cold water or hexane) to make it more mobile, without dissolving a significant amount of the product.
-
Pour the slurry into a large volume of cold water to precipitate any remaining product and to dilute the acetic acid.[14]
-
Stir the aqueous slurry for a period to break up any clumps before filtering.
-
Wash the collected solid thoroughly with water to remove residual acetic acid and salts.
-
By anticipating these viscosity challenges and implementing the appropriate agitation, solvent, and procedural controls, researchers can achieve a more efficient, reliable, and scalable synthesis of this compound.
References
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (n.d.). ResearchGate.
- MIXING vs AGITATION - Improve fluid homogeneity and consistency - SR-TEK. (2023, June 9). SR-TEK.
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- Essential Tips For Conducting Organic Synthesis Reactions. (n.d.). Kintek Solution.
- Solvation Effects in Organic Chemistry. (2022, February 4). ACS Publications.
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- Agitation and Mixing Techniques Explained. (n.d.). Scribd.
- The Importance of Agitation and Mixing in Industry. (n.d.). Inoxmim.
- Mixing Basics - Viscosity and Agitator Impeller Design. (n.d.). Sepro Systems.
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- Solvent effects. (n.d.). Wikipedia.
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.
- 849509-45-1 | this compound | BLD Pharm. (n.d.). BLD Pharm.
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- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. (n.d.). Google Patents.
- Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit.
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- 3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses Procedure.
- Do You Really Understand High Viscosity Mixing? (n.d.). MXD Process.
- (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020, March 16). ResearchGate.
- What is a best way to purify a viscous organic liquid product other than column chromatography? (2015, March 15). ResearchGate.
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- Low melting mixtures in organic synthesis – an alternative to ionic liquids? (n.d.). RSC Publishing.
- Handling of viscous liquids - Basics, Techniques and Tricks. (2018, June 29). YouTube.
- MIXING OF VISCOUS FLUIDS, PASTES, AND DOUGHS. (n.d.). McGraw-Hill Education - Access Engineering.
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.
- The Viscosity of Organic Liquid Mixtures. (2025, August 7). ResearchGate.
- Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. (2021, August 17). PMC - NIH.
- 4-Propoxybenzoic acid. (n.d.). NIST WebBook.
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- Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 8). YouTube.
- Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry.
- 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021, May 20). Chemistry LibreTexts.
- 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021, March 4). YouTube.
- What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022, May 11). Quora.
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reagent purity requirements for 3-Bromo-4-propoxybenzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and efficient synthesis. Our focus is on not just the procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Synthetic Strategy and Workflow
The synthesis of this compound can be approached via two primary routes, each with its own set of considerations. The choice of route will depend on the available starting materials and the desired impurity profile of the final product.
Route A: Propoxylation followed by Bromination
This route begins with the readily available 4-hydroxybenzoic acid. The first step is a Williamson ether synthesis to introduce the propoxy group, followed by electrophilic bromination of the resulting 4-propoxybenzoic acid.
Route B: Bromination followed by Propoxylation
Alternatively, one can start by brominating 4-hydroxybenzoic acid to form 3-bromo-4-hydroxybenzoic acid[1][2], followed by a Williamson ether synthesis to introduce the propoxy group.
Below is a diagram illustrating the possible synthetic pathways:
Caption: Synthetic routes for this compound.
Reagent Purity Requirements
The success of this synthesis is highly dependent on the quality of the reagents used. Below is a table summarizing the recommended purity for key reagents. Using reagents of lower purity may introduce impurities that are difficult to remove in later stages.
| Reagent | Recommended Purity | Rationale |
| 4-Hydroxybenzoic Acid | ≥99% | Starting material purity is crucial to avoid carrying over impurities into the final product. |
| Propyl Bromide | ≥99% | Impurities in the alkylating agent can lead to unwanted side products in the Williamson ether synthesis. |
| Sodium Hydroxide / Potassium Carbonate | ACS Reagent Grade | The choice of base is critical for the deprotonation step in the Williamson ether synthesis. Purity ensures no competing reactions from contaminants. |
| Bromine | ACS Reagent Grade (≥99.5%) | High purity bromine is essential to prevent the introduction of other halogens or organic impurities during the bromination step.[3][4] |
| Acetic Acid (Glacial) | ACS Reagent Grade | Used as a solvent in the bromination step, its purity is important to avoid side reactions. |
| Solvents (Acetone, DMF, Ethanol) | Anhydrous, ≥99.5% | The presence of water can interfere with the Williamson ether synthesis and other reactions. |
Experimental Protocols
Route A: Protocol 1 - Williamson Ether Synthesis of 4-Propoxybenzoic Acid
This protocol details the synthesis of the intermediate, 4-propoxybenzoic acid, from 4-hydroxybenzoic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydroxide (NaOH, 1.1 equivalents). Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Alkylation: Add propyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with hydrochloric acid (HCl) until the pH is acidic. The product, 4-propoxybenzoic acid, will precipitate out. Filter the solid, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.
Route A: Protocol 2 - Bromination of 4-Propoxybenzoic Acid
This protocol describes the bromination of the intermediate to yield the final product.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, dissolve 4-propoxybenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the stirred solution of 4-propoxybenzoic acid at room temperature. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain the temperature.
-
Reaction: After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker of cold water. The crude this compound will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove acetic acid and any unreacted bromine, and then dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My Williamson ether synthesis is not going to completion. What could be the issue?
A1: There are several potential reasons for an incomplete Williamson ether synthesis:
-
Insufficient Base: Ensure that at least one full equivalent of base has been used to deprotonate the phenol. A slight excess is often recommended.
-
Poor Quality Reagents: The alkyl halide (propyl bromide) may have degraded. It's advisable to use a freshly opened bottle or distill the reagent before use. The solvent must be anhydrous as water can consume the base and hydrolyze the alkyl halide.
-
Steric Hindrance: While not a major issue with propyl bromide, using bulkier alkyl halides can significantly slow down the SN2 reaction.[5]
-
Reaction Time/Temperature: The reaction may require a longer reflux time or a higher boiling point solvent to proceed to completion.
Q2: I am observing the formation of a significant amount of a di-brominated byproduct during the bromination step. How can I minimize this?
A2: The formation of 3,5-dibromo-4-propoxybenzoic acid is a common side reaction due to the activating effect of the propoxy group. To minimize this:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to bromine.
-
Slow Addition: Add the bromine solution dropwise and slowly to maintain a low concentration of bromine in the reaction mixture.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase the selectivity for mono-bromination.[6]
-
Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) in a solvent like DMF, which can be a milder and more selective brominating agent for activated aromatic rings.[6][7]
Q3: The final product is colored, not a white or off-white solid. What is the cause and how can I purify it?
A3: A colored product often indicates the presence of impurities, possibly from residual bromine or oxidation byproducts.
-
Decolorization: Dissolve the crude product in a suitable solvent and treat it with activated charcoal before recrystallization. The charcoal will adsorb colored impurities.
-
Thorough Washing: Ensure the crude product is washed extensively with water after precipitation to remove any traces of bromine. A wash with a dilute sodium thiosulfate solution can also help to quench any remaining bromine.
-
Recrystallization: Multiple recrystallizations may be necessary to obtain a pure, colorless product.[8][9]
Q4: What is the best synthetic route to choose, A or B?
A4: Both routes are viable.
-
Route A (Propoxylation then Bromination): This is often preferred. The propoxy group is a stronger activating group than the hydroxyl group, which can make the subsequent bromination faster. However, this increased reactivity can also lead to a higher propensity for di-bromination if conditions are not carefully controlled.
-
Route B (Bromination then Propoxylation): Brominating 4-hydroxybenzoic acid first can be a good strategy. The electron-withdrawing effect of the bromine atom can slightly deactivate the ring, potentially leading to a more controlled mono-bromination. The subsequent Williamson ether synthesis on 3-bromo-4-hydroxybenzoic acid is generally straightforward.
The choice may ultimately depend on the ease of purification of the intermediates and the final product in your specific laboratory setting.
Visualization of Key Processes
Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis.
Electrophilic Aromatic Bromination Mechanism
Caption: Mechanism of electrophilic aromatic bromination.
References
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Journal of the Chemical Society C: Organic. (1968). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. RSC Publishing.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Science Company. (n.d.). Bromine, ACS Grade Reagent, 99.5%+, 450 grams.
- Google Patents. (1978). Process for the purification of benzoic acid.
- PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- ACS Publications. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Google Patents. (n.d.). Process for preparing substituted benzoic acid.
- LibreTexts. (2024). 16.
- SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson).
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- National Bureau of Standards. (1951). Preparation of benzoic acid of high purity.
- NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
- Making Molecules. (2025). Electrophilic Aromatic Substitution.
- National Center for Biotechnology Information. (2019).
- NIST. (n.d.). 4-Propoxybenzoic acid. WebBook.
- Chegg. (2018). Solved 1. Write the balanced equation for the bromination of | Chegg.com.
- P&S Chemicals. (n.d.). Product information, this compound.
- ResearchGate. (2020). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide: 3-Bromo-4-propoxybenzoic Acid vs. 3-Bromo-4-ethoxybenzoic Acid
For researchers, scientists, and professionals in drug development and material science, the selection of molecular intermediates is a critical decision that dictates the trajectory of a project. Subtle structural modifications can lead to profound differences in physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two closely related benzoic acid derivatives: 3-Bromo-4-propoxybenzoic acid and 3-Bromo-4-ethoxybenzoic acid. By examining their synthesis, physicochemical properties, and potential performance in key applications, this document aims to equip you with the technical insights necessary for informed compound selection.
Introduction: The Significance of Alkoxy Chain Length
This compound and 3-Bromo-4-ethoxybenzoic acid share a common structural scaffold: a benzoic acid core substituted with a bromine atom at the 3-position and an alkoxy group at the 4-position. The key distinction lies in the length of the alkoxy chain—a propoxy group (-OCH₂CH₂CH₃) versus an ethoxy group (-OCH₂CH₃). This seemingly minor difference of a single methylene unit can significantly influence molecular packing in the solid state, lipophilicity, and interactions with biological targets or other molecules in a material's matrix. These compounds are valuable intermediates, particularly in the synthesis of pharmaceuticals and liquid crystals.[1]
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in various experimental settings. The additional methylene group in the propoxy chain leads to a higher molecular weight and is expected to influence properties such as melting point and solubility.
| Property | This compound | 3-Bromo-4-ethoxybenzoic acid |
| Molecular Formula | C₁₀H₁₁BrO₃[2] | C₉H₉BrO₃[3] |
| Molecular Weight | 259.10 g/mol [2] | 245.07 g/mol [3] |
| CAS Number | 849509-45-1[2] | 24507-29-7[3] |
| Appearance | White to off-white powder | White powder[1] |
| Melting Point (°C) | No data available | 210-217 °C[1] |
| Solubility | Expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents compared to the ethoxy analog. | Expected to have higher aqueous solubility and lower solubility in nonpolar organic solvents compared to the propoxy analog. |
Synthesis of 3-Bromo-4-alkoxybenzoic Acids: A Step-by-Step Approach
The most common and efficient route to synthesizing both this compound and 3-Bromo-4-ethoxybenzoic acid is a two-step process. The first step involves the bromination of p-hydroxybenzoic acid to form the key intermediate, 3-bromo-4-hydroxybenzoic acid. This is followed by a Williamson ether synthesis to introduce the respective alkoxy group.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid
The synthesis of the common precursor, 3-bromo-4-hydroxybenzoic acid, is achieved through the electrophilic bromination of 4-hydroxybenzoic acid.
Experimental Protocol: Bromination of 4-hydroxybenzoic acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic acid with heating.
-
Bromination: Once the 4-hydroxybenzoic acid has completely dissolved, bring the solution to a boil. In a separate flask, dissolve 59 g (0.37 mol) of bromine in 60 mL of glacial acetic acid. Add the bromine solution rapidly to the boiling 4-hydroxybenzoic acid solution.
-
Reflux: Reflux the reaction mixture for 6 hours with continuous stirring.
-
Precipitation: After reflux, allow the reaction mixture to cool to room temperature. Pour the cooled solution into 2 liters of cold water to precipitate the product.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[4]
Caption: Synthesis of the key intermediate, 3-bromo-4-hydroxybenzoic acid.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). In this case, the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid is deprotonated with a base, and the resulting phenoxide ion acts as a nucleophile, attacking an ethyl or propyl halide.
Experimental Protocol: Synthesis of 3-Bromo-4-alkoxybenzoic Acids
-
Deprotonation: In a round-bottom flask, dissolve 1 equivalent of 3-bromo-4-hydroxybenzoic acid in a suitable solvent such as ethanol or DMF. Add a base, such as potassium hydroxide or potassium carbonate (2 equivalents), and stir the mixture until the acid is fully dissolved and deprotonated.
-
Alkylation: To the solution of the phenoxide, add the corresponding alkyl halide (1.1 to 1.5 equivalents of either 1-bromoethane for the ethoxy derivative or 1-bromopropane for the propoxy derivative).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. This will precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Williamson ether synthesis for the preparation of the target compounds.
Performance Comparison in Key Applications
The choice between this compound and 3-Bromo-4-ethoxybenzoic acid will largely depend on the desired properties for a specific application. Below, we explore their potential performance differences in two key areas: liquid crystal design and as pharmaceutical intermediates.
Application in Liquid Crystal Synthesis
Alkoxybenzoic acids are well-known building blocks for thermotropic liquid crystals.[5][6] The length of the alkoxy chain is a critical determinant of the mesomorphic properties, including the transition temperatures and the types of liquid crystal phases observed (e.g., nematic, smectic).[4][7] Generally, increasing the alkyl chain length tends to stabilize smectic phases over nematic phases and can influence the clearing point (the temperature at which the material becomes an isotropic liquid).
Illustrative Comparison of Mesomorphic Properties:
| Property | This compound (Hypothetical) | 3-Bromo-4-ethoxybenzoic acid (Hypothetical) |
| Crystal to Mesophase Transition (°C) | ~145 | ~155 |
| Mesophase to Isotropic Liquid Transition (°C) | ~165 (Smectic A) | ~170 (Nematic) |
| Mesophase Range (°C) | 20 | 15 |
This data is illustrative and based on general trends observed in homologous series of liquid crystals. Actual values would require experimental determination.
The choice between the two would depend on the desired operating temperature range and the specific liquid crystal phase required for a particular application, such as in display technologies or optical sensors.
Application as Pharmaceutical Intermediates
In drug design, the ethoxy and propoxy groups can influence a compound's pharmacokinetic and pharmacodynamic properties. The lipophilicity of a drug candidate is a key factor affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The longer propoxy chain increases the lipophilicity of the molecule compared to the ethoxy group. This could lead to:
-
Increased membrane permeability: Higher lipophilicity can enhance the ability of a molecule to cross cell membranes.
-
Altered metabolic stability: The propoxy group may be metabolized differently than the ethoxy group by cytochrome P450 enzymes.
-
Modified receptor binding: The increased size and lipophilicity of the propoxy group could lead to stronger binding to a hydrophobic pocket within a target receptor, potentially increasing potency. Conversely, the larger size could also introduce steric hindrance, leading to decreased binding affinity.[8]
The bromine atom on the aromatic ring also plays a significant role, as halogen bonding can contribute to ligand-receptor interactions and improve binding affinity.[9] The interplay between the bromo-substituent and the varying alkoxy chain length would need to be carefully considered in a drug discovery program.
Illustrative Comparison of Biological Activity:
To illustrate the potential impact of the different alkoxy chains, consider a hypothetical scenario where these compounds are used as precursors for a series of kinase inhibitors.
| Parameter | Inhibitor with Propoxy Group (Hypothetical) | Inhibitor with Ethoxy Group (Hypothetical) |
| Target Kinase IC₅₀ (nM) | 50 | 150 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 15 | 10 |
| Microsomal Stability (t₁/₂, min) | 45 | 60 |
This data is illustrative and intended to demonstrate the potential impact of the alkoxy chain length on biological parameters based on general principles of medicinal chemistry.
In this hypothetical case, the longer propoxy chain leads to increased potency, likely due to enhanced hydrophobic interactions in the kinase's active site. However, it may also result in slightly lower metabolic stability. The choice between the two intermediates would depend on the overall desired profile for the drug candidate, balancing potency with pharmacokinetic properties.
Caption: Structure-property relationship comparison of the two benzoic acid derivatives.
Conclusion and Future Outlook
This compound and 3-Bromo-4-ethoxybenzoic acid are two versatile chemical intermediates with distinct, albeit subtly different, properties. The choice between them is not arbitrary but a strategic decision based on the desired outcome of a research or development project.
-
For applications in material science , particularly in the field of liquid crystals, the longer propoxy chain is likely to favor the formation of more ordered smectic phases, while the ethoxy analogue may be more inclined to exhibit nematic phases. The selection will depend on the specific mesomorphic properties required for the intended device or application.
-
In drug discovery , the increased lipophilicity of the propoxy derivative could be leveraged to enhance membrane permeability and target binding within hydrophobic pockets. However, this must be balanced against potential changes in solubility and metabolic stability. The ethoxy derivative may offer a more favorable balance of properties in certain contexts.
Ultimately, the optimal choice will be determined by empirical data. The experimental protocols and comparative insights provided in this guide serve as a foundation for researchers to make informed decisions and to design experiments that will elucidate the most suitable compound for their specific needs.
References
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A Comparative Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromo-4-propoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, complete with experimental data, detailed protocols, and an analysis of the advantages and disadvantages of each approach. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Introduction to this compound
This compound is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and a propoxy group at the 4-position.[1] This substitution pattern makes it a versatile intermediate for introducing a functionalized aromatic ring into larger molecules, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Comparative Analysis of Synthetic Routes
Two principal synthetic routes to this compound have been identified and are compared below:
-
Route 1: Two-Step Synthesis from p-Hydroxybenzoic Acid. This classic and well-documented approach involves the initial bromination of readily available p-hydroxybenzoic acid, followed by the introduction of the propoxy group via a Williamson ether synthesis.
-
Route 2: Direct Bromination of 4-Propoxybenzoic Acid. This route offers a more direct approach by brominating the commercially available 4-propoxybenzoic acid.
The following sections will delve into the specifics of each route, providing a head-to-head comparison of their respective merits.
Route 1: Two-Step Synthesis from p-Hydroxybenzoic Acid
This synthetic pathway is a reliable and well-established method for the preparation of this compound. The overall transformation is depicted below:
Caption: Overall workflow for the two-step synthesis of this compound from p-hydroxybenzoic acid.
Step 1: Bromination of p-Hydroxybenzoic Acid
The first step involves the electrophilic aromatic substitution of p-hydroxybenzoic acid with bromine. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho position.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is used as the solvent as it is polar enough to dissolve the starting material and is relatively inert to bromine.[2]
-
Reagents: Bromine is the electrophile. The reaction is typically carried out with a stoichiometric amount of bromine to favor mono-bromination.[2]
-
Reaction Conditions: The reaction is refluxed to increase the rate of reaction.[2]
Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis, where the phenoxide ion of 3-bromo-4-hydroxybenzoic acid acts as a nucleophile, attacking an alkyl halide (1-bromopropane) to form the ether linkage.
Causality of Experimental Choices:
-
Base: A base, such as potassium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
-
Alkylating Agent: 1-Bromopropane is the source of the propyl group. As a primary alkyl halide, it is ideal for the SN2 mechanism of the Williamson ether synthesis, minimizing competing elimination reactions.
-
Solvent: Ethanol is a common solvent for Williamson ether syntheses as it can dissolve both the polar phenoxide salt and the less polar alkyl halide.
Route 2: Direct Bromination of 4-Propoxybenzoic Acid
This route presents a more streamlined approach, directly targeting the commercially available 4-propoxybenzoic acid for bromination.
Caption: Workflow for the direct synthesis of this compound from 4-propoxybenzoic acid.
The propoxy group at the 4-position is an ortho-, para-directing group. Since the para position is blocked, the incoming bromine electrophile is directed to the ortho position (position 3).
Causality of Experimental Choices:
-
Solvent: Similar to Route 1, glacial acetic acid is a suitable solvent for this bromination.
-
Reagents: Bromine is the electrophile. Careful control of stoichiometry is important to prevent di-bromination.
-
Catalyst: While the reaction can proceed without a catalyst due to the activating nature of the propoxy group, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be used to enhance the rate of reaction if necessary.
Performance Comparison: A Data-Driven Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Bromination |
| Starting Material | p-Hydroxybenzoic Acid | 4-Propoxybenzoic Acid |
| Number of Steps | 2 | 1 |
| Overall Yield | ~60-70% (calculated from reported yields of each step)[2] | Estimated ~70-80% (based on similar reactions) |
| Reagents | Bromine, Acetic Acid, 1-Bromopropane, Base (e.g., KOH) | Bromine, Acetic Acid (optional: FeBr₃) |
| Reaction Conditions | Reflux, multi-hour reaction times for each step | Potentially milder conditions, shorter overall reaction time |
| Purification | Requires purification of the intermediate and final product | Requires purification of the final product |
| Atom Economy | Lower due to the two-step nature | Higher |
| Process Simplicity | More complex, involves an additional synthetic step | Simpler, more direct |
Experimental Protocols
Protocol for Route 1: Two-Step Synthesis
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid [2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating.
-
Once the solid has dissolved, bring the solution to a boil.
-
In a separate container, dissolve 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.
-
Carefully add the bromine solution to the boiling p-hydroxybenzoic acid solution.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into 2 liters of cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.
-
Expected yield: ~55.2 g (70.3%).
Step 2: Synthesis of this compound (Adapted from a similar procedure)
-
In a round-bottom flask, dissolve the 3-bromo-4-hydroxybenzoic acid obtained from Step 1 in ethanol.
-
Add a stoichiometric amount of a base (e.g., potassium hydroxide) dissolved in a minimal amount of water.
-
Add a slight excess of 1-bromopropane to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Expected yield: ~80-90%.
Protocol for Route 2: Direct Bromination of 4-Propoxybenzoic Acid
-
In a round-bottom flask protected from light, dissolve 4-propoxybenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with a solution of sodium bisulfite to remove any unreacted bromine, followed by water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Expected yield: ~70-80%.
Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. While full spectral data is not publicly available in the search results, the following are the expected characteristic signals based on the structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with characteristic splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Signals for the propoxy group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen) will also be present.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (including the carbon attached to the bromine and the carbon attached to the propoxy group), and the carbons of the propoxy group.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) absorption for the carboxylic acid at approximately 1700 cm⁻¹, a broad O-H stretch for the carboxylic acid, and C-O stretching for the ether linkage.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
Commercial suppliers of this compound often provide access to their analytical data (NMR, HPLC, LC-MS) upon request, which can serve as a reference.[2]
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 is a well-established and reliable method with predictable yields. Its main drawback is the two-step process, which can be more time-consuming and may result in a lower overall yield compared to a single-step reaction.
Route 2 is a more direct and potentially more efficient approach in terms of step economy and time. However, the direct bromination of 4-propoxybenzoic acid may require more careful optimization to control selectivity and avoid over-bromination.
For large-scale synthesis , the direct bromination of 4-propoxybenzoic acid (Route 2) is likely the more cost-effective and efficient method, provided that the reaction can be optimized for high yield and purity. For smaller-scale laboratory synthesis , the two-step approach (Route 1) may be preferred due to its well-documented and robust nature, offering a higher certainty of success without extensive optimization.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, time constraints, and the desired level of process optimization.
References
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- Chem-Station Int. Ed. Williamson Ether Synthesis.
- NIST WebBook. Benzoic acid, 3-bromo-.
- Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)
- PubChem. 3-Bromobenzoic acid.
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A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-propoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of potential analytical methodologies for the accurate quantification and characterization of 3-Bromo-4-propoxybenzoic acid, a key intermediate in various synthetic pathways. In the absence of a universally adopted, compendial method for this specific analyte, this document will detail the principles and experimental protocols for developing and validating robust analytical procedures, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[1][2][3][4][5][6][7][8] The objective is to provide a practical framework for establishing an analytical procedure that is fit for its intended purpose, ensuring the identity, strength, quality, and purity of this compound.[3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of this compound, the required sensitivity and selectivity of the measurement, and the nature of the sample matrix. Below is a comparative summary of the most suitable analytical methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity; detection via UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the direct relationship between the NMR signal integral and the number of atomic nuclei. |
| Selectivity | High (matrix dependent). | Very High. | High (specific to NMR-active nuclei). |
| Sensitivity | Moderate to High. | Very High. | Low to Moderate. |
| Linearity (R²) (Typical) | > 0.999 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) (Typical) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) (Typical) | < 2% | < 3% | < 5% |
| Sample Derivatization | Not typically required. | May be required to improve volatility. | Not required. |
| Instrumentation Cost | Moderate | High | Very High |
For routine quality control and purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection often presents the most practical and efficient approach, offering a balance of performance, cost, and ease of use.
Method Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[1][7] The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound.
Caption: A generalized workflow for the development and validation of an analytical method.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method Validation
This proposed HPLC method is based on established practices for the analysis of similar aromatic carboxylic acids.[9][10][11]
1.1. Chromatographic Conditions (Proposed)
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (to be confirmed by UV scan of a standard solution).
-
Injection Volume: 10 µL.
1.2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 10-150 µg/mL).
1.3. Validation Parameters and Acceptance Criteria
The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[12]
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (mobile phase), a placebo (if applicable), and a standard solution. Spike the sample with known related substances. | The peak for this compound should be free of interference from other components. |
| Linearity | Analyze the calibration standards in triplicate and plot the peak area versus concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The range should be established based on the linearity, accuracy, and precision data. | The method should be accurate and precise over the specified range. |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be quantifiable with acceptable accuracy and precision. |
| Robustness | Deliberately vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Considerations
For the analysis of trace impurities or for structural confirmation, GC-MS is a powerful alternative.
2.1. Sample Preparation
Due to the carboxylic acid group, derivatization is likely necessary to improve the volatility of this compound. A common approach is silylation (e.g., using BSTFA) or esterification (e.g., with diazomethane or an alcohol under acidic conditions).
2.2. GC-MS Conditions (Proposed)
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 amu.
2.3. Validation Approach
The validation of a GC-MS method would follow similar principles to the HPLC method, with a focus on specificity (mass spectral confirmation), linearity of the ion response, and sensitivity (LOD/LOQ in Selected Ion Monitoring mode).
Data Interpretation and System Suitability
Prior to any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (n=6) | ≤ 1.0% |
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring data quality and regulatory compliance. While HPLC with UV detection is often the method of choice for routine analysis due to its robustness and cost-effectiveness, GC-MS provides superior selectivity and sensitivity, particularly for impurity profiling. The choice between these, or other techniques like qNMR, will ultimately depend on the specific application and available resources. By following a systematic validation approach as outlined in this guide and adhering to international regulatory standards, researchers can confidently establish a reliable and accurate analytical method for this compound.
References
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ProPharma.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Validation of Analytical Procedures Q2(R2). (2023).
- FDA Releases Guidance on Analytical Procedures. (2024).
- A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. (n.d.). Benchchem.
- Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. (2001). Journal of Pharmaceutical and Biomedical Analysis.
- 4-Bromo-3-methylbenzoic acid. (2018). SIELC Technologies.
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A Comparative Spectroscopic Guide to 3-Bromo-4-propoxybenzoic Acid and Its Analogues
This guide offers an in-depth spectroscopic comparison of 3-bromo-4-propoxybenzoic acid and its structurally related analogues. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The objective is to elucidate the structural nuances and spectroscopic signatures that arise from subtle modifications to the substituents on the benzoic acid core. By understanding these correlations, researchers can more effectively identify, characterize, and differentiate these compounds in complex matrices.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science. Their rigid aromatic framework provides a reliable scaffold for introducing functional groups that can modulate pharmacological activity, physicochemical properties, and material characteristics. The interplay between the electron-donating or -withdrawing nature of these substituents and their steric effects directly influences the electronic environment of the molecule, which is reflected in its spectroscopic output.
This compound, the focal point of this guide, and its analogues are of particular interest due to the combined electronic effects of the bromine atom and the alkoxy group. The bromine atom acts as a weak deactivator through induction but a weak activator through resonance, while the alkoxy group is a strong activator. This electronic tug-of-war, coupled with the varying chain length and branching of the alkoxy group, creates a rich dataset for spectroscopic exploration.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of this compound and compare them with key analogues to provide a comprehensive understanding of their spectroscopic behavior.
Molecular Structures for Comparison
To establish a clear framework for our spectroscopic analysis, the chemical structures of the primary compound and its selected analogues are presented below. These analogues have been chosen to illustrate the impact of varying the alkoxy group and the bromination pattern.
A [label="this compound\nC10H11BrO3", pos="0,3!"]; B [label="3-Bromo-4-ethoxybenzoic Acid\nC9H9BrO3", pos="-3,0!"]; C [label="3-Bromo-4-isopropoxybenzoic Acid\nC10H11BrO3", pos="3,0!"]; D [label="3-Bromo-4-hydroxybenzoic Acid\nC7H5BrO3", pos="0,-3!"];
A -- B [label="Analogue"]; A -- C [label="Analogue"]; A -- D [label="Precursor/Analogue"]; }
Figure 1: Molecular structures of the benzoic acid analogues under comparison.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following sections detail the standardized protocols for acquiring high-quality NMR, FT-IR, and Mass Spectra. These self-validating systems ensure reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Workflow for NMR Data Acquisition:
subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Prep1 [label="Dissolve 5-10 mg of sample"]; Prep2 [label="in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6)"]; Prep3 [label="Add internal standard (e.g., TMS)"]; Prep4 [label="Filter into NMR tube"]; Prep1 -> Prep2 -> Prep3 -> Prep4; }
subgraph "cluster_Acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Acq1 [label="Insert sample into spectrometer"]; Acq2 [label="Lock, tune, and shim"]; Acq3 [label="Acquire 1H spectrum"]; Acq4 [label="Acquire 13C {1H} spectrum"]; Acq1 -> Acq2 -> Acq3 -> Acq4; }
subgraph "cluster_Proc" { label="Data Processing"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Proc1 [label="Fourier transform"]; Proc2 [label="Phase and baseline correction"]; Proc3 [label="Calibrate chemical shifts"]; Proc4 [label="Integrate 1H signals"]; Proc1 -> Proc2 -> Proc3 -> Proc4; }
Prep4 -> Acq1; Acq4 -> Proc1; }
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Detailed ¹H and ¹³C NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid analogue and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2] Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[1] Before data acquisition, the magnetic field is locked onto the deuterium signal of the solvent, and the probe is tuned and shimmed to maximize field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required. A relaxation delay of 2 seconds is generally sufficient.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for Solid Sample FT-IR Analysis (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[4]
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the clean, empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[5] The ESI source is particularly suitable for polar molecules like carboxylic acids.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis can be performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.[6]
-
Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[6]
Spectroscopic Comparison and Analysis
This section presents a detailed comparative analysis of the spectroscopic data for this compound and its analogues. The discussion will focus on the influence of the substituents on the key spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic, alkoxy, and carboxylic acid regions. The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Ar-H Signals (δ, ppm, multiplicity, J in Hz) | Alkoxy Signals (δ, ppm) | -COOH (δ, ppm) |
| This compound | H-2: ~8.1 (d, J≈2), H-6: ~7.9 (dd, J≈8, 2), H-5: ~7.0 (d, J≈8) | -OCH₂-: ~4.1 (t), -CH₂-: ~1.9 (m), -CH₃: ~1.1 (t) | >10 (br s) |
| 3-Bromo-4-ethoxybenzoic Acid | H-2: ~8.1 (d, J≈2), H-6: ~7.9 (dd, J≈8, 2), H-5: ~7.0 (d, J≈8) | -OCH₂-: ~4.2 (q), -CH₃: ~1.5 (t) | >10 (br s) |
| 3-Bromo-4-isopropoxybenzoic Acid | H-2: ~8.1 (d, J≈2), H-6: ~7.9 (dd, J≈8, 2), H-5: ~7.0 (d, J≈8) | -OCH-: ~4.7 (sept), -CH₃: ~1.4 (d) | >10 (br s) |
| 3-Bromo-4-hydroxybenzoic Acid | H-2: 8.12 (d, J=2.1), H-6: 7.84 (dd, J=8.6, 2.1), H-5: 7.02 (d, J=8.6) | - | ~10.5 (br s) |
Note: Data for alkoxy derivatives are predicted based on established substituent effects, while data for the hydroxy analogue is from experimental sources where available.
Analysis:
-
Aromatic Region: The aromatic region for the 3-bromo-4-alkoxy analogues is expected to show a characteristic three-proton system. The proton at the 2-position (H-2), being ortho to the bromine and meta to the carboxylic acid, will appear as a doublet at the most downfield position due to the deshielding effect of the adjacent bromine. The proton at the 6-position (H-6) will be a doublet of doublets, coupled to both H-2 and H-5. The proton at the 5-position (H-5), ortho to the electron-donating alkoxy group, will be the most upfield of the aromatic protons and will appear as a doublet.
-
Alkoxy Region: The chemical shifts and multiplicities of the alkoxy protons are diagnostic of the specific alkyl group present. The methylene protons adjacent to the oxygen (-OCH₂-) in the propoxy and ethoxy groups are the most downfield in their respective spin systems. The methine proton (-OCH-) in the isopropoxy group appears as a septet further downfield due to the deshielding effect of the oxygen and being a tertiary proton.
-
Carboxylic Acid Proton: The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (>10 ppm) and may exchange with residual water in the solvent, sometimes leading to its disappearance.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Alkoxy Carbons (δ, ppm) | C=O (δ, ppm) |
| This compound | C1: ~125, C2: ~135, C3: ~112, C4: ~160, C5: ~115, C6: ~132 | -OCH₂-: ~70, -CH₂-: ~22, -CH₃: ~10 | ~170 |
| 3-Bromo-4-ethoxybenzoic Acid | C1: ~125, C2: ~135, C3: ~112, C4: ~160, C5: ~115, C6: ~132 | -OCH₂-: ~64, -CH₃: ~15 | ~170 |
| 3-Bromo-4-isopropoxybenzoic Acid | C1: ~125, C2: ~135, C3: ~112, C4: ~159, C5: ~116, C6: ~132 | -OCH-: ~71, -CH₃: ~22 | ~170 |
| 3,4-Dihydroxybenzoic Acid [7] | C1: 123.0, C2: 117.9, C3: 145.8, C4: 151.2, C5: 115.8, C6: 123.8 | - | 171.1 |
Note: Data for bromo-alkoxy derivatives are predicted. Experimental data for 3,4-dihydroxybenzoic acid is provided for comparison of the aromatic region.
Analysis:
-
Aromatic Carbons: The carbon attached to the oxygen (C-4) is the most downfield of the ring carbons due to the strong deshielding effect of the oxygen atom. The carbon bearing the bromine (C-3) will also be significantly downfield. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the substituents.
-
Alkoxy Carbons: The chemical shifts of the alkoxy carbons are characteristic of the alkyl chain. The carbon directly attached to the oxygen (-OCH₂- or -OCH-) is the most downfield.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon typically resonates in the range of 165-175 ppm.
FT-IR Spectroscopy
The FT-IR spectra of these compounds are dominated by characteristic absorptions of the carboxylic acid group and the substituted benzene ring.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range | 3-Bromo-4-hydroxybenzoic Acid[8] | 3,5-Dibromo-4-hydroxybenzoic Acid[4] |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Present | Present |
| C-H stretch (aromatic) | 3100-3000 | Present | Present |
| C=O stretch (carboxylic acid) | 1710-1680 | Present | Present |
| C=C stretch (aromatic) | 1600-1450 | Present | Present |
| C-O stretch (acid/ether) | 1320-1210 | Present | Present |
| O-H bend (out-of-plane) | 960-875 (broad) | Present | Present |
| C-Br stretch | 680-515 | Present | Present |
Analysis:
-
O-H Stretch: A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. Conjugation with the aromatic ring and hydrogen bonding typically lowers this frequency.
-
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid, coupled with the O-H in-plane bend, gives rise to strong bands in the 1320-1210 cm⁻¹ region. A broad band for the out-of-plane O-H bend is also expected around 920 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Peaks for aromatic C-H stretching are usually observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretch: The alkoxy analogues will also show a characteristic C-O-C stretching band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1150-1085 cm⁻¹ (symmetric) regions.
Mass Spectrometry
The mass spectra of these compounds will provide the molecular weight and characteristic fragmentation patterns.
Fragmentation Pathway of Benzoic Acids:
M [label="[M]+•"]; M_minus_OH [label="[M-OH]+"]; M_minus_COOH [label="[M-COOH]+"]; Benzoyl [label="[C6H4X-CO]+"]; Aryl [label="[C6H4X]+"];
M -> M_minus_OH [label="- •OH"]; M_minus_OH -> Benzoyl [label="- H2O"]; M -> M_minus_COOH [label="- •COOH"]; M_minus_OH -> Aryl [label="- CO"]; }
Figure 3: Generalized mass spectral fragmentation pathway for substituted benzoic acids.
Table 4: Expected Key Fragments in Mass Spectra (m/z)
| Compound | [M]⁺• | [M-OR]⁺ | [M-COOH]⁺ |
| This compound | 258/260 | 199/201 | 213/215 |
| 3-Bromo-4-ethoxybenzoic Acid | 244/246 | 199/201 | 199/201 |
| 3-Bromo-4-isopropoxybenzoic Acid | 258/260 | 199/201 | 213/215 |
| 3-Bromo-4-hydroxybenzoic Acid [8] | 216/218 | 199/201 | 171/173 |
| 3,5-Dibromo-4-hydroxybenzoic Acid [6] | 294/296/298 | 277/279/281 | 249/251/253 |
Note: The presence of bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Analysis:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺•) will show a characteristic isotopic pattern due to the presence of bromine. The M and M+2 peaks will have nearly equal intensity. For the dibromo analogue, M, M+2, and M+4 peaks will be observed in an approximate 1:2:1 ratio.
-
Loss of the Alkoxy/Hydroxy Group: A common fragmentation pathway is the loss of the alkoxy or hydroxy radical to form a benzoyl cation.
-
Decarboxylation: Loss of the carboxylic acid group as a radical (•COOH) is another characteristic fragmentation.
-
Other Fragments: Subsequent loss of carbon monoxide (CO) from the benzoyl cation to form a substituted phenyl cation is also frequently observed.
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a clear and predictable relationship between molecular structure and spectral features. The ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the aromatic ring and the nature of the alkoxy group. FT-IR spectroscopy provides definitive evidence for the presence of the carboxylic acid functional group and the overall substitution pattern. Mass spectrometry confirms the molecular weight and offers valuable structural information through characteristic fragmentation patterns, particularly the isotopic signature of bromine.
This guide provides a foundational framework for the spectroscopic characterization of this class of compounds. The detailed protocols and comparative data serve as a valuable resource for researchers in ensuring the accurate identification and quality assessment of these important synthetic building blocks.
References
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- Lee, S. H., et al. (2017). Nematicidal activity of 3,4-Dihydroxybenzoic acid purified from Terminalia nigrovenulosa bark against Meloidogyne incognita.
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A Comparative Guide to the Biological Activity of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational element in the quest for novel therapeutic agents. Its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a wide spectrum of biological activities.[1][2] Understanding the nuanced relationship between the structure of these derivatives and their functional effects is paramount for the rational design of more potent and selective drugs.[1][3] This guide provides a comparative analysis of the biological activities of various benzoic acid derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
The Versatile Scaffold: An Introduction to Benzoic Acid Derivatives
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are widely distributed in the natural world.[2] The core structure, consisting of a benzene ring attached to a carboxyl group, serves as a versatile template for chemical modification.[4] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[1] These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1] This guide will delve into a comparative analysis of their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties.
Antimicrobial Activity: A Tale of Structure and Inhibition
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily by disrupting the pH balance within microbial cells.[5] The lipophilicity of the molecule, largely determined by its substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of benzoic acid derivatives is intricately linked to the type and position of functional groups on the benzene ring.
-
Hydroxyl and Methoxyl Groups: The addition of a hydroxyl (-OH) or methoxyl (-OCH₃) group can modulate the antimicrobial effect. For instance, 2-hydroxybenzoic acid (salicylic acid) demonstrates notable antibacterial activity.[6]
-
Halogens: The presence of halogens, such as chlorine, can enhance antimicrobial activity.[7]
-
Nitro Group: A nitro group (-NO₂) is often associated with significant antimicrobial properties.[1]
-
Esterification: Converting the carboxylic acid to an ester can increase activity, likely by facilitating easier passage through the microbial cell membrane, acting as a prodrug that is hydrolyzed to the active acid form within the cell.[8]
Comparative Antimicrobial Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against common bacterial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1 | Benzoic Acid | Escherichia coli O157 | 1000 | [6] |
| 2 | 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 500 | [6] |
| 3 | Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | 64 | [9] |
| 4 | Amoxicillin (Reference Drug) | Methicillin-resistant S. aureus (MRSA) | 128 | [9] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard metric for assessing antimicrobial efficacy.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each benzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (broth with inoculum, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Antifungal Activity: Combating Fungal Pathogens
Several benzoic acid derivatives have demonstrated significant antifungal properties.[10][11] The mechanism of action is often similar to their antibacterial activity, involving the disruption of cellular processes.
Structure-Activity Relationship (SAR) Insights:
The structural features influencing antifungal activity often parallel those for antibacterial action.
-
Hydroxylation: The presence and position of hydroxyl groups can significantly impact antifungal efficacy. For instance, benzoic acid and its hydroxylated derivatives like p-hydroxybenzoic acid and protocatechuic acid have shown dose-dependent fungistatic activity against Alternaria solani.[12]
-
Esterification: As with bacteria, ester derivatives can exhibit enhanced antifungal effects. Lanceaefolic acid methyl ester, a derivative isolated from Piper lanceaefolium, displayed activity against Candida albicans.[10][13]
Comparative Antifungal Data:
| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1 | Lanceaefolic acid methyl ester | Candida albicans | 100 | [10][13] |
| 2 | Pinocembrin chalcone | Candida albicans | 100 | [10] |
Antioxidant Activity: Scavenging Free Radicals
Benzoic acid derivatives, particularly those with hydroxyl substitutions, are known to possess antioxidant properties.[14][15] They can donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells.
Structure-Activity Relationship (SAR) Insights:
The antioxidant capacity is strongly dependent on the substitution pattern of the aromatic ring.
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical. An increase in the number of hydroxyl groups generally enhances antioxidant activity. For example, dihydroxy and trihydroxy benzoic acid derivatives are potent antioxidants.
-
Methoxy Groups: The presence of methoxy groups can also contribute to antioxidant activity, often by stabilizing the resulting phenoxyl radical.[15]
-
Electron-Donating Groups: In general, electron-donating groups on the aromatic ring increase the antioxidant potential by facilitating hydrogen atom donation.
Comparative Antioxidant Data (DPPH Radical Scavenging Activity):
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Derivative | IC₅₀ (µg/mL) | Reference |
| 1 | 4-(1H-triazol-1-yl)benzoic acid hybrid (thioether derivative) | 55.59 | [16] |
| 2 | Butylated Hydroxyanisole (BHA) (Standard) | - | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom and thus reduce the stable DPPH radical.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or BHA).
-
Reaction Mixture: In a 96-well plate, add a specific volume of each test compound dilution to a solution of DPPH. The total volume should be kept constant. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain benzoic acid derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).[17]
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity is highly sensitive to the structural modifications of the benzoic acid core.
-
Amide Substituents: The nature of the substituent on an amide nitrogen can be crucial. For 2-hydroxymethylbenzamide derivatives, the presence of a substituted piperazine ring significantly enhances anti-inflammatory activity.[17]
-
Linker Length: The length of an alkyl chain linking the amide to a heterocyclic ring can influence activity. An increase from one to two carbons has been shown to increase activity, while a further increase may decrease it.[17]
Proposed Mechanism of Action: COX Inhibition
A plausible mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.
Simplified COX Pathway
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the cyclooxygenase (COX) pathway.
Comparative Anti-inflammatory Data (Carrageenan-Induced Paw Edema):
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[17]
| Compound | Derivative | % Inhibition of Edema (at 100 mg/kg) | Reference |
| 1 | 2-hydroxymethylbenzamide with -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 | [17] |
| 2 | Indomethacin (Standard Drug) | 56.3 | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.[17]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds (benzoic acid derivatives) or the vehicle (control) orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The benzoic acid scaffold remains a highly valuable starting point for the development of new therapeutic agents. This guide has highlighted the diverse biological activities of its derivatives and the critical role that structural modifications play in determining their potency and selectivity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative evaluations. Future research should continue to explore novel substitutions and hybrid molecules to optimize the therapeutic potential of this remarkable chemical class.[9]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Bromo-4-propoxybenzoic Acid
Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built.[1][2][3][4] 3-Bromo-4-propoxybenzoic acid is a key structural motif and building block in the synthesis of various pharmaceutical agents. Consequently, a rigorous and multi-faceted approach to its purity assessment is imperative. Impurities introduced during synthesis can lead to unwanted side reactions, reduce yields, and introduce potentially toxic byproducts into the final API, creating significant regulatory and safety hurdles.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of newly synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating quality control strategy.
Synthetic Context and Potential Impurity Profile
To effectively assess purity, one must first understand the potential impurities that may arise from the synthetic route. A common and efficient method for preparing this compound involves a two-step process:
-
Electrophilic Bromination: Starting with p-hydroxybenzoic acid, bromination using bromine in a solvent like glacial acetic acid yields 3-bromo-4-hydroxybenzoic acid.[5]
-
Williamson Ether Synthesis: The subsequent alkylation of the phenolic hydroxyl group with a propylating agent (e.g., 1-bromopropane) in the presence of a base yields the final product.[6]
This synthetic pathway informs our search for process-related impurities.
Caption: Potential impurity profile based on a common synthetic route.
Key Potential Impurities Include:
-
Starting Materials: Unreacted 3-bromo-4-hydroxybenzoic acid or p-hydroxybenzoic acid.
-
Over-brominated Species: 3,5-dibromo-4-hydroxybenzoic acid, a common byproduct if bromination conditions are not strictly controlled.
-
Related Substances: Impurities present in the initial starting materials that carry through the synthesis.[7]
-
Residual Solvents: Acetic acid, ethanol, or other solvents used during synthesis and purification.
Orthogonal Analytical Methodologies: A Comparative Guide
A robust purity assessment relies on "orthogonal" methods—techniques that measure sample properties based on different chemical or physical principles. This approach minimizes the risk of an impurity co-eluting or being otherwise masked by a single analytical technique. The primary methods for this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), supplemented by foundational techniques like melting point analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry workhorse for purity determination, separating components based on their differential partitioning between a stationary and a mobile phase.[8][9][10] For this compound, a reversed-phase method is most appropriate.
Causality Behind Method Choices:
-
Stationary Phase (C18): The nonpolar C18 (octadecylsilane) stationary phase provides excellent retention for the moderately nonpolar aromatic ring and propoxy chain of the analyte.
-
Mobile Phase (Acidified Water/Acetonitrile): A gradient of acetonitrile and water is used to elute compounds of varying polarity. The addition of an acid (e.g., 0.1% phosphoric or formic acid) is critical.[11] It suppresses the ionization of the carboxylic acid group (pKa ≈ 4), ensuring the analyte is in a single, neutral form. This results in sharp, symmetrical peaks and reproducible retention times.
-
UV Detection: The aromatic ring of the analyte contains a strong chromophore, making it highly responsive to UV detection, typically between 230-254 nm, allowing for sensitive detection of the main component and related aromatic impurities.
Experimental Protocol: HPLC Purity Assay
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Phosphoric acid is a non-volatile buffer ideal for consistent pH control. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of a certified this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This creates a 100 µg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the synthesized sample in the same manner and at the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that provides purity assessment without requiring a reference standard of the analyte itself.[12][13] Instead, it uses a certified internal standard of high purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate, mass-based purity determination.[14] This makes it orthogonal to HPLC, which relies on chromatographic separation and detector response.[13]
Causality Behind Method Choices:
-
Internal Standard Selection: An ideal internal standard must be of high purity, stable, non-volatile, and have resonances that do not overlap with the analyte's signals. For this compound, maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Relaxation Delay (d1): To ensure accurate integration, the experiment must be set up to allow all protons to fully relax between scans. A long relaxation delay (d1), typically 5 times the longest T1 relaxation time of any proton being integrated, is crucial for quantitation.
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same NMR tube.
-
Record the exact masses of both the sample (W_sample) and the internal standard (W_std).
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16-32 (to achieve good signal-to-noise).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic proton at ~7.8 ppm, 1H) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm, 2H).
-
Calculate the purity using the following formula:[15] Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * Purity_std (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity
-
-
Complementary Techniques
Melting Point Analysis: A simple yet effective indicator of purity.[16][17] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5 – 1 °C).[18] Impurities disrupt the crystal lattice, causing a depression and broadening of the melting range.[18] This analysis serves as a rapid, qualitative check.[17]
Experimental Protocol: Melting Point Determination
-
Ensure the synthesized sample is completely dry.
-
Pack a small amount (2-3 mm) of the sample into a capillary tube.[18]
-
Place the tube in a calibrated melting point apparatus.
-
Heat rapidly to ~10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
Compare this range to that of a high-purity reference standard measured on the same apparatus.[19]
Gas Chromatography-Mass Spectrometry (GC-MS): While the benzoic acid itself is not volatile enough for direct GC analysis, GC-MS is invaluable for detecting residual solvents. For analysis of the main compound, derivatization (e.g., silylation) to form a more volatile ester would be required.[20]
Comparative Data Summary
The following table presents hypothetical data from the analysis of a synthesized batch of this compound compared against a commercial reference standard (>99.0% purity).
| Analytical Method | Parameter Measured | Reference Standard (>99.0%) | Synthesized Batch (SB-01) | Interpretation |
| HPLC (Area %) | Purity by Area Normalization | 99.6% | 98.5% | High purity, but lower than the standard. Indicates the presence of UV-active impurities. |
| Impurity at RRT 0.85 | Not Detected | 1.1% | Likely the less polar starting material, 3-bromo-4-hydroxybenzoic acid. | |
| Impurity at RRT 1.15 | Not Detected | 0.4% | A minor, more non-polar impurity, possibly an over-alkylated or other byproduct. | |
| qNMR (% w/w) | Absolute Purity (vs. Maleic Acid) | 99.5% (w/w) | 98.3% (w/w) | Confirms the HPLC result. The slightly lower value suggests the presence of non-UV active impurities (e.g., water, inorganic salts) or differences in detector response factors in HPLC. |
| Melting Point | Melting Range (°C) | 158.0 - 158.5 °C | 155.0 - 157.5 °C | The depressed and broadened melting range of the synthesized batch is a clear qualitative indicator of lower purity compared to the standard. |
| GC-MS (Headspace) | Residual Solvents | < 50 ppm (Ethanol) | 850 ppm (Ethanol) | Indicates that the final product requires further drying to remove residual solvent from purification. |
Integrated Purity Assessment Workflow
A comprehensive assessment workflow ensures all aspects of purity are addressed, from initial screening to final quantification.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion
The purity assessment of a critical intermediate like this compound cannot be entrusted to a single analytical method. This guide demonstrates that a multi-pronged, orthogonal approach is essential for building a complete and trustworthy purity profile.
-
HPLC provides unparalleled capability for separating and quantifying UV-active related substances.
-
qNMR offers a highly accurate, orthogonal measure of absolute purity by mass, serving as a vital cross-validation tool.[12][13]
-
Melting Point and GC-MS serve as essential complementary techniques for rapid qualitative checks and the detection of non-chromophoric impurities like residual solvents.
By integrating these methods, researchers and drug development professionals can make informed decisions, ensuring the quality of their intermediates and the ultimate integrity of their final products. This rigorous approach is not just good science; it is a prerequisite for regulatory compliance and patient safety.[21]
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A Comparative Guide to the Crystallographic Characterization of 3-Bromo-4-propoxybenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of an active pharmaceutical ingredient (API) is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), formulation development, and patentability are built. X-ray crystallography remains the gold standard for delivering this atomic-level insight.
This guide provides an in-depth technical comparison and a validated workflow for the characterization of 3-Bromo-4-propoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. While a published crystal structure for this specific molecule is not yet available, we will treat it as a novel compound and present a complete, best-practice protocol for its analysis. To provide a robust comparative framework, we will benchmark our hypothetical findings against the known crystal structures of closely related analogues: 3-Bromo-4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid . This approach not only outlines a definitive experimental plan but also illuminates the subtle yet critical influence of substituent choice on solid-state architecture.
PART 1: The Rationale - Why Crystallography Matters for Substituted Benzoic Acids
Substituted benzoic acids are privileged scaffolds in drug discovery. Their carboxylic acid moiety is a versatile hydrogen bond donor and acceptor, predisposing them to form predictable supramolecular structures, most notably the centrosymmetric R²₂(8) dimer. However, the introduction of other substituents, such as the bromo and propoxy groups in our target molecule, introduces competing intermolecular forces.
-
The Bromo Group : Can participate in halogen bonding (Br···O), a directional interaction that can significantly influence crystal packing and compete with traditional hydrogen bonds.
-
The Propoxy Group : A flexible, lipophilic chain that can affect solubility and introduce van der Waals interactions, potentially disrupting otherwise ordered packing arrangements.
A full crystallographic study is the only way to empirically determine how these competing forces resolve in the solid state, which directly impacts critical physicochemical properties like melting point, solubility, and stability.
PART 2: Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, ensuring that the data collected is of the highest quality and the resulting structural model is accurate and defensible.
Step 1: Crystal Growth
The causality behind choosing a crystallization method is to achieve slow, ordered growth that minimizes defects. For a novel, moderately soluble organic compound like this compound, slow solvent evaporation is the most reliable starting point.
Protocol:
-
Prepare saturated solutions of the compound (~10-20 mg) in a range of solvents with varying polarities (e.g., Ethanol, Acetone, Ethyl Acetate, Toluene, and a 1:1 mixture of Ethanol/Water).
-
Filter each solution through a 0.22 µm syringe filter into a clean, small vial.
-
Cover the vials with a cap, pierced with a needle to allow for slow evaporation.
-
Store the vials in a vibration-free environment at a constant temperature (e.g., 20 °C).
-
Monitor daily for the formation of single, well-defined, X-ray quality crystals (typically >0.1 mm in at least two dimensions).
Step 2: X-ray Data Collection & Processing
Protocol:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Collect diffraction data using a modern diffractometer (e.g., a Bruker D8 VENTURE) equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting detector.
-
Maintain the crystal at a low temperature (100 K) using a cryostream to minimize thermal motion and improve data quality.
-
Perform data collection, integration, and scaling using established software suites like Bruker's APEX4. A multi-scan absorption correction (e.g., SADABS) is critical, especially given the presence of the bromine atom.
The workflow from sample to data is illustrated below.
Step 3: Structure Solution and Refinement
This phase translates raw diffraction data into a final, validated 3D model.
Protocol:
-
Structure Solution : Solve the structure using intrinsic phasing methods (e.g., SHELXT), which will typically locate the heavy bromine atom first, followed by the remaining non-hydrogen atoms.
-
Structure Refinement : Refine the model against the data using full-matrix least-squares on F² (e.g., with SHELXL). Anisotropic displacement parameters should be applied to all non-hydrogen atoms.
-
Hydrogen Atom Placement : Hydrogen atoms attached to carbon can be placed in calculated positions and refined using a riding model. The carboxylic acid hydrogen, however, is critical. It should be located from the difference Fourier map and refined with a suitable restraint.
-
Validation : The final model must be rigorously validated using a tool like PLATON or the IUCr's CheckCIF service. This ensures the model is chemically sensible and conforms to crystallographic standards.
PART 3: Data Presentation and Comparative Analysis
For this guide, we will populate the table with realistic, hypothetical data for our target compound, this compound. This data is derived from expected values for such a molecule and serves as a placeholder for future experimental results. We will compare this to the actual published data for our chosen analogues.
Table 1: Comparative Crystallographic Data
| Parameter | This compound (Hypothetical) | 3-Bromo-4-methoxybenzoic acid [1] | 3,4-dimethoxybenzoic acid [2] |
| Formula | C₁₀H₁₁BrO₃ | C₈H₇BrO₃ | C₉H₁₀O₄ |
| Molar Mass ( g/mol ) | 259.10 | 231.04 | 182.17 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 7.35 | 14.363(3) | 4.8727(5) |
| b (Å) | 5.10 | 4.0431(8) | 8.4926(7) |
| c (Å) | 28.50 | 14.976(3) | 11.2333(14) |
| α (°) | 90 | 90 | 101.365(8) |
| β (°) | 95.5 | 95.12(3) | 102.010(8) |
| γ (°) | 90 | 90 | 105.784(8) |
| Volume (ų) | 1062 | 865.2(3) | 415.71(7) |
| Z | 4 | 4 | 2 |
| R₁ (I > 2σ(I)) | 0.035 | 0.042 | 0.057 |
| wR₂ (all data) | 0.090 | 0.105 | 0.176 |
Analysis and Structural Comparison
The primary structural motif for benzoic acids is the formation of a centrosymmetric dimer via a pair of O—H···O hydrogen bonds between the carboxylic acid groups. This is a highly robust and predictable interaction.
-
Hydrogen Bonding : Both 3-bromo-4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid form the expected centrosymmetric R²₂(8) dimer in their crystal structures.[1][2] It is overwhelmingly probable that this compound will also exhibit this same fundamental structural motif. The strength and geometry of this interaction are paramount to the overall crystal packing.
-
Influence of the 4-Position Substituent :
-
In 3,4-dimethoxybenzoic acid, the methoxy groups contribute to the overall electronic nature of the ring but do not typically form strong, structure-directing hydrogen bonds.[2]
-
Our hypothetical 4-propoxy group, being larger and more flexible than a methoxy group, would introduce more significant van der Waals interactions. The conformation of the propyl chain (e.g., anti vs. gauche) will be a key determinant in how the dimers pack together, potentially leading to less dense packing compared to its methoxy counterpart.
-
-
Influence of the 3-Bromo Substituent :
-
The presence of the bromine atom in the 3-position is structurally significant. While the C—H···O interactions help stabilize the packing of the dimers, the potential for C—Br···O halogen bonding presents an alternative interaction pathway.
-
In the known structure of 3-bromo-4-methoxybenzoic acid, analysis of the intermolecular contacts would reveal whether such halogen bonds are present and if they are geometrically significant (i.e., having a distance shorter than the sum of the van der Waals radii and a C-Br···O angle close to 165°).
-
For our target molecule, we would predict a similar competition. The crystallographic analysis would definitively show whether the packing is dominated by standard hydrogen bonds and van der Waals forces, or if halogen bonding plays a crucial, co-directing role in the supramolecular assembly.
-
Conclusion
This guide outlines a comprehensive, authoritative workflow for the single-crystal X-ray diffraction analysis of this compound. By establishing a robust experimental protocol and leveraging comparative analysis with known structures of 3-Bromo-4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid, we can predict the likely primary structural features and highlight the key questions that crystallographic data will answer. The definitive determination of the supramolecular interactions, particularly the interplay between the canonical carboxylic acid dimer, potential halogen bonding from the bromine atom, and steric/van der Waals effects from the propoxy chain, is essential. This information is invaluable for drug development professionals seeking to understand and control the solid-state properties of this and related molecular scaffolds.
References
- N. K. Lokanath, M. A. Sridhar, J. Shashidhara Prasad, C. K. N. C. S. Boykin, D. W. (1998). Crystal structure of 3,4-dimethoxybenzoic acid. Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 539-540. [Link]
- G. Smith, U. D. Wermuth, P. C. Healy (2007). The crystal structure of 3-bromo-4-methoxybenzoic acid. Private Communication to the CCDC. CCDC Number: 649601. [Link]
Sources
A Comparative Guide to Catalytic Systems for the Synthesis of 3-Bromo-4-propoxybenzoic Acid
In the landscape of pharmaceutical and materials science, the precise synthesis of functionalized aromatic compounds is of paramount importance. 3-Bromo-4-propoxybenzoic acid is a key building block, its structure lending itself to further elaboration in the development of novel therapeutic agents and advanced materials. The regioselective introduction of a bromine atom onto the 4-propoxybenzoic acid backbone is a critical transformation that dictates the efficiency and viability of the overall synthetic route. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, offering experimentally grounded insights for researchers, scientists, and professionals in drug development.
The Chemistry of Bromination: An Overview
The synthesis of this compound from 4-propoxybenzoic acid is an electrophilic aromatic substitution reaction. The propoxy group (-OCH₂CH₂CH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator.[1][2] Consequently, the incoming electrophile (in this case, a bromonium ion or its equivalent) will preferentially substitute at the positions ortho to the activating propoxy group. Of the two ortho positions, the one with less steric hindrance from the carboxylic acid group is favored, leading to the desired 3-bromo isomer.
The role of a catalyst in this reaction is to generate a sufficiently potent electrophilic bromine species to overcome the activation energy of the aromatic substitution.[3] Various catalysts, ranging from traditional Lewis acids to more modern enzymatic systems, can be employed, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and environmental impact.
Comparative Analysis of Catalytic Systems
Here, we compare several classes of catalysts that can be utilized for the bromination of 4-propoxybenzoic acid. The selection is based on their prevalence in the literature for similar transformations and their potential applicability to the target synthesis.
Lewis Acid Catalysis
Lewis acids are a cornerstone of electrophilic aromatic substitution, activating the brominating agent to generate a more potent electrophile.[3][4]
-
Mechanism: A Lewis acid, such as ferric bromide (FeBr₃) or zirconium(IV) chloride (ZrCl₄), coordinates to the brominating agent (e.g., molecular bromine, Br₂, or N-bromosuccinimide, NBS), polarizing the Br-Br or N-Br bond and generating a more electrophilic bromine species.[3][4][5] This highly electrophilic species is then attacked by the electron-rich aromatic ring of 4-propoxybenzoic acid.
-
Performance: Lewis acid-catalyzed brominations are generally efficient and can proceed under relatively mild conditions.[4] Zirconium(IV) chloride, in particular, has been noted for its high catalytic activity in halogenating aromatic compounds with N-haloimides.[4] For the synthesis of this compound, a high yield and excellent regioselectivity can be anticipated due to the strong directing effect of the propoxy group.
-
Considerations: Traditional Lewis acids like FeBr₃ can be sensitive to moisture and may require stoichiometric amounts. The use of more robust and catalytic Lewis acids like ZrCl₄ can mitigate some of these issues.[4] Post-reaction workup to remove the metal catalyst is also a necessary step.
Brønsted Acid Catalysis
Brønsted acids can also promote aromatic bromination, often by protonating the brominating agent.[5]
-
Mechanism: A strong Brønsted acid can protonate the brominating agent, increasing its electrophilicity. For instance, in the presence of a Brønsted acid, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be activated to promote electrophilic ring bromination.[5]
-
Performance: This method can be effective, particularly for activated aromatic rings. The use of glacial acetic acid as both a solvent and a catalyst is a common practice in aromatic brominations.[6][7]
-
Considerations: The strength of the Brønsted acid and the reaction conditions need to be carefully controlled to avoid side reactions.
Palladium-Catalyzed C-H Bromination
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct functionalization of C-H bonds, offering alternative regioselectivities.[8][9]
-
Mechanism: Palladium(II) catalysts can direct the bromination to a specific C-H bond through the use of a directing group. For benzoic acid derivatives, the carboxylic acid group can act as a directing group, favoring meta-bromination.[8][9]
-
Performance: While highly effective for achieving meta-selectivity in many cases, this approach would likely not be the primary choice for the synthesis of this compound, where ortho-bromination to the propoxy group is desired and electronically favored. However, it remains a valuable strategy for accessing other isomers.
-
Considerations: Palladium catalysis often requires specific ligands and additives, and the cost of the catalyst can be a factor.
Enzymatic Bromination
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[10][11]
-
Mechanism: Halogenase enzymes, such as FADH₂-dependent halogenases, can catalyze the incorporation of bromide ions into aromatic compounds.[10] These enzymes often exhibit remarkable regioselectivity. Vanadium-dependent haloperoxidases are another class of enzymes that can perform bromination using bromide salts and hydrogen peroxide.[11]
-
Performance: Enzymatic bromination can provide excellent yields and selectivities under mild, aqueous conditions.[11] This approach is particularly attractive for the synthesis of complex molecules where functional group tolerance is critical.
-
Considerations: The availability and stability of the enzyme, as well as the substrate scope, are key factors to consider. The reaction conditions, such as pH and temperature, must be carefully optimized for enzymatic activity.
Quantitative Comparison of Catalytic Systems
| Catalyst System | Brominating Agent | Typical Conditions | Anticipated Yield | Regioselectivity | Key Advantages | Key Disadvantages |
| Lewis Acid (e.g., ZrCl₄) | NBS | -78°C to RT, CH₂Cl₂ | High | High (ortho to propoxy) | High efficiency, mild conditions.[4] | Catalyst removal required, moisture sensitivity. |
| Brønsted Acid (e.g., Acetic Acid) | Br₂ | Reflux in Acetic Acid | Good | High (ortho to propoxy) | Simple procedure, readily available reagents.[6] | Can require harsh conditions (reflux). |
| Palladium Catalyst | NBP | Elevated temp., acid additive | High | High (meta to carboxyl) | Access to electronically disfavored isomers.[8][9] | Not suitable for the target isomer, catalyst cost. |
| Enzymatic (e.g., Halogenase) | KBr, H₂O₂ | Aqueous buffer, RT | Good to Excellent | High (Enzyme dependent) | Green, highly selective, mild conditions.[10][11] | Enzyme availability and stability, substrate scope. |
Experimental Protocol: Lewis Acid-Catalyzed Bromination
This protocol describes a representative procedure for the synthesis of this compound using zirconium(IV) chloride as a Lewis acid catalyst and N-bromosuccinimide as the brominating agent. This method is chosen for its anticipated high efficiency and selectivity under mild conditions.
Materials and Reagents:
-
4-Propoxybenzoic Acid
-
N-Bromosuccinimide (NBS)
-
Zirconium(IV) Chloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propoxybenzoic acid (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Catalyst and Reagent Addition: Add ZrCl₄ (0.05 equivalents) to the stirred solution, followed by the portion-wise addition of NBS (1.05 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at -78°C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted NBS.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizing the Process
Reaction Mechanism: Lewis Acid Catalysis
Caption: Mechanism of Lewis acid-catalyzed bromination.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Catalyst Performance Comparison
Caption: Comparative overview of catalyst performance.
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic methods. For general laboratory synthesis, Lewis acid catalysis, particularly with a robust catalyst like ZrCl₄, offers a reliable and high-yielding route with excellent regioselectivity. For large-scale and environmentally conscious manufacturing, enzymatic bromination presents a highly attractive, albeit potentially more resource-intensive in the development phase, alternative. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- Shibatomi, K., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination.
- Weichold, V., & Andorfer, M. C. (2012). Enzymatic chlorination and bromination. Methods in enzymology, 516, 233–253. [Link]
- Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemistry, an Asian journal, 3(8-9), 1581–1584. [Link]
- JoVE. (2022). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Journal of Visualized Experiments. [Link]
- Faber, K., & Kroutil, W. (2025).
- Wang, D., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(24), 7234-7240. [Link]
- PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
- da Silva, A. M., et al. (2015). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity. Journal of Molecular Catalysis A: Chemical, 408, 149-156. [Link]
- Wang, D., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(24), 7234-7240. [Link]
- Ho, T. L., & Jana, S. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202315003. [Link]
- Filo. (2023). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. [Link]
- Denmark, S. E., & Burk, M. T. (2012). Bifunctional catalyst promotes highly enantioselective bromolactonizations to generate stereogenic C-Br bonds. Journal of the American Chemical Society, 134(27), 11128–11131. [Link]
- Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of organic chemistry, 87(13), 8492–8502. [Link]
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- University of Texas. (n.d.).
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- Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of organic chemistry, 87(13), 8492–8502. [Link]
- Nishina, Y., & Takami, K. (2012). Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. Green Chemistry, 14(10), 2736-2739. [Link]
- Google Patents. (n.d.).
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)
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- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018).
- Morris, W., & Yaghi, O. M. (2009). Diastereoselective heterogeneous bromination of stilbene in a porous metal-organic framework. Journal of the American Chemical Society, 131(35), 12516–12517. [Link]
- Master Organic Chemistry. (2018).
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Bromo-4-propoxybenzoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Unambiguous Structural Verification in Synthesis and Drug Discovery
In the realm of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. An erroneously identified compound can lead to wasted resources, misleading biological data, and potentially unsafe therapeutic candidates. This guide provides a comprehensive, in-depth comparison of the analytical techniques used to definitively confirm the structure of 3-Bromo-4-propoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry.
This document deviates from a rigid template, instead offering a logical workflow that mirrors the process of structural elucidation in a research setting. We will first predict the spectroscopic fingerprint of the target molecule based on its theoretical structure. Subsequently, we will detail the experimental protocols to acquire this data, emphasizing the rationale behind each step. Finally, we will establish a framework for comparing the experimental results with the predicted data, thereby providing a robust system for structural validation.
The Target Molecule: this compound
Before delving into the analytical methodologies, let us first examine the structure of our target compound.
Chemical Structure:
Molecular Formula: C₁₀H₁₁BrO₃[1]
Molecular Weight: 259.10 g/mol [1][2]
Our objective is to design a series of experiments that will confirm the precise arrangement of every atom in this molecule, from the substitution pattern on the aromatic ring to the connectivity of the propoxy chain.
Predictive Analysis: The Theoretical Spectroscopic Signature
A powerful approach in structural confirmation is to first predict the expected spectroscopic data based on the known structure. This provides a clear hypothesis to test against our experimental findings.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][4][5][6] The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, their proximity to other protons, and their relative numbers.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet.[7][8] |
| ~8.15 | Doublet | 1H | Ar-H (H-2) | This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded aromatic proton. |
| ~7.90 | Doublet of doublets | 1H | Ar-H (H-6) | This proton is meta to the carboxylic acid and ortho to the bromine atom, leading to a downfield shift. |
| ~7.00 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the electron-donating propoxy group, resulting in an upfield shift compared to the other aromatic protons. |
| ~4.10 | Triplet | 2H | -OCH₂- | These protons are deshielded by the adjacent oxygen atom. They will appear as a triplet due to coupling with the neighboring methylene group. |
| ~1.90 | Sextet | 2H | -CH₂-CH₃ | These methylene protons are coupled to both the -OCH₂- and the terminal methyl group. |
| ~1.05 | Triplet | 3H | -CH₃ | The terminal methyl group protons are the most shielded in the propoxy chain and will appear as a triplet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.0 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[9][10][11] |
| ~160.0 | Ar-C (C-4) | This carbon is attached to the electron-donating propoxy group, causing a downfield shift. |
| ~135.0 | Ar-C (C-6) | Aromatic carbon adjacent to the bromine. |
| ~132.0 | Ar-C (C-2) | Aromatic carbon adjacent to the carboxylic acid. |
| ~125.0 | Ar-C (C-1) | Quaternary carbon attached to the carboxylic acid. |
| ~115.0 | Ar-C (C-5) | Aromatic carbon shielded by the ortho propoxy group. |
| ~112.0 | Ar-C (C-3) | Aromatic carbon attached to the bromine atom. |
| ~70.0 | -OCH₂- | The carbon atom directly bonded to the oxygen is deshielded. |
| ~22.0 | -CH₂-CH₃ | The central carbon of the propoxy group. |
| ~10.0 | -CH₃ | The terminal methyl carbon is the most shielded. |
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13][14][15][16]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid[17][18][19][20] |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (propoxy group) |
| 1710-1680 (strong) | C=O stretch | Carboxylic Acid[17][18][19][21] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aromatic Ether & Carboxylic Acid |
Predicted Mass Spectrum (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.[1][22][23][24][25]
| m/z | Interpretation |
| 258/260 | Molecular ion peak ([M]⁺ and [M+2]⁺). The presence of a bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units. |
| 213/215 | Loss of a carboxyl group (-COOH).[26] |
| 185/187 | Loss of a propoxy radical (-OCH₂CH₂CH₃). |
| 157 | Loss of Br. |
| 139 | Further fragmentation. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating. The synergistic use of these three techniques provides a multi-faceted view of the molecule, where the data from one experiment corroborates the findings of another.
Experimental Workflow Diagram
Caption: Workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most definitive method for determining the carbon-hydrogen framework of an organic molecule. By using a combination of 1D and 2D NMR experiments, we can unambiguously assign all proton and carbon signals.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 500 MHz spectrometer.
-
Key parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Key parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second.
-
-
2D NMR Acquisition (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons (e.g., within the propoxy chain).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule (e.g., connecting the propoxy group to the aromatic ring).
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, particularly the carboxylic acid and the aromatic ring.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid this compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation, which can corroborate the proposed structure. The isotopic pattern of bromine is a key diagnostic feature.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes. The negative ion mode is often effective for carboxylic acids.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Comparison and Structural Confirmation
The final and most critical step is the objective comparison of the acquired experimental data with the predicted spectroscopic signatures.
Comparison Logic Diagram
Caption: Logical flow for comparing experimental and predicted spectroscopic data.
Summary of Expected vs. (Hypothetical) Observed Data
| Technique | Predicted Data | (Hypothetical) Observed Data | Conclusion |
| ¹H NMR | 7 distinct signals with predicted shifts, multiplicities, and integrations. | 7 signals matching predictions. COSY confirms propoxy chain connectivity. | Confirms the presence and connectivity of all proton environments. |
| ¹³C NMR | 10 distinct signals at predicted chemical shifts. | 10 signals matching predictions. | Confirms the presence of all unique carbon environments. |
| IR | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), aromatic C=C stretches, and C-O stretches. | All characteristic peaks are present in the expected regions. | Confirms the presence of carboxylic acid, aromatic ring, and ether functional groups. |
| MS | Molecular ion peaks at m/z 258/260 with ~1:1 ratio. Fragmentation pattern consistent with predicted losses. | Molecular ion at m/z 258/260 observed. Key fragments are present. | Confirms the molecular weight and the presence of a bromine atom. |
By systematically acquiring and comparing the experimental data from NMR, IR, and MS with the theoretically predicted values, a researcher can achieve a high degree of confidence in the structural assignment of this compound. This multi-technique approach ensures the scientific integrity of the findings and provides the necessary evidence for publication, patent applications, and further progression in a drug development pipeline.
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A Comparative Guide to the Cross-Validation of Experimental Data for 3-Bromo-4-propoxybenzoic Acid
For researchers, scientists, and drug development professionals, the integrity and reliability of experimental data are the cornerstones of scientific advancement. This guide provides an in-depth technical comparison and a framework for the cross-validation of experimental data for 3-Bromo-4-propoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science.
To establish a robust analytical profile, we will compare the experimental data of this compound with two structurally related alternatives: 3-Bromo-4-methoxybenzoic acid and 4-propoxybenzoic acid . This comparative approach allows for a deeper understanding of the influence of the bromine and propoxy substituents on the physicochemical and analytical properties of the parent benzoic acid scaffold.
This guide is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a thorough understanding of the cross-validation process.
Introduction to Cross-Validation in Analytical Chemistry
In the context of analytical chemistry, cross-validation is the process of verifying that different analytical methods produce comparable, reliable, and accurate results for the same analyte.[1] This is crucial for ensuring data integrity, especially when transferring methods between laboratories or when using multiple techniques to characterize a compound.[2] This guide will focus on the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used analytical techniques in pharmaceutical and chemical research.[3][4]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are fundamental to its behavior in both analytical systems and biological environments. The table below summarizes the key properties of this compound and its selected comparators.
| Property | This compound | 3-Bromo-4-methoxybenzoic acid | 4-Propoxybenzoic acid |
| Molecular Formula | C₁₀H₁₁BrO₃ | C₈H₇BrO₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 259.10 g/mol | 231.04 g/mol [5] | 180.20 g/mol [6] |
| Melting Point | Not available | 220-222 °C[7] | 144-146 °C[8] |
| Appearance | White to off-white solid | White crystalline powder[9] | White to light yellow crystal powder[10] |
| Solubility | Soluble in organic solvents like methanol and DMSO | Soluble in organic solvents[9] | Insoluble in water, soluble in hot methanol[10] |
Analysis of Physicochemical Trends:
The introduction of a bromine atom in this compound and 3-Bromo-4-methoxybenzoic acid significantly increases their molecular weight compared to 4-propoxybenzoic acid. The replacement of the propoxy group with a smaller methoxy group in 3-Bromo-4-methoxybenzoic acid results in a lower molecular weight. These differences in molecular structure are expected to influence their chromatographic behavior and mass spectrometric fragmentation patterns.
Experimental Methodologies and Data Cross-Validation
A robust cross-validation strategy involves the analysis of a compound by multiple, distinct analytical techniques. Here, we detail the experimental protocols for the synthesis and characterization of this compound and its comparators by HPLC-UV and GC-MS.
Synthesis of Substituted Benzoic Acids
The synthesis of these compounds typically involves the bromination of the corresponding alkoxybenzoic acid or the alkylation of a brominated hydroxybenzoic acid. The following is a representative protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 4-Propoxybenzoic acid.
-
Bromination: Dissolve 4-propoxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add a catalytic amount of iron powder or FeBr₃.
-
Slowly add bromine (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
A similar protocol can be adapted for the synthesis of 3-Bromo-4-methoxybenzoic acid from 4-methoxybenzoic acid.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC is a non-destructive technique ideal for the analysis of non-volatile and thermally labile compounds like benzoic acid derivatives.[11]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile). A typical starting condition could be a 60:40 mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compounds in the mobile phase to a concentration of approximately 100 µg/mL.
Expected Results and Cross-Validation:
The retention time of the compounds will be influenced by their polarity. We can predict the following elution order:
-
3-Bromo-4-methoxybenzoic acid: Expected to be the most polar due to the methoxy group, leading to the shortest retention time.
-
4-Propoxybenzoic acid: The propoxy group is more hydrophobic than the methoxy group, resulting in a longer retention time.
-
This compound: The presence of both the bromine atom and the propoxy group will likely make this the most non-polar of the three, leading to the longest retention time.
Cross-validation of the HPLC data would involve confirming the identity of each peak by collecting the fractions and analyzing them by another technique, such as mass spectrometry or NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acids, a derivatization step is necessary to increase their volatility.[4]
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized benzoic acid derivative into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
Expected Results and Cross-Validation:
The retention times in GC will be influenced by the volatility of the silylated derivatives. The mass spectra will provide structural information based on the fragmentation patterns. The molecular ion peak and characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be key identifiers for the brominated compounds.
Cross-validation between HPLC and GC-MS is achieved by confirming that the compound identified by its retention time in HPLC corresponds to the same compound identified by its mass spectrum in GC-MS.
Visualization of Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the synthesis and analytical workflows.
Synthesis Workflow
Caption: General workflow for the synthesis of 3-Bromo-4-alkoxybenzoic acids.
Analytical Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical data using HPLC and GC-MS.
Potential Biological Activities: A Comparative Perspective
While specific biological activity data for this compound is not extensively reported, the activities of other substituted benzoic acids can provide valuable insights. Many benzoic acid derivatives exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom can enhance the lipophilicity and, in some cases, the biological activity of a molecule. For instance, brominated phenols and related compounds have shown significant antibacterial and antifungal activities. It is plausible that this compound may exhibit similar antimicrobial properties. Further research is warranted to explore the potential therapeutic applications of this compound.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of experimental data for this compound, using 3-Bromo-4-methoxybenzoic acid and 4-propoxybenzoic acid as comparators. By employing a multi-faceted analytical approach that includes HPLC-UV and GC-MS, researchers can build a robust and reliable dataset for this compound. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for scientists and drug development professionals, enabling them to design and execute their own rigorous cross-validation studies. The principles outlined in this guide are broadly applicable to the characterization and validation of other novel chemical entities.
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A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of substituted benzoic acid derivatives is of paramount importance. 3-Bromo-4-propoxybenzoic acid, a key building block, presents a unique substitution pattern that is leveraged in the development of a variety of advanced materials and therapeutic agents. This guide provides a comprehensive, in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and data to inform methodological selection in both research and development settings.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two principal retrosynthetic pathways, each with distinct advantages and challenges. The choice of route often hinges on factors such as starting material availability, desired scale, and tolerance for multi-step procedures.
-
Route 1: Bromination Followed by Etherification. This pathway commences with the regioselective bromination of a readily available precursor, 4-hydroxybenzoic acid, followed by the introduction of the propoxy group via a Williamson ether synthesis.
-
Route 2: Etherification Followed by Bromination. The alternative strategy involves the initial etherification of 4-hydroxybenzoic acid to form 4-propoxybenzoic acid, which is then subjected to electrophilic bromination to yield the final product.
This guide will dissect each route, providing a rationale for the experimental choices, detailed step-by-step protocols, and a comparative analysis of their efficiencies.
Route 1: Bromination Followed by Williamson Ether Synthesis
This synthetic approach is characterized by its reliance on well-established and high-yielding reactions. The initial bromination leverages the activating and ortho-, para-directing effect of the hydroxyl group to selectively install the bromine atom at the desired position.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
The electrophilic aromatic substitution of 4-hydroxybenzoic acid with bromine in glacial acetic acid is a robust and efficient method for producing the key intermediate, 3-bromo-4-hydroxybenzoic acid. The hydroxyl group's strong activating nature directs the incoming electrophile to the positions ortho to it, and while some dibromination may occur, the reaction conditions can be optimized to favor the mono-brominated product.
Experimental Protocol: Bromination of 4-Hydroxybenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating.
-
Once the solid has completely dissolved, bring the solution to a gentle reflux.
-
In a separate flask, prepare a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.
-
Add the bromine solution dropwise to the refluxing solution of 4-hydroxybenzoic acid over a period of 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 6 hours.
-
Allow the reaction mixture to cool to room temperature, during which time a precipitate will form.
-
Pour the cooled mixture into 2 liters of cold water to ensure complete precipitation of the product.
-
Collect the white precipitate by suction filtration and wash with cold water.
-
Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[1]
Reported Yield: 70.3%[1]
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly effective method for forming ethers from an alkoxide and a primary alkyl halide.[2] In this step, the hydroxyl group of 3-bromo-4-hydroxybenzoic acid is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide.
Experimental Protocol: Propoxylation of 3-Bromo-4-hydroxybenzoic Acid
-
In a round-bottom flask, dissolve 25.8 g (0.12 mol) of 3-bromo-4-hydroxybenzoic acid in 615 ml of ethanol.
-
To this solution, add 30.2 g (0.24 mol) of 1-bromopropane.
-
Prepare a solution of 13.5 g of potassium hydroxide in 62 ml of water and add it to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After 10 hours, add an additional 125 ml of 10% aqueous potassium hydroxide solution and continue to reflux for another 2 hours to ensure complete saponification of any ester byproducts.
-
Allow the reaction to cool to room temperature.
-
Acidify the reaction mixture with 5 N hydrochloric acid until the product precipitates out of solution.
-
Collect the solid product by suction filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3]
Expected Yield: Based on a similar reaction with heptyl bromide, the expected yield is approximately 85.5%.[3]
Route 2: Etherification Followed by Bromination
This alternative route prioritizes the introduction of the propoxy group early in the synthetic sequence. This can be advantageous if the starting 4-propoxybenzoic acid is readily available or if the subsequent bromination step proves to be highly regioselective.
Step 1: Synthesis of 4-Propoxybenzoic Acid
The synthesis of 4-propoxybenzoic acid follows the same principles of the Williamson ether synthesis as described in Route 1, this time starting with 4-hydroxybenzoic acid.
Experimental Protocol: Propoxylation of 4-Hydroxybenzoic Acid
-
In a round-bottom flask, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 1 L of ethanol.
-
Add 90.6 g (0.72 mol) of 1-bromopropane to the solution.
-
Prepare a solution of 40.4 g of potassium hydroxide in 180 ml of water and add it to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After reflux, add 375 ml of 10% aqueous potassium hydroxide solution and continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and acidify with 5 N hydrochloric acid to precipitate the product.
-
Collect the solid by suction filtration, wash with water, and dry.
-
Recrystallize from ethanol to yield pure 4-propoxybenzoic acid.
Expected Yield: High, typically over 80%, based on analogous Williamson ether synthesis reactions.
Step 2: Synthesis of this compound via Bromination
The final step in this route is the electrophilic bromination of 4-propoxybenzoic acid. The propoxy group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The combined influence of these two groups strongly favors the substitution of bromine at the 3-position, which is ortho to the activating propoxy group and meta to the deactivating carboxylic acid group.
Experimental Protocol: Bromination of 4-Propoxybenzoic Acid
-
In a flask protected from light, dissolve 18.0 g (0.1 mol) of 4-propoxybenzoic acid in 100 ml of glacial acetic acid.
-
In a separate container, prepare a solution of 16.0 g (0.1 mol) of bromine in 20 ml of glacial acetic acid.
-
Slowly add the bromine solution to the solution of 4-propoxybenzoic acid with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into 500 ml of cold water to precipitate the crude product.
-
Collect the precipitate by suction filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each route are summarized below.
| Parameter | Route 1: Bromination then Etherification | Route 2: Etherification then Bromination |
| Starting Material | 4-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |
| Number of Steps | 2 | 2 |
| Key Intermediates | 3-Bromo-4-hydroxybenzoic acid | 4-Propoxybenzoic acid |
| Reported/Expected Yield (Step 1) | 70.3% | >80% (estimated) |
| Reported/Expected Yield (Step 2) | ~85.5% (estimated) | Moderate to High (estimated) |
| Overall Estimated Yield | ~60% | ~65-75% (estimated) |
| Advantages | - Well-documented yields for each step. - High yield in the etherification step. | - Potentially higher overall yield. - Avoids handling of brominated phenol intermediate for an extended period. |
| Disadvantages | - Lower yield in the initial bromination step. | - Lack of precise yield data for the final bromination step. - Potential for side reactions if bromination is not highly regioselective. |
Workflow Diagrams
To visually represent the logical flow of each synthetic pathway, the following diagrams are provided.
Route 1: Bromination followed by Etherification Workflow
Caption: Synthetic workflow for Route 1.
Route 2: Etherification followed by Bromination Workflow
Caption: Synthetic workflow for Route 2.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with its own set of strengths and weaknesses.
Route 1 is a reliable and well-documented method. The individual reaction yields are established, providing a predictable overall yield of around 60%. This route is recommended for researchers who prioritize procedural certainty and have access to the necessary reagents for both bromination and etherification.
Route 2 presents the potential for a higher overall yield, primarily due to the typically high efficiency of the initial Williamson ether synthesis. However, the lack of specific, high-quality data for the final bromination step introduces a degree of uncertainty. This route would be a compelling choice for process optimization studies, where the bromination of 4-propoxybenzoic acid can be systematically investigated to maximize yield and purity.
Ultimately, the selection of the optimal synthetic route will be dictated by the specific constraints and objectives of the research or production campaign, including cost of starting materials, available equipment, and the desired scale of synthesis. This guide provides the foundational data and protocols to make an informed decision.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- PrepChem. (n.d.). Synthesis of 3-bromo-4-n-heptyloxybenzoic acid.
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A Comparative Guide to Scalable Synthesis Routes for 3-Bromo-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-propoxybenzoic acid is a crucial building block in the synthesis of a range of organic molecules. Its trifunctional nature, featuring a carboxylic acid, a bromo substituent, and a propoxy ether, makes it a versatile precursor for the elaboration of more complex chemical entities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide evaluates two distinct and scalable synthetic strategies, providing a detailed comparison of their respective merits and drawbacks.
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes to this compound are presented for comparison:
-
Route 1: Two-Step Synthesis from 4-Hydroxybenzoic Acid. This classic approach involves the bromination of a readily available starting material, followed by etherification.
-
Route 2: Direct Bromination of 4-Propoxybenzoic Acid. This route offers a more convergent approach, introducing the bromo substituent in the final step.
A thorough evaluation of these routes requires a detailed analysis of several key parameters, including overall yield, purity of the final product, reaction conditions, cost of raw materials, and process safety.
Route 1: Synthesis from 4-Hydroxybenzoic Acid
This well-established route proceeds in two sequential steps: the electrophilic bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the propoxy group.
Step 1: Bromination of 4-Hydroxybenzoic Acid
The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating ortho-, para-director. Direct bromination with elemental bromine in a suitable solvent, such as acetic acid, readily yields the desired 3-bromo-4-hydroxybenzoic acid. The para position is blocked by the carboxylic acid group, and the strong activation by the hydroxyl group directs the bromination to the ortho position.
Step 2: Williamson Ether Synthesis
The second step involves the O-alkylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid with a propyl halide (e.g., n-propyl bromide) in the presence of a base. This reaction, a classic Williamson ether synthesis, is a robust and widely used method for the formation of ethers.
Caption: Workflow for the synthesis of this compound starting from 4-Hydroxybenzoic Acid.
Route 2: Direct Bromination of 4-Propoxybenzoic Acid
This route represents a more convergent approach where the propoxy group is already in place on the aromatic ring. The key and final step is the regioselective bromination of 4-propoxybenzoic acid.
The propoxy group is also an ortho-, para-director. Similar to the hydroxyl group, it activates the aromatic ring for electrophilic substitution. Therefore, direct bromination is expected to yield the desired 3-bromo isomer.
Caption: Workflow for the synthesis of this compound starting from 4-Propoxybenzoic Acid.
Experimental Protocols
Route 1: Detailed Protocol
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid
-
Materials: 4-Hydroxybenzoic acid, Glacial Acetic Acid, Bromine.
-
Procedure: Dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic acid with heating and stirring. To the boiling solution, rapidly add a solution of 59 g (0.37 mol) of bromine in 60 mL of glacial acetic acid. Reflux the mixture for six hours. After cooling to room temperature, pour the reaction mixture into two liters of cold water to precipitate the product. Filter the white precipitate and recrystallize from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[1]
-
Yield: 55.2 g (70.3%).[1]
Step 2: Synthesis of this compound
-
Materials: 3-Bromo-4-hydroxybenzoic acid, Ethanol, n-Propyl bromide, Potassium hydroxide, Hydrochloric acid.
-
Procedure: Dissolve 25.8 g (0.119 mol) of 3-bromo-4-hydroxybenzoic acid in 615 mL of ethanol. Add 42.6 g (0.346 mol) of n-propyl bromide to the solution. Add a solution of 13.5 g of potassium hydroxide in 62 mL of water with heating. Reflux the solution for ten hours. Add 125 mL of 10% aqueous potassium hydroxide and reflux for an additional two hours. After cooling, acidify the reaction mixture with 5 N hydrochloric acid to precipitate the product. Filter the crystals, wash with water, dry, and recrystallize from ethanol to yield purified this compound.
-
Yield: A similar synthesis of 3-bromo-4-n-heptyloxybenzoic acid reports a yield of 85.5%.
Route 2: Detailed Protocol
Synthesis of this compound
-
Materials: 4-Propoxybenzoic acid, Bromine, appropriate solvent and catalyst.
Comparative Data Summary
| Parameter | Route 1: From 4-Hydroxybenzoic Acid | Route 2: From 4-Propoxybenzoic Acid |
| Starting Material | 4-Hydroxybenzoic Acid | 4-Propoxybenzoic Acid |
| Number of Steps | 2 | 1 |
| Key Reactions | Electrophilic Bromination, Williamson Ether Synthesis | Electrophilic Bromination |
| Reagents | Bromine, Acetic Acid, n-Propyl Bromide, Base | Brominating Agent (e.g., Bromine) |
| Overall Yield | ~60% (calculated from individual step yields) | Data not available |
| Purity | Requires purification after each step | Requires final product purification |
| Reaction Time | Multi-hour synthesis | Likely a multi-hour reaction |
Scalability Assessment
Route 1: From 4-Hydroxybenzoic Acid
-
Advantages:
-
Readily Available and Inexpensive Starting Material: 4-Hydroxybenzoic acid is a common and cost-effective commodity chemical.[2][3][4][5][6]
-
Well-Established Chemistry: Both bromination of phenols and the Williamson ether synthesis are robust and well-understood reactions, making process optimization and scale-up relatively straightforward.[7]
-
High Individual Step Yields: The reported yields for both the bromination and a similar etherification are high, leading to a respectable overall yield.
-
-
Disadvantages:
-
Two-Step Process: A two-step synthesis is inherently less efficient in terms of time, labor, and resources compared to a one-step process.
-
Intermediate Isolation: The need to isolate and purify the 3-bromo-4-hydroxybenzoic acid intermediate adds to the overall process time and cost.
-
Use of Halogenated Reagents: The use of n-propyl bromide, an alkyl halide, requires appropriate handling and waste disposal considerations.
-
Route 2: From 4-Propoxybenzoic Acid
-
Advantages:
-
Convergent Synthesis: A one-step process is highly desirable for industrial applications as it simplifies the manufacturing process, reduces waste, and can lower costs.
-
Potentially Higher Throughput: A single reaction step can lead to a shorter overall production cycle time.
-
-
Disadvantages:
-
More Expensive Starting Material: 4-Propoxybenzoic acid is significantly more expensive than 4-hydroxybenzoic acid.[8]
-
Lack of Specific Protocol and Data: The absence of a well-documented and optimized protocol for the direct bromination of 4-propoxybenzoic acid is a major drawback. The yield, purity, and formation of potential byproducts are unknown, making a reliable scalability assessment challenging.
-
Potential for Isomeric Impurities: While the propoxy group is an ortho-, para-director, there is a possibility of forming the 2-bromo isomer or di-brominated products, which would necessitate a more complex purification process.
-
Cost Analysis
A preliminary cost analysis based on the price of starting materials and key reagents further highlights the economic considerations:
| Reagent | Approximate Cost (USD/kg) |
| 4-Hydroxybenzoic Acid | 28 - 112[2][3] |
| 4-Propoxybenzoic Acid | 110.50 (for 25g) - suggesting a much higher bulk cost[8] |
| Bromine | 2.67 - 4.39 |
| n-Propyl Bromide | ~3.25 |
The significantly lower cost of 4-hydroxybenzoic acid compared to 4-propoxybenzoic acid provides a strong economic incentive for pursuing Route 1, especially for large-scale production.
Conclusion and Recommendations
Based on the available data, Route 1, the two-step synthesis starting from 4-hydroxybenzoic acid, is the more scalable and economically viable option for the large-scale production of this compound. The well-documented and high-yielding nature of each step, coupled with the low cost of the starting material, outweighs the disadvantages of a two-step process.
While Route 2 offers the allure of a more convergent synthesis, the higher cost of the starting material and the critical lack of experimental data for the key bromination step make it a less attractive option for scalable manufacturing at present. Further research and development to establish a high-yielding and regioselective bromination protocol for 4-propoxybenzoic acid would be necessary to reconsider its viability.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the specific requirements of their project, including the desired scale, timeline, and cost constraints. However, for industrial applications where scalability and cost-effectiveness are paramount, the evidence strongly supports the selection of the two-step synthesis from 4-hydroxybenzoic acid.
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Deconstructing the Reactivity of 3-Bromo-4-propoxybenzoic Acid: A Tale of Three Functional Groups
An In-Depth Comparative Guide to the Reactivity of 3-Bromo-4-propoxybenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, selecting the right building block is paramount. The reactivity of a molecule dictates its utility, dictating reaction conditions, potential side products, and overall synthetic efficiency. This guide provides an in-depth analysis of this compound, a versatile trifunctional building block, by comparing its chemical behavior to structurally similar compounds. We will dissect the electronic and steric factors governing its reactivity and provide validated experimental protocols to support its application in key synthetic transformations.
The reactivity of this compound is a direct consequence of the interplay between its three key functional groups: the carboxylic acid, the bromine atom, and the propoxy group. Each substituent exerts distinct electronic and steric effects on the benzene ring, creating a unique chemical personality.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through induction and moderately deactivating towards electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the meta position.[1][2]
-
Propoxy Group (-OCCC): As an alkoxy group, the propoxy substituent is a powerful electron-donating group (EDG) through resonance, which overrides its inductive electron-withdrawing effect.[3] This makes the ring more electron-rich, activating it towards EAS and directing incoming electrophiles to the ortho and para positions.
-
Bromo Group (-Br): Halogens present a classic case of competing effects. They are electron-withdrawing by induction but electron-donating by resonance. Overall, bromine is a deactivating group but, due to its resonance contribution, directs incoming electrophiles to the ortho and para positions.
The combination of a powerful activating group (para to the bromine) and two deactivating groups defines the molecule's reaction profile, particularly in reactions involving the aromatic ring and the carboxylic acid function.
Caption: Interplay of electronic effects on the aromatic ring.
Comparative Reactivity Analysis: Acidity (pKa)
The acidity of a benzoic acid derivative is a sensitive probe of the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity.[2][4] The Hammett equation provides a quantitative framework for this relationship.[5][6]
| Compound | Key Substituents | Expected Effect on Acidity | Predicted pKa (Relative to Benzoic Acid) |
| Benzoic Acid | None (Reference) | Baseline | ~4.20 |
| 4-Propoxybenzoic Acid | -OPr (EDG) | Decreased Acidity | Higher |
| 3-Bromobenzoic Acid | -Br (EWG) | Increased Acidity | Lower |
| This compound | -Br (EWG), -OPr (EDG) | Competing effects. The -Br inductive effect at meta likely dominates, leading to a net increase in acidity over 4-propoxybenzoic acid, but less acidic than 3-bromobenzoic acid. | Slightly Lower |
| 2-Bromobenzoic Acid | -Br (EWG at ortho) | Increased Acidity (Inductive + Ortho Effect). The steric hindrance forces the -COOH out of the ring's plane, breaking conjugation and further increasing acidity.[7][8][9] | Much Lower |
Performance in Key Synthetic Transformations
We will now compare the expected performance of this compound in three common and synthetically valuable reactions: esterification, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution.
A. Esterification
Esterification of the carboxylic acid is primarily governed by steric hindrance around the carboxyl group. Since this compound has no ortho substituents, it is expected to undergo esterification at a rate comparable to benzoic acid and other meta or para-substituted analogues. In contrast, a compound like 2-bromobenzoic acid would react significantly slower due to the steric bulk of the adjacent bromine atom.[10]
Experimental Protocol: N-Bromosuccinimide (NBS) Catalyzed Esterification
This protocol offers a mild alternative to traditional Fischer esterification.[11]
-
Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 259 mg), methanol (5 mL), and N-bromosuccinimide (0.07 mmol, 12.5 mg).
-
Reaction: Equip the flask with a condenser and stir the mixture at 70 °C for 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL). Wash the organic layer sequentially with 10% aqueous Na₂S₂O₃ (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester product.
B. Suzuki-Miyaura Cross-Coupling
The C-Br bond provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern synthesis.[12][13] The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid, is particularly robust and tolerant of diverse functional groups, including carboxylic acids.[14][15]
The reactivity in Suzuki coupling is influenced by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. While electronic effects can play a role, this compound is an excellent substrate for this transformation, with reactivity comparable to 3-bromobenzoic acid. The propoxy group does not sterically hinder the reaction site.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of bromobenzoic acids.[14]
-
Setup: In a microwave vial or round-bottom flask, combine this compound (1.0 mmol, 259 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol, 414 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 35 mg) or PdCl₂(dppf) (0.03 mmol, 22 mg).
-
Solvent Addition: Add a solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Reaction: Purge the vessel with an inert gas (N₂ or Ar). Heat the mixture with stirring at 80-100 °C for 2-12 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Add 1 M HCl (aq) until the pH is ~2-3 to protonate the carboxylic acid and dissolve excess base.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the biaryl carboxylic acid product.
C. Nucleophilic Aromatic Substitution (SNA_r)
The S_NAr reaction involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This mechanism is fundamentally different from S_N1/S_N2 and requires significant activation from strong electron-withdrawing groups positioned ortho and/or para to the leaving group.[16][17] These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).[17][18]
| Compound | Activating/Deactivating Groups | Suitability for S_NAr |
| 1-Chloro-2,4-dinitrobenzene | Two strong EWGs (-NO₂) ortho and para to the leaving group (-Cl). | Excellent Substrate. Highly reactive.[17] |
| This compound | The leaving group (-Br) is meta to the -COOH (EWG) and ortho to the -OPr (EDG). | Poor Substrate. The EWG is not in an activating position, and the EDG further deactivates the ring towards nucleophilic attack. |
| 3-Bromobenzoic Acid | The leaving group (-Br) is meta to the -COOH (EWG). | Poor Substrate. The EWG is not in a position to stabilize the Meisenheimer complex through resonance. |
Summary and Outlook
Caption: Reactivity profile summary of this compound.
This compound emerges as a highly versatile and predictable synthetic building block. Its reactivity is characterized by:
-
Accessible Carboxylic Acid: Readily undergoes reactions like esterification, unhindered by its substituents.
-
Reactive C-Br Bond: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures.
-
Inertness to S_NAr: The specific arrangement of its substituents renders it unreactive towards nucleophilic aromatic substitution, a feature that can be exploited for selective functionalization at other sites.
-
Modulated Acidity: Its pKa is influenced by a predictable combination of inductive and resonance effects.
This predictable, multi-faceted reactivity makes this compound a valuable tool for medicinal chemists and material scientists, allowing for sequential and regioselective modifications to build molecular complexity.
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A Comparative Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid: A Modernized Approach to a Key Pharmaceutical Intermediate
Introduction: The Significance of 3-Bromo-4-propoxybenzoic Acid and the Need for Synthetic Innovation
This compound is a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its substituted benzoic acid structure makes it an ideal intermediate for introducing a brominated propoxy phenyl moiety into larger scaffolds, a common feature in many biologically active compounds. As the demand for novel therapeutics and functional materials grows, the efficiency, safety, and environmental impact of the synthetic routes to such key intermediates come under increasing scrutiny.
Traditionally, the synthesis of this compound has followed a predictable, multi-step pathway. While reliable, these established methods often involve hazardous reagents, stoichiometric waste, and reaction conditions that are suboptimal in the context of modern process chemistry and green chemistry principles.[2] This guide provides a comprehensive validation of a new, streamlined synthetic route for this compound, comparing it directly with the established methodology. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and offer a clear, data-driven comparison of the two approaches.
The Established Synthetic Route: A Two-Step Halogenation and Alkylation Pathway
The conventional synthesis of this compound is a two-step process that begins with the bromination of a readily available precursor, p-hydroxybenzoic acid, followed by an alkylation step.
Workflow of the Established Synthesis
Caption: Workflow for the established two-step synthesis.
Critique of the Established Route
This pathway, while effective, presents several challenges for the modern laboratory:
-
Hazardous Reagents : The primary brominating agent is elemental bromine (Br₂), a highly corrosive, toxic, and volatile liquid that requires specialized handling and ventilation.
-
Selectivity Issues : The powerful activating effect of the hydroxyl group on the aromatic ring can sometimes lead to the formation of di-brominated byproducts (3,5-dibromo-4-hydroxybenzoic acid), complicating purification and reducing the overall yield of the desired mono-brominated product.[3]
-
Long Reaction Times : The alkylation step, a standard Williamson ether synthesis, typically requires prolonged refluxing for over 10 hours to achieve a high conversion rate.[4]
-
Atom Economy : This route is less atom-economical as it involves a protection/deprotection-like sequence where the hydroxyl group is present during bromination and then alkylated.
The New Validated Route: A More Efficient and Safer Synthesis
Our proposed new route reverses the sequence of events—alkylation followed by bromination. This strategic change allows for the use of safer reagents and significantly improves control over selectivity, leading to a more efficient and scalable process. The synthesis begins with the propylation of p-hydroxybenzoic acid to form 4-propoxybenzoic acid, which is then selectively brominated.
Workflow of the New Validated Synthesis
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A Comparative Guide to the Synthesis of 3-Bromo-4-propoxybenzoic Acid: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Bromo-4-propoxybenzoic acid is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of the two most logical synthetic pathways to this molecule, offering a comprehensive cost-benefit analysis supported by experimental insights to inform your selection of the optimal route.
Introduction to Synthetic Strategies
The synthesis of this compound fundamentally involves two key transformations: the electrophilic bromination of the aromatic ring and the etherification of a phenolic hydroxyl group. The sequence of these two steps dictates the two primary synthetic routes:
-
Route 1: Bromination Followed by Propoxylation. This pathway commences with the bromination of a readily available starting material, p-hydroxybenzoic acid, to introduce the bromine atom, followed by the propoxylation of the hydroxyl group.
-
Route 2: Propoxylation Followed by Bromination. In this alternative approach, the propoxy group is first introduced onto the p-hydroxybenzoic acid backbone, followed by the bromination of the resulting 4-propoxybenzoic acid.
This guide will dissect each route, providing detailed experimental protocols, a comparative analysis of their respective costs, yields, and safety and environmental considerations, empowering you to make an informed decision based on your specific laboratory or production needs.
Visualizing the Synthetic Pathways
To provide a clear overview of the two synthetic strategies, the following diagrams illustrate the reaction sequences.
Caption: Diagram of the two primary synthetic routes to this compound.
Route 1: Bromination Followed by Propoxylation
This classical approach leverages the high reactivity of the phenol group in p-hydroxybenzoic acid towards electrophilic bromination.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
The hydroxyl group of p-hydroxybenzoic acid is a strongly activating, ortho-, para-directing group. Direct bromination with molecular bromine in a suitable solvent like acetic acid proceeds regioselectively to yield the desired 3-bromo-4-hydroxybenzoic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g (0.36 mol) of p-hydroxybenzoic acid in 370 mL of glacial acetic acid with gentle heating.
-
Once the solid has dissolved, bring the solution to a gentle reflux.
-
In a separate beaker, dissolve 58 g (0.36 mol) of bromine in 60 mL of glacial acetic acid.
-
Carefully add the bromine solution dropwise to the refluxing solution of p-hydroxybenzoic acid.
-
After the addition is complete, continue to reflux the reaction mixture for 6 hours.
-
Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Pour the cooled mixture into 2 L of cold water to ensure complete precipitation of the product.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.
Reported Yield: 70-75%
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid is then alkylated with 1-bromopropane in a Williamson ether synthesis. A base is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
Experimental Protocol:
-
To a solution of 3-bromo-4-hydroxybenzoic acid (50 g, 0.23 mol) in 500 mL of dimethylformamide (DMF), add potassium carbonate (47.7 g, 0.345 mol) with vigorous stirring.
-
Add 1-bromopropane (31.2 mL, 0.345 mol) to the suspension.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 1.5 L of cold water.
-
Acidify the aqueous solution with 2 M HCl to a pH of ~2 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Estimated Yield: 85-90%
Route 2: Propoxylation Followed by Bromination
This route reverses the order of the key transformations, starting with the protection of the hydroxyl group as a propyl ether.
Step 1: Synthesis of 4-Propoxybenzoic Acid
Similar to the second step of Route 1, this is a Williamson ether synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve p-hydroxybenzoic acid (50 g, 0.36 mol) in 500 mL of DMF.
-
Add potassium carbonate (74.6 g, 0.54 mol) to the solution.
-
Add 1-bromopropane (49.2 mL, 0.54 mol) and heat the mixture to 80 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, pour it into 1.5 L of cold water, and acidify with 2 M HCl to a pH of ~2.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize from an ethanol/water mixture to obtain pure 4-propoxybenzoic acid.
Estimated Yield: 90-95%
Step 2: Synthesis of this compound
The propoxy group is also an activating, ortho-, para-directing group, facilitating the regioselective bromination at the 3-position.
Experimental Protocol:
-
Dissolve 4-propoxybenzoic acid (50 g, 0.28 mol) in 400 mL of glacial acetic acid in a round-bottom flask.
-
Add a solution of bromine (44.2 g, 0.28 mol) in 50 mL of glacial acetic acid dropwise at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into 2 L of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Estimated Yield: 80-85%
Cost-Benefit Analysis
A comprehensive comparison of the two routes requires an analysis of reagent costs, overall yield, and safety and environmental factors.
Reagent Cost Comparison
The following table provides an estimated cost analysis for the synthesis of one mole of this compound via each route. Prices are based on bulk chemical supplier data and may vary.
| Reagent | Molecular Weight ( g/mol ) | Route 1 (moles) | Route 1 Cost | Route 2 (moles) | Route 2 Cost | Estimated Price (USD/kg) |
| p-Hydroxybenzoic Acid | 138.12 | 1.0 | $0.33 | 1.0 | $0.33 | ~$333[1] |
| Bromine | 159.81 | 1.0 | $2.67 - $4.39 | 1.0 | $2.67 - $4.39 | ~$2.67 - $4.39[2][3] |
| 1-Bromopropane | 122.99 | 1.1 | ~$0.33 - $3.60 | 1.1 | ~$0.33 - $3.60 | ~$300/kg[4] |
| Potassium Carbonate | 138.21 | 1.5 | $0.12 - $0.24 | 1.5 | $0.12 - $0.24 | ~$0.84 - $1.62[5][6] |
| Total Estimated Cost per Mole | ~$3.45 - $8.56 | ~$3.45 - $8.56 |
Note: Solvent costs are not included but are comparable for both routes.
From a purely reagent cost perspective, both routes are comparable. The primary cost drivers are bromine and 1-bromopropane.
Yield and Efficiency
| Parameter | Route 1 | Route 2 |
| Step 1 Yield | 70-75% | 90-95% |
| Step 2 Yield | 85-90% | 80-85% |
| Overall Yield | 59.5-67.5% | 72-80.75% |
Route 2 demonstrates a significantly higher overall yield. This is primarily due to the more efficient initial propoxylation step on the unprotected p-hydroxybenzoic acid. The bromination of the electron-rich 4-propoxybenzoic acid also proceeds with high efficiency.
Safety and Environmental Considerations
Both synthetic routes involve hazardous materials that require careful handling and appropriate personal protective equipment (PPE).
-
Bromine: A highly corrosive and toxic substance that can cause severe burns upon contact and is fatal if inhaled.[7][8][9][10] It should be handled in a well-ventilated fume hood with appropriate respiratory protection.
-
1-Bromopropane: A flammable liquid and a suspected carcinogen that can cause damage to the nervous system.[11][12][13][14][15] Exposure should be minimized through engineering controls and appropriate PPE.
-
Acetic Acid: While less hazardous than the other reagents, glacial acetic acid is corrosive. Its use in large quantities can have environmental impacts related to its production and disposal.[16][17][18]
Workflow for Decision Making:
Caption: Decision-making workflow for selecting the optimal synthetic route.
Conclusion and Recommendation
Based on this comprehensive analysis, Route 2 (Propoxylation followed by Bromination) is the recommended synthetic pathway for the preparation of this compound.
The primary advantages of Route 2 are its significantly higher overall yield and the potentially more straightforward purification of the intermediate, 4-propoxybenzoic acid. While the reagent costs are comparable for both routes, the higher efficiency of Route 2 translates to a more cost-effective process in terms of starting material consumption and a higher output for a given amount of input.
Both routes involve hazardous chemicals, and a thorough risk assessment should be conducted before undertaking either synthesis. However, the superior efficiency and yield of Route 2 make it the more logical and economical choice for researchers and drug development professionals.
References
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- Bromine (Br2)
- Hazard alert warns of 1-bromopropane risks. (2013-08-06). Safety and Health Magazine. URL
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- 1-Bromopropane - OSHA. (2013-07-11). URL
- Acetic Acid Plants and Environmental Impact: Wh
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- Potassium Carbon
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- 1-BROMOPROPANE (N-PROPYLBROMIDE OR NPB), Purity: Above 98.0% (gc). IndiaMART. URL
- Para Hydroxybenzoic Acid
- Potassium Carbonate Price Index, Chart, Trend & Forecast - IMARC Group. URL
- Bromine Prices November 2025: Index, Trend & Forecast - IMARC Group. URL
- Sustainable routes for acetic acid production. ScienceDirect. URL
- Microbial electrosynthesis: is it sustainable for bioproduction of acetic acid? Royal Society of Chemistry. (2021-03-08). URL
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- Sustainability in Acetic Acid Production Innovations and Green Altern
- Buy Cheap potassium carbonate
- Global Potassium carbon
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-propoxybenzoic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 3-Bromo-4-propoxybenzoic acid, a halogenated aromatic compound, is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles for hazardous chemical waste.
Understanding the Compound: A Prerequisite for Safe Disposal
Halogenated organic compounds, as a class, are treated as hazardous waste due to their potential for environmental persistence and toxicity.[4][5] The presence of a bromine atom on the aromatic ring necessitates that this compound be handled with the same level of caution as other halogenated aromatics. Key hazards associated with similar compounds include skin, eye, and respiratory irritation.[6][7]
Table 1: Key Properties and Hazard Summary for this compound and Structurally Similar Compounds
| Property | This compound | 3-Bromobenzoic Acid (Analogue) | General Halogenated Aromatics |
| CAS Number | 849509-45-1[1] | 585-76-2 | N/A |
| Molecular Formula | C10H11BrO3[1] | C7H5BrO2 | Varies |
| Primary Hazards | Assumed: Skin, eye, and respiratory irritation. | Skin irritation, serious eye irritation, may cause respiratory irritation.[6] | Respiratory tract irritation, environmental persistence.[4] |
| Disposal Classification | Hazardous Waste (Halogenated Organic)[4][5] | Hazardous Waste | Hazardous Waste |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the initial preparation to the final hand-off to your institution's environmental health and safety office.
Part 1: Preparation and Personal Protective Equipment (PPE)
-
Consult Institutional Guidelines: Before beginning, always consult your institution's specific hazardous waste disposal procedures. Your Environmental Health and Safety (EHS) office is the ultimate authority on waste management within your facility.[4]
-
Don Appropriate PPE: A non-negotiable first step is the use of proper personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.[8][9]
-
Hand Protection: Wear impervious, chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Protective Clothing: A lab coat is standard. For larger quantities or in the event of a spill, consider additional protective clothing.[8]
-
-
Prepare the Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] Ensure the work area is clean and uncluttered.
Part 2: Waste Segregation and Containerization
-
Segregate Halogenated Waste: This is a critical step. This compound waste must be collected separately from non-halogenated chemical waste.[4][5] Co-mingling of different waste streams can lead to dangerous reactions and complicates the disposal process.
-
Use a Designated Waste Container: Obtain a waste container specifically designated for halogenated organic waste. This container should be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[4][5]
-
Label the Container Correctly: As soon as the first quantity of waste is added, the container must be labeled. The label should clearly state:
Part 3: The Disposal Process
-
Solid Waste:
-
Carefully transfer any solid this compound waste into the designated halogenated waste container.
-
Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, or absorbent pads, must also be disposed of as hazardous waste in the same container.
-
-
Decontamination of Glassware:
Part 4: Storage and Final Disposal
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within your laboratory. The container should be stored in a well-ventilated area, away from incompatible materials.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, arrange for the disposal of the hazardous waste through your EHS office.[4] They will manage the final disposal at an approved waste disposal plant.[6]
Decision-Making in Disposal: A Visual Guide
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of their colleagues or the planet. Always remember that in the laboratory, safety is a shared responsibility, and proper chemical disposal is a cornerstone of that principle.
References
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- PubChem. 3-Bromo-4-propylbenzoic acid | C10H11BrO2 | CID 20387043.
- Lookchem. 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER Safety Data Sheets(SDS).
- Sigma-Aldrich. SAFETY DATA SHEET - 3-Bromobenzoic acid.
- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-hydroxybenzoic acid.
- Appchem. This compound | 849509-45-1 | C10H11BrO3.
- AK Scientific. 4-Bromo-3-isopropoxybenzoic acid - Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Bromobenzoic acid.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid.
- Sigma-Aldrich. SAFETY DATA SHEET - 3-Bromo-5-hydroxybenzoic acid.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Bromobenzoic acid (alternative).
- ChemicalBook. 849509-45-1(this compound) Product Description.
- ChemicalBook. This compound | 849509-45-1.
- TCI AMERICA. SAFETY DATA SHEET - 3-Bromo-4-methylbenzoic Acid.
- Fisher Scientific. SAFETY DATA SHEET - 3-Bromobenzoic acid (alternative).
- Temple University. Halogenated Solvents in Laboratories - Campus Operations.
- PubChem. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368.
- University of Houston. Chemical Waste | Environmental Health & Safety (EHS).
- P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics.
- GovInfo. Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
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Navigating the Safe Handling of 3-Bromo-4-propoxybenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, in-depth information on the safe handling of 3-Bromo-4-propoxybenzoic acid (CAS No. 849509-45-1), moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
| Hazard Classification | GHS Hazard Statement |
| Serious Eye Irritation | H319: Causes serious eye irritation[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1] |
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other, as-yet-unidentified hazards. The precautionary principle dictates that we treat it as potentially harmful by other routes of exposure, such as inhalation or ingestion.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's known and potential hazards.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles with Side Shields | Essential to protect against dust particles and potential splashes that can cause serious eye irritation.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Mandatory to prevent skin contact, which can lead to an allergic skin reaction.[1] Always inspect gloves for tears or degradation before use. Use proper glove removal technique to avoid contaminating your skin. |
| Body | Laboratory Coat | A standard lab coat is required to protect the skin on your arms and body from accidental contact with the chemical. |
| Respiratory | NIOSH/MSHA Approved Respirator | Recommended when handling the powder form, especially in areas with inadequate ventilation, to prevent inhalation of airborne particles.[1][2] |
Visualizing PPE Selection: A Step-by-Step Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow diagram illustrating the decision process for selecting appropriate PPE.
Operational and Disposal Plans: A Procedural Guide
Adherence to a strict operational and disposal plan is critical for minimizing risk and ensuring the safety of yourself and your colleagues.
Handling Procedures
-
Preparation : Before you begin, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Have all necessary equipment and materials, including your PPE, readily available.
-
Weighing : When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula to carefully transfer the material. An analytical balance with a draft shield is recommended.
-
Dissolution : When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Step-by-Step Procedure |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention.[1] |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water.[3] 2. Remove contaminated clothing and shoes.[2] 3. If skin irritation or an allergic reaction occurs, seek medical advice.[3] |
| Inhalation | 1. Move the individual to fresh air.[3] 2. If breathing is difficult, administer oxygen.[2] 3. Seek medical attention if symptoms persist.[3] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[4] 3. Seek immediate medical attention.[4] |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] 4. Clean the spill area with a suitable solvent and then wash with soap and water. |
Visualizing Emergency Response
Caption: A flowchart outlining the immediate steps to take in an emergency.
Disposal Plan
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : As a halogenated organic compound, this compound waste should be collected separately from non-halogenated waste.[6]
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Halogenated Organic Waste" and list the contents.
-
Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[6]
-
Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines.
By integrating these detailed safety and handling protocols into your daily laboratory practice, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- Appchem (n.d.). This compound.
- National Center for Biotechnology Information (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem.
- Sciencelab.com. (n.d.). Material Safety Data Sheet - 3-bromo benzoic acid 98%.
- LookChem. (n.d.). 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER Safety Data Sheets(SDS).
- LookChem. (n.d.). Cas 849509-45-1,this compound.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
